molecular formula C8H16NO4PS2 B094309 Morphothion CAS No. 144-41-2

Morphothion

Cat. No.: B094309
CAS No.: 144-41-2
M. Wt: 285.3 g/mol
InChI Key: NTHGWXIWFHGPLK-UHFFFAOYSA-N
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Description

Morphothion (CAS 144-41-2) is a synthetic organophosphate compound acting as a systemic insecticide and acaricide. Its primary research value lies in its mechanism of action as an acetylcholinesterase (AChE) inhibitor . By binding to the AChE enzyme, this compound prevents the breakdown of acetylcholine in the synaptic cleft, leading to neurotransmitter accumulation, continuous nerve impulse transmission, and eventual paralysis in target pests . This makes it a compound of interest for studies in neurotoxicology and pesticide mode of action. Historically, it has been applied in agricultural research for the control of aphids, thrips, borers, and spider mites on various crops, including green vegetables . This compound is supplied as a neat product for professional research applications. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-dimethoxyphosphinothioylsulfanyl-1-morpholin-4-ylethanone
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InChI

InChI=1S/C8H16NO4PS2/c1-11-14(15,12-2)16-7-8(10)9-3-5-13-6-4-9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NTHGWXIWFHGPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)SCC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO4PS2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9042172
Record name Morphothion
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Molecular Weight

285.3 g/mol
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CAS No.

144-41-2
Record name Morphothion
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Record name Morphothion [ISO]
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Record name Morphothion
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Record name MORPHOTHION
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Foundational & Exploratory

Morphothion chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Morphothion: Chemical Structure, Properties, and Analysis

Abstract

This compound, an organophosphate insecticide and acaricide, has been utilized in agriculture for the control of a variety of pests. As a member of the cholinesterase inhibitor class, its mechanism of action involves the disruption of the nervous system in target organisms. This guide provides a comprehensive technical overview of this compound, designed for researchers, toxicologists, and drug development professionals. It delves into its chemical structure, physicochemical properties, mechanism of action, toxicological profile, and analytical methodologies for its detection and quantification.

Chemical Identity and Physicochemical Properties

This compound is chemically designated as O,O-dimethyl S-(morpholinocarbonylmethyl) phosphorodithioate. Its identity is established by a unique Chemical Abstracts Service (CAS) Registry Number, 144-41-2.

Chemical Structure

The molecular structure of this compound is central to its biological activity. It features a phosphorodithioate core, which is characteristic of many organophosphate pesticides.

G cluster_0 Normal Synaptic Function cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Receptors Cholinergic Receptors ACh->Receptors Binds & Stimulates Hydrolysis Hydrolysis Products (Choline + Acetic Acid) AChE->Hydrolysis Hydrolyzes ACh AChE_Inhibited Inhibited AChE (Phosphorylated) This compound This compound (P=S) Morphooxon Morphooxon (P=O) (Active Metabolite) This compound->Morphooxon Metabolic Activation Morphooxon->AChE Irreversibly Binds ACh_Excess Excess ACh Toxicity Continuous Nerve Stimulation (Neurotoxicity) ACh_Excess->Toxicity Leads to

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Toxicology and Mammalian Metabolism

The toxicity of this compound is primarily attributed to its anticholinesterase activity. The acute toxicity is typically measured by the LD50 (the dose required to kill 50% of a test population).

  • Acute Toxicity: For rats, the oral LD50 of this compound is reported to be in the range of 150-200 mg/kg. The dermal LD50 in rats is approximately 1250 mg/kg.

  • Metabolism: In mammals, this compound is metabolized through several pathways. The primary route is oxidative desulfuration to the active oxon analog, as mentioned previously. Other metabolic routes include the hydrolysis of the P-S-C linkage, leading to the formation of dimethyl phosphorodithioic acid and other water-soluble metabolites that are subsequently excreted.

Analytical Methodologies

The detection and quantification of this compound residues in environmental and biological samples are critical for regulatory monitoring and toxicological studies. Gas chromatography (GC) is a commonly employed technique.

Sample Preparation and Extraction

A robust sample preparation protocol is essential to isolate this compound from the sample matrix and minimize interference.

Protocol: Solid-Phase Extraction (SPE) for Water Samples

  • Conditioning: A C18 SPE cartridge is conditioned by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: A 500 mL water sample, adjusted to a neutral pH, is passed through the conditioned cartridge at a flow rate of 5-10 mL/min. This compound is retained on the solid phase.

  • Washing: The cartridge is washed with 5 mL of deionized water to remove polar impurities.

  • Elution: this compound is eluted from the cartridge using 5-10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Concentration: The eluate is concentrated under a gentle stream of nitrogen to a final volume of 1 mL, ready for chromatographic analysis.

Chromatographic Analysis

Gas chromatography coupled with a selective detector is the method of choice for the analysis of this compound.

  • Gas Chromatography (GC): A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is used for separation.

  • Detectors:

    • Flame Photometric Detector (FPD): Highly selective for sulfur- and phosphorus-containing compounds, making it ideal for analyzing phosphorodithioates like this compound.

    • Mass Spectrometry (MS): Provides definitive identification based on the mass-to-charge ratio of the parent molecule and its fragments, offering the highest level of confidence.

G start Sample Collection (e.g., Water, Soil, Tissue) extract Solvent Extraction (e.g., QuEChERS, LLE) start->extract cleanup Sample Cleanup (e.g., Solid-Phase Extraction) extract->cleanup gc Gas Chromatography (GC) Separation cleanup->gc fpd Flame Photometric Detector (FPD) gc->fpd P or S selective ms Mass Spectrometry (MS) gc->ms High selectivity quant Quantification fpd->quant confirm Confirmation ms->confirm

Caption: General workflow for the analytical determination of this compound residues.

Environmental Fate

The persistence and mobility of this compound in the environment are influenced by its physicochemical properties. While it exhibits some solubility in water, it is also susceptible to degradation processes.

  • Hydrolysis: this compound can be hydrolyzed, particularly under alkaline conditions, breaking the P-S-C bond.

  • Biodegradation: Soil microorganisms can contribute to the degradation of this compound, utilizing it as a source of carbon and phosphorus.

  • Photolysis: Sunlight can also play a role in the breakdown of this compound on plant surfaces and in the atmosphere.

Due to these degradation pathways, this compound is generally considered to have low to moderate persistence in the environment.

References

  • Title: Organophosphate toxicity Source: StatPearls URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Metabolism of this compound and the toxicological importance of the metabolites Source: National Library of Medicine URL: [Link]

  • Title: this compound Source: U.S. National Library of Medicine URL: [Link]

Synthesis of O,O-dimethyl S-morpholinocarbonylmethyl phosphorodithioate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Introduction and Significance

O,O-dimethyl S-morpholinocarbonylmethyl phosphorodithioate is an organophosphate compound featuring a core phosphorodithioate structure linked to a morpholine moiety via an N-acetyl group. This molecular architecture is of significant interest to researchers in agrochemistry and medicinal chemistry. The phosphorodithioate functional group is a well-established pharmacophore in a variety of insecticides, such as Malathion and Dimethoate, acting primarily through the inhibition of acetylcholinesterase.[1][2] Concurrently, the morpholine ring is a privileged heterocyclic scaffold in drug discovery, known for improving the pharmacokinetic properties and biological activity of molecules.[3][4] The presence of morpholine can enhance solubility, metabolic stability, and target binding.[3]

The synthesis of this specific compound serves as an exemplary case study in the strategic combination of these two important chemical motifs. This guide provides a comprehensive, mechanistically-grounded protocol for the synthesis of O,O-dimethyl S-morpholinocarbonylmethyl phosphorodithioate. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles that ensure a robust and reproducible synthesis.

Overall Synthetic Strategy

The synthesis is designed as a convergent two-component coupling. The core principle involves a classic nucleophilic substitution reaction (Sₙ2) between a dithiophosphate nucleophile and an α-halo amide electrophile. This strategy is efficient and modular, allowing for potential variations in both the phosphorodithioate and the amide components.

The two key precursors for this synthesis are:

  • The Nucleophile: The ammonium salt of O,O-dimethyl phosphorodithioic acid. The acid itself is readily prepared from phosphorus pentasulfide and methanol.[5] Converting it to its ammonium salt enhances its stability and nucleophilicity for the subsequent step.

  • The Electrophile: 2-Chloro-1-(morpholin-4-yl)ethan-1-one. This α-chloro amide is synthesized via a standard acylation of morpholine with chloroacetyl chloride.

The final step involves the reaction of these two precursors, wherein the sulfur atom of the phosphorodithioate displaces the chloride from the α-chloro amide, forming the target C-S bond and yielding the final product.

Logical Workflow of the Synthesis

The following diagram illustrates the convergent synthetic pathway.

G P2S5 Phosphorus Pentasulfide DMPA O,O-Dimethyl Phosphorodithioic Acid P2S5->DMPA Step A1 MeOH Methanol MeOH->DMPA Step A1 NH3 Ammonia DMPA_Salt Ammonium O,O-Dimethyl Phosphorodithioate (Nucleophile) NH3->DMPA_Salt Step A2 DMPA->DMPA_Salt Step A2 Product O,O-dimethyl S-morpholinocarbonylmethyl phosphorodithioate (Target Compound) DMPA_Salt->Product Step C (Sₙ2 Coupling) Morpholine Morpholine Chloro_Amide 2-Chloro-1-(morpholin-4-yl)ethan-1-one (Electrophile) Morpholine->Chloro_Amide Step B Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Chloro_Amide Step B Chloro_Amide->Product Step C (Sₙ2 Coupling)

Caption: Convergent synthesis workflow for the target compound.

Detailed Experimental Protocols

Disclaimer: This protocol involves hazardous materials. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Part A: Synthesis of the Nucleophile (Ammonium O,O-dimethyl phosphorodithioate)

Rationale: This two-step process first creates the free phosphorodithioic acid. The reaction of phosphorus pentasulfide with methanol is highly exothermic and produces toxic hydrogen sulfide (H₂S) gas, necessitating careful temperature control and proper ventilation.[5] The subsequent conversion to the ammonium salt provides a stable, solid nucleophile that is easier to handle than the corrosive free acid.

Step A1: Preparation of O,O-dimethyl phosphorodithioic acid

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a bleach scrubber to neutralize H₂S.

  • Charge the flask with phosphorus pentasulfide (P₂S₅).

  • Cool the flask in an ice/water bath.

  • Slowly add methanol (CH₃OH) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours until the evolution of H₂S gas ceases.

Step A2: Formation of the Ammonium Salt

  • Cool the crude O,O-dimethyl phosphorodithioic acid from Step A1 in an ice bath.

  • Slowly bubble anhydrous ammonia (NH₃) gas through the solution with vigorous stirring. Alternatively, add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise.

  • A white precipitate of ammonium O,O-dimethyl phosphorodithioate will form.

  • Continue the addition until the solution is basic (test with pH paper).

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether or hexane to remove any unreacted starting material, and dry under vacuum.

Part B: Synthesis of the Electrophile (2-Chloro-1-(morpholin-4-yl)ethan-1-one)

Rationale: This is a standard Schotten-Baumann reaction for amide synthesis. Morpholine acts as a nucleophile, attacking the highly reactive acyl chloride. A base (in this case, an excess of morpholine or an alternative like triethylamine) is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting morpholine, rendering it non-nucleophilic.

  • In a round-bottom flask, dissolve morpholine in an inert solvent such as dichloromethane (DCM) or diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Add chloroacetyl chloride dropwise to the cooled solution with vigorous stirring. Maintain the temperature at 0-5°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, a dilute HCl solution (to remove excess morpholine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude α-chloro amide, which can often be used in the next step without further purification.

Part C: Final Sₙ2 Coupling Reaction

Rationale: This is the key bond-forming step. The sulfur atom of the ammonium phosphorodithioate salt, a potent nucleophile, attacks the electron-deficient carbon atom bearing the chlorine in the α-chloro amide. This Sₙ2 reaction displaces the chloride ion, forming the desired product and ammonium chloride as a benign, easily removable byproduct. Acetone is a common solvent for this type of reaction as it readily dissolves the organic reactants while allowing the inorganic salt byproduct to precipitate.

  • Dissolve the ammonium O,O-dimethyl phosphorodithioate (from Part A) in a suitable polar aprotic solvent, such as acetone or acetonitrile.

  • To this solution, add the 2-chloro-1-(morpholin-4-yl)ethan-1-one (from Part B).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 4-12 hours.

  • Upon completion, a white precipitate of ammonium chloride (NH₄Cl) will have formed. Remove this byproduct by vacuum filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude oil in a solvent like ethyl acetate or DCM and wash with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product, typically as a pale yellow oil. If necessary, further purification can be achieved via column chromatography on silica gel.

Quantitative Data and Yield

The following table provides an example of reactant stoichiometry for this synthesis. Actual yields may vary based on experimental conditions and purification efficiency.

CompoundMolecular Wt. ( g/mol )Moles (mol)Mass / VolumeRole
Part A
P₂S₅222.270.1022.2 gStarting Material
CH₃OH32.040.4414.1 g (17.8 mL)Reagent
Part B
Morpholine87.120.2219.2 g (19.2 mL)Starting Material
Chloroacetyl Chloride112.940.1011.3 g (7.9 mL)Reagent
Part C
Ammonium O,O-dimethyl phosphorodithioate175.22~0.10Product of Part ANucleophile
2-Chloro-1-(morpholin-4-yl)ethan-1-one163.61~0.10Product of Part BElectrophile
Product
O,O-dimethyl S-morpholinocarbonylmethyl phosphorodithioate303.340.10 (Theoretical)30.3 gFinal Product

Characterization and Validation

To ensure the scientific integrity of the synthesis, the identity and purity of the final product must be confirmed through spectroscopic analysis.

  • ³¹P NMR: A single peak is expected in the phosphorodithioate region, typically between δ 85-105 ppm.

  • ¹H NMR: Expect characteristic signals for the morpholine ring protons (triplets around δ 3.6-3.8 ppm), the S-CH₂-C=O methylene protons (a doublet due to coupling with phosphorus, ~δ 3.9-4.2 ppm, J(P-H) ≈ 15-20 Hz), and the two P-O-CH₃ methoxy groups (a doublet due to coupling with phosphorus, ~δ 3.7-3.9 ppm, J(P-H) ≈ 14-18 Hz).

  • ¹³C NMR: Signals corresponding to the morpholine carbons, the amide carbonyl carbon (~165-170 ppm), the S-CH₂ carbon, and the methoxy carbons will be present.

  • Mass Spectrometry (MS-ESI): The molecular ion peak [M+H]⁺ should be observed at m/z 304.34, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Key absorption bands will confirm functional groups: a strong C=O stretch for the amide (~1650 cm⁻¹), P=S stretch (~650-700 cm⁻¹), and P-O-C stretches (~1000-1050 cm⁻¹).

References

  • ResearchGate. (2025). Morpholino-based phosphorothioate analogs via oxathiaphospholane chemistry: synthesis, structural insights and stability. Organic & Biomolecular Chemistry 23(38). Available at: [Link]

  • ETH Zurich, et al. (2020). Synthesis of Morpholine-Based Analogs of (-)-Zampanolide and Their Biological Activity. Chemistry. Available at: [Link]

  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Available at: [Link]

  • Chemical Journal of Kazakhstan. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NEW MORPHOLIN-CONTAINING THIOANHYDRIDES. Available at: [Link]

  • PubChem. (n.d.). O,O-dimethyl phosphorodithioate. Available at: [Link]

  • Google Patents. (1962). Process for producing dialkyl (carbamoylmethyl) phosphonates.
  • PubMed. (1965). [Synthesis of 3H or 32P Labeled O,O-dimethyl S-(methylcarbamoylmethyl) Phosphorodithioate and the Chromatography of Its Related Compounds]. Yakugaku Zasshi. Available at: [Link]

  • Google Patents. (n.d.). Pesticidal O,S-dialkyl S-phenylthioalkyl dithiophosphates and preparation thereof.
  • Google Patents. (1968). Method for the preparation of o, o-dimethyl-s-(1, 2-dicarbethoxyethyl)dithiophosphate.
  • Google Patents. (2006). Method for preparing O,O-dialkyl S-[2-(alkylthio)alkyl] phosphorodithioates.
  • Wikipedia. (n.d.). Dimethyl dithiophosphoric acid. Available at: [Link]

  • PubChem. (n.d.). Dimethoate. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Morphothion as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which Morphothion, an organothiophosphate insecticide, exerts its biological activity through the inhibition of acetylcholinesterase (AChE). Designed for researchers, toxicologists, and drug development professionals, this document delineates the key biochemical interactions, kinetic parameters, and subsequent physiological ramifications of AChE inhibition. We will explore the covalent modification of the enzyme's active site, the critical process of 'aging' that leads to irreversible inhibition, and the principles of therapeutic intervention. Furthermore, this guide furnishes detailed experimental protocols for the characterization of AChE inhibitors, offering a robust framework for both fundamental research and advanced screening applications.

Introduction: this compound and the Cholinergic Synapse

This compound, chemically known as 2-dimethoxyphosphinothioylsulfanyl-1-morpholin-4-ylethanone, is a member of the organophosphate (OP) class of compounds.[1][2][3] These agents are primarily utilized for their potent insecticidal properties, which stem from their ability to disrupt nerve signal transmission. The primary molecular target for this compound and other OPs is acetylcholinesterase (AChE), a critical enzyme within the cholinergic synapses of both insects and mammals.[4][5]

AChE plays an essential role in neurotransmission by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[6] This rapid degradation terminates the nerve signal, allowing the neuron to return to its resting state.[7] By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to hyperstimulation of muscarinic and nicotinic receptors. This uncontrolled nerve firing results in a state known as a "cholinergic crisis," manifesting in a cascade of toxic effects that can lead to paralysis and, ultimately, death from respiratory failure.[5][8][9]

This compound Chemical Profile

PropertyValueSource
IUPAC Name 2-dimethoxyphosphinothioylsulfanyl-1-morpholin-4-ylethanone[2]
Molecular Formula C₈H₁₆NO₄PS₂[1][2]
Molecular Weight 285.3 g/mol [2]
CAS Number 144-41-2[2][10]
Class Organothiophosphate Insecticide[3]

The Core Mechanism: Irreversible Inhibition via Phosphorylation

The inhibitory action of organophosphates is a multi-step process involving the covalent modification of the AChE active site.[5] As an organothiophosphate (containing a P=S bond), this compound itself is a relatively weak inhibitor. It first requires metabolic activation, typically via cytochrome P450-mediated oxidative desulfuration in the liver, which converts the thiophosphoryl group (P=S) to a phosphoryl group (P=O).[4] This activated metabolite, the "oxon" analogue of this compound, is a much more potent electrophile and the primary agent of AChE inhibition.

The active site of AChE contains a catalytic triad of amino acids: Serine-203, Histidine-447, and Glutamate-334. The key event in inhibition is the nucleophilic attack by the hydroxyl group of Serine-203 on the phosphorus atom of the this compound-oxon.[5][11] This reaction displaces the morpholine-containing leaving group and results in the formation of a stable, covalently bound dimethylphosphoryl-enzyme conjugate.[1][4][12] This phosphorylation effectively blocks the active site, preventing acetylcholine from binding and being hydrolyzed.[13]

Unlike the transient acetylation of serine that occurs during normal acetylcholine hydrolysis, the phosphoryl-enzyme bond is extremely stable, with a very slow rate of spontaneous hydrolysis.[14] This renders the enzyme non-functional, leading to what is classified as irreversible inhibition.

AChE Inhibition by this compound cluster_0 Metabolic Activation cluster_1 Enzymatic Reaction This compound This compound (P=S) Morphothion_Oxon This compound-Oxon (P=O) (Active Metabolite) This compound->Morphothion_Oxon Oxidative Desulfuration (Cytochrome P450) Complex Reversible Michaelis Complex Morphothion_Oxon->Complex Binding to Active Site AChE Active AChE (Serine-OH) Inhibited_AChE Phosphorylated AChE (Covalently Inhibited) Complex->Inhibited_AChE Phosphorylation (Leaving Group Expelled) caption Fig. 1: Metabolic activation and subsequent phosphorylation of AChE.

Fig. 1: Metabolic activation and subsequent phosphorylation of AChE.

The "Aging" Process: Solidifying Irreversibility

Following the initial phosphorylation, the organophosphate-AChE conjugate can undergo a secondary reaction known as "aging".[3][15] This process involves the cleavage of one of the alkyl (in this case, methyl) groups from the phosphorus atom.[16][17] The loss of the methyl group leaves a negatively charged oxygen atom on the phosphoryl adduct.

This resulting anionic phosphonyl-enzyme complex is exceptionally stable due to electrostatic repulsion and steric hindrance, which prevents nucleophilic attack.[15][18] Critically, the aged enzyme is completely resistant to reactivation by standard antidotes like oximes.[16][18] The rate of aging is highly dependent on the specific chemical structure of the organophosphate. For dimethoxy compounds like this compound, aging is typically faster than for diethoxy compounds.[17] The half-life of aging can range from minutes to hours, representing a critical therapeutic window for intervention.[17]

Reactivation of Inhibited AChE: A Race Against Aging

Treatment for organophosphate poisoning relies on a dual approach: managing the symptoms of cholinergic crisis with an anticholinergic agent like atropine and attempting to restore AChE function with a reactivator.[9] The primary class of reactivators are pyridinium oximes, such as Pralidoxime (2-PAM).[19][20]

These compounds act as strong nucleophiles. The oxime group (-NOH) attacks the phosphorus atom of the un-aged phosphoryl-enzyme conjugate, displacing it from the serine residue and restoring the enzyme's catalytic activity.[21] However, the efficacy of oximes is entirely dependent on administering them before the aging process is complete.[12] Once the negative charge is formed on the aged adduct, the positively charged oxime is electrostatically repelled and cannot access the phosphorus atom.[15]

Inhibition_Aging_Reactivation cluster_reactivation Therapeutic Intervention Active_AChE Active AChE Inhibited_AChE Phosphorylated AChE (Reactivatable) Active_AChE->Inhibited_AChE   Inhibition by   this compound-Oxon Inhibited_AChE->Active_AChE   Spontaneous   Reactivation (Slow) Aged_AChE Aged AChE (Non-Reactivatable) Inhibited_AChE->Aged_AChE Aging (Dealkylation) Oxime Oxime Reactivator (e.g., Pralidoxime) Oxime->Inhibited_AChE Reactivation caption Fig. 2: Competing pathways of reactivation and aging for inhibited AChE.

Fig. 2: Competing pathways of reactivation and aging for inhibited AChE.

Experimental Workflow: In Vitro Characterization of AChE Inhibition

To quantify the inhibitory potency of a compound like this compound, a standardized in vitro assay is essential. The most common method is the colorimetric assay developed by Ellman.[22] This protocol allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's efficacy. The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[21][22]

Principle of the Ellman Assay

The assay measures the activity of AChE indirectly. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[22] The rate of color change is directly proportional to AChE activity.

Detailed Step-by-Step Protocol for IC₅₀ Determination

This protocol is designed for a 96-well microplate format.

Materials and Reagents:

  • Purified Acetylcholinesterase (AChE) from a source such as electric eel or human recombinant.

  • This compound (or its activated oxon form for direct inhibition studies).

  • Phosphate Buffer (0.1 M, pH 8.0).

  • Acetylthiocholine Iodide (ATCI) solution.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound.

  • 96-well clear, flat-bottom microplates.

  • Microplate reader capable of kinetic measurements at 412 nm.

Procedure:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Perform a serial dilution in Phosphate Buffer to create a range of 6-8 test concentrations. Ensure the final DMSO concentration in the assay wells remains below 1% to prevent solvent interference.

  • Plate Setup:

    • Blank Wells: Add 190 µL of Phosphate Buffer and 10 µL of the appropriate DMSO/buffer vehicle.

    • Control Wells (100% Activity): Add 140 µL of Phosphate Buffer, 10 µL of DMSO/buffer vehicle, and 20 µL of DTNB solution.

    • Test Wells: Add 140 µL of Phosphate Buffer, 10 µL of the respective this compound dilution, and 20 µL of DTNB solution.

  • Enzyme Addition: Add 20 µL of the AChE enzyme solution to all control and test wells. Do not add enzyme to the blank wells.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the ATCI substrate solution to all wells to initiate the enzymatic reaction. The total volume in each well should be 200 µL.

  • Kinetic Measurement: Immediately place the microplate into the reader and begin measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope (ΔAbsorbance/minute) of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (V_control - V_test) / V_control ] x 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[22]

IC50_Workflow A Prepare Serial Dilutions of this compound B Dispense Buffer, DTNB, and Inhibitor/Vehicle to 96-well Plate A->B C Add AChE Enzyme to Control & Test Wells B->C D Pre-incubate Plate (e.g., 15 min at 37°C) C->D E Initiate Reaction by Adding ATCI Substrate D->E F Measure Absorbance (412 nm) Kinetically in Plate Reader E->F G Calculate Reaction Rates (ΔAbs/min) F->G H Calculate % Inhibition vs. Control G->H I Plot % Inhibition vs. [log Inhibitor] and Determine IC50 H->I caption Fig. 3: Experimental workflow for determining the IC50 of an AChE inhibitor.

Fig. 3: Experimental workflow for determining the IC50 of an AChE inhibitor.

Kinetic Analysis

For a more profound understanding beyond the IC₅₀, kinetic studies can elucidate the type of inhibition and determine the inhibitor dissociation constant (Kᵢ). By measuring reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) can be generated.[23][24] The pattern of line intersections on this plot helps to distinguish between competitive, non-competitive, and mixed-type inhibition.[23]

Conclusion

The mechanism of action of this compound as an acetylcholinesterase inhibitor is a classic example of organophosphate toxicology. It involves a sequence of metabolic activation to a potent oxon, followed by the irreversible phosphorylation of the active site serine of AChE. The subsequent, time-dependent aging of the enzyme-inhibitor complex solidifies this inhibition, presenting a significant challenge for therapeutic intervention. Understanding these intricate molecular events is paramount for the development of more effective reactivators and for accurately assessing the toxicological risk posed by this compound and related compounds. The experimental protocols outlined herein provide a validated framework for the precise characterization of these interactions, empowering researchers to further investigate this important class of enzyme inhibitors.

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The Discovery and History of Morphothion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the organophosphate insecticide Morphothion. It delves into the historical context of its discovery by Sandoz AG in the 1960s, its chemical properties, and a detailed examination of its synthesis. The guide further explores its mechanism of action as a potent acetylcholinesterase inhibitor, its toxicological profile in mammals and other species, and its environmental fate. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research, offering a detailed and authoritative resource on this significant, albeit now largely obsolete, insecticide.

Introduction: The Rise of Organophosphates and the Genesis of this compound

The mid-20th century marked a pivotal era in the development of synthetic pesticides, driven by the need for increased agricultural productivity. Following the discovery of the insecticidal properties of organophosphorus compounds in the 1930s and their subsequent development during and after World War II, a new generation of chemical pest control agents emerged.[1][2] These compounds, known as organophosphates, offered high efficacy against a broad spectrum of insect pests. It was within this scientific and industrial landscape that Sandoz AG, a Swiss chemical and pharmaceutical company, embarked on its own agrochemical research, leading to the development of several new insecticides.[3][4]

This compound, an organothiophosphate insecticide, was one such product of this era, discovered in the 1960s.[5] It was developed as a contact and stomach poison with systemic properties, effective against a range of sucking and biting insects in various crops. Though now considered largely obsolete in many parts of the world, a technical examination of this compound provides valuable insights into the structure-activity relationships, toxicological properties, and environmental behavior of this class of insecticides.

Historical Development at Sandoz AG

While the precise timeline and individual researchers behind the discovery of this compound at Sandoz are not extensively documented in readily available literature, the company's foray into agrochemicals began in the 1940s.[3] The first pesticide developed by Sandoz was Copper Sandoz, introduced in 1943.[3] This initial step into the agrochemical field laid the groundwork for further research and development in the subsequent decades. The 1960s were a period of significant expansion for Sandoz, including the acquisition of Biochemie GmbH in 1963, which bolstered its production capabilities.[3] It was during this period of growth and diversification that Sandoz's research and development efforts in insecticides intensified, leading to the synthesis and characterization of this compound.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to comprehending its biological activity and environmental distribution.

PropertyValueSource
IUPAC Name O,O-dimethyl S-morpholinocarbonylmethyl phosphorodithioate[5]
CAS Number 144-41-2[1]
Molecular Formula C8H16NO4PS2[1]
Molecular Weight 285.33 g/mol [5]
Physical State White crystalline solid[5]
Boiling Point 401.1°C at 760 mmHg[2]
Flash Point 196.4°C[2]
Vapor Pressure 1.21E-06 mmHg at 25°C[2]
Density 1.348 g/cm³[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the active phosphorodithioate ester. While a specific, detailed industrial synthesis protocol is proprietary, a plausible and commonly employed synthetic route for S-substituted O,O-dimethyl phosphorodithioates can be outlined.

Proposed Synthesis Pathway

The commercial production of this compound is achieved through the esterification of dimethyl phosphorodithioic acid with a morpholinocarbonylmethyl thiol intermediate.[5] The synthesis commences with the preparation of 2-(morpholin-4-yl)acetyl chloride. This intermediate is then reacted with dimethyl phosphorodithioate in a controlled environment, typically using an organic solvent such as toluene or dichloromethane.[5] A base, commonly triethylamine, is utilized to neutralize the byproducts of the reaction and drive the process to completion.[5]

Diagram: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Morpholine Morpholine N_Chloroacetylmorpholine N-(Chloroacetyl)morpholine Morpholine->N_Chloroacetylmorpholine Reacts with Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->N_Chloroacetylmorpholine Phosphorus_pentasulfide Phosphorus pentasulfide Dimethyl_phosphorodithioic_acid O,O-Dimethyl phosphorodithioic acid Phosphorus_pentasulfide->Dimethyl_phosphorodithioic_acid Reacts with Methanol Methanol Methanol->Dimethyl_phosphorodithioic_acid This compound This compound N_Chloroacetylmorpholine->this compound Reacts with Dimethyl_phosphorodithioic_acid->this compound

Caption: A simplified workflow for the proposed synthesis of this compound.

Experimental Protocol: General Synthesis of S-substituted O,O-dimethyl phosphorodithioates

This protocol provides a general methodology for the synthesis of S-substituted O,O-dimethyl phosphorodithioates, which is analogous to the synthesis of this compound.

  • Preparation of O,O-Dimethyl phosphorodithioic acid: Phosphorus pentasulfide is reacted with methanol in an inert solvent (e.g., toluene) under controlled temperature conditions. The reaction is typically exothermic and requires careful addition of methanol.

  • Formation of the Chloroacetamide Intermediate: Morpholine is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-(2-chloroacetyl)morpholine.

  • Coupling Reaction: The O,O-Dimethyl phosphorodithioic acid is then reacted with N-(2-chloroacetyl)morpholine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone). The reaction mixture is typically stirred at room temperature or with gentle heating to drive the reaction to completion.

  • Workup and Purification: The reaction mixture is filtered to remove inorganic salts. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield pure this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, this compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[5] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve impulse at cholinergic synapses.

Diagram: Mechanism of Acetylcholinesterase Inhibition by this compound

G cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibition by this compound ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Receptor (Stimulation) ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh released and hydrolyzed by Choline_uptake Choline and Acetate (Reuptake) AChE->Choline_uptake Produces This compound This compound AChE_inhibited Inhibited AChE This compound->AChE_inhibited Phosphorylates ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation Prevents ACh hydrolysis Continuous_stimulation Continuous Receptor Stimulation ACh_accumulation->Continuous_stimulation Leads to

Caption: The inhibitory effect of this compound on normal synaptic function.

The inhibition of AChE by this compound is an irreversible phosphorylation of the serine hydroxyl group at the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of cholinergic receptors. The overstimulation of these receptors in the central and peripheral nervous systems causes a cascade of toxic effects, including tremors, convulsions, paralysis, and ultimately, death in insects.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The Ellman assay is a widely used method for determining AChE activity and can be adapted to assess the inhibitory potential of compounds like this compound.

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • AChE enzyme solution (from a commercial source or tissue homogenate)

    • This compound solutions of varying concentrations.

  • Assay Procedure (96-well plate format):

    • Add phosphate buffer to each well.

    • Add the this compound solution (or solvent control) to the respective wells.

    • Add the AChE enzyme solution to all wells except the blank.

    • Incubate for a defined period to allow for inhibitor-enzyme interaction.

    • Add the DTNB solution.

    • Initiate the reaction by adding the ATCI substrate.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of change in absorbance is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each this compound concentration compared to the control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Toxicology

The toxicity of this compound, like other organophosphates, is primarily due to its inhibition of acetylcholinesterase. It is classified as a toxic substance if swallowed, in contact with skin, or if inhaled.[6]

Acute Toxicity
SpeciesRoute of ExposureLD50 ValueSource
RatOral190 mg/kg[6]
RatDermal283 mg/kg[6]
Chronic Toxicity

Long-term exposure to organophosphates can lead to a condition known as organophosphate-induced delayed polyneuropathy (OPIDP), which is characterized by damage to peripheral nerves. However, specific data on the chronic toxicity of this compound is limited.

Ecotoxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.[6] This high toxicity to non-target aquatic organisms is a significant environmental concern. Specific ecotoxicity data for various species are crucial for a comprehensive risk assessment, though detailed published values for this compound are scarce.

Environmental Fate

The persistence and degradation of this compound in the environment are key factors in determining its overall environmental impact. Organothiophosphate insecticides are subject to several degradation processes.

Hydrolysis

Hydrolysis is a major pathway for the degradation of organophosphates in the environment, particularly in water and moist soil. The rate of hydrolysis is influenced by pH and temperature. Generally, hydrolysis is more rapid under alkaline conditions.

Biodegradation

Soil microorganisms play a significant role in the degradation of organophosphate insecticides. The rate of biodegradation depends on various factors, including soil type, organic matter content, temperature, and moisture.[7]

Photolysis

Sunlight can also contribute to the degradation of pesticides on plant surfaces and in the upper layers of water bodies. The extent of photolysis depends on the wavelength and intensity of light and the presence of photosensitizing agents.

Metabolism and Biotransformation

The metabolism of this compound in living organisms is a critical determinant of its toxicity and persistence. The biotransformation of organophosphates generally involves two phases of reactions.[8]

Phase I Metabolism

Phase I reactions typically involve oxidation, reduction, or hydrolysis.[8] For organothiophosphates like this compound, a key activation step is oxidative desulfuration, where the P=S bond is converted to a P=O bond by cytochrome P450 enzymes. This creates the "oxon" analogue, which is a much more potent inhibitor of acetylcholinesterase. Hydrolysis of the ester linkages by esterases is a major detoxification pathway.[6]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glutathione, glucuronic acid, or sulfate.[8] These conjugation reactions increase the water solubility of the compounds, facilitating their excretion from the body.

Diagram: General Metabolic Pathways of Organothiophosphate Insecticides

G Organothiophosphate Organothiophosphate (e.g., this compound) Oxon_Analogue Oxon Analogue (More Toxic) Organothiophosphate->Oxon_Analogue Oxidative Desulfuration (Activation) Hydrolysis_Products Hydrolysis Products (Less Toxic) Organothiophosphate->Hydrolysis_Products Hydrolysis (Detoxification) Oxon_Analogue->Hydrolysis_Products Hydrolysis (Detoxification) Conjugated_Metabolites Conjugated Metabolites (Excretable) Hydrolysis_Products->Conjugated_Metabolites Phase II Conjugation

Caption: An overview of the primary metabolic transformations of organothiophosphate insecticides.

Analytical Methods for Residue Detection

The detection of this compound residues in environmental and biological samples is essential for monitoring and regulatory purposes. Various analytical techniques can be employed for this purpose.

  • Gas Chromatography (GC): GC coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) is a common method for the analysis of organophosphate pesticide residues.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can also be used for the separation and quantification of this compound and its metabolites.

Sample preparation typically involves extraction with an organic solvent, followed by a cleanup step to remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration.

Conclusion

This compound represents a significant chapter in the history of organophosphate insecticides. Its development by Sandoz AG in the 1960s was a part of the broader scientific endeavor to enhance agricultural productivity through chemical pest control. While its use has declined due to concerns about its toxicity and environmental impact, the study of this compound continues to provide valuable knowledge for the development of safer and more selective insecticides. This technical guide has provided a detailed overview of its history, chemistry, mechanism of action, toxicology, and environmental fate, serving as a comprehensive resource for the scientific community.

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An In-depth Technical Guide to the Physical and Chemical Properties of Morphothion

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Morphothion, an organophosphate insecticide. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental characteristics of this compound, offering a blend of theoretical knowledge and practical experimental guidance. The guide is structured to provide a deep understanding of the compound's behavior, covering its identity, physicochemical parameters, chemical reactivity, and mechanism of action. Detailed experimental protocols are provided to enable the replication and verification of the presented data, ensuring scientific integrity. Visual aids in the form of tables and diagrams are included to facilitate data interpretation and understanding of complex pathways.

Chemical Identity and Structure

This compound, a member of the organothiophosphate class of insecticides, is chemically designated as O,O-dimethyl S-(morpholinocarbonylmethyl) phosphorodithioate.[1] Its unique structure, featuring a morpholine ring, is central to its chemical and biological properties.

Table 1: Chemical Identification of this compound

IdentifierValueSource
IUPAC Name 2-dimethoxyphosphinothioylsulfanyl-1-morpholin-4-ylethanone[2]
CAS Number 144-41-2[2]
Chemical Formula C₈H₁₆NO₄PS₂[2]
Molecular Weight 285.3 g/mol [2]
Canonical SMILES COP(=S)(OC)SCC(=O)N1CCOCC1[1]
InChI InChI=1S/C8H₁₆NO₄PS₂/c1-11-14(15,12-2)16-7-8(10)9-3-5-13-6-4-9/h3-7H₂,1-2H₃[2]
InChIKey NTHGWXIWFHGPLK-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental fate, bioavailability, and interaction with biological systems. A thorough understanding of these parameters is crucial for its application and risk assessment.

Physical Properties

This compound is a white crystalline solid under standard conditions.[1] Its key physical properties are summarized in the table below.

Table 2: Physical Properties of this compound

PropertyValueSource
Physical State White crystalline solid[1]
Melting Point 63.5-64 °C
Boiling Point Decomposes on distillation
Density Not Determined
Vapor Pressure Not Determined
Solubility in Water Not Determined
Solubility in Organic Solvents Not Determined
LogP (Octanol-Water Partition Coefficient) 0.8[2]
Chemical Properties

The chemical behavior of this compound is largely influenced by the presence of the phosphorodithioate and morpholine functional groups.

  • Stability: this compound is susceptible to hydrolysis, particularly under alkaline conditions. The ester linkage is the primary site of hydrolytic cleavage. Thermal decomposition may occur at elevated temperatures, leading to the release of toxic fumes containing oxides of nitrogen, phosphorus, and sulfur.

  • Reactivity: The phosphorus atom in this compound is electrophilic and is the target of nucleophilic attack, which is the basis of its mechanism of action as an acetylcholinesterase inhibitor.

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, this compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses.

The inhibition of AChE by this compound is an irreversible process involving the phosphorylation of a serine residue at the active site of the enzyme.[3] This covalent modification renders the enzyme inactive, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in the continuous stimulation of cholinergic receptors, causing a range of neurotoxic effects, including tremors, convulsions, paralysis, and ultimately, death.[4]

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Acetylcholine (ACh) Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine (ACh)->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor Acetylcholine (ACh)->ACh_Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Nerve_Impulse Nerve Impulse (Continuous) ACh_Receptor->Nerve_Impulse Stimulation This compound This compound This compound->AChE Irreversible Inhibition (Phosphorylation)

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Synthesis Pathway

The synthesis of this compound typically involves the reaction of a morpholine derivative with a phosphorodithioate compound. A common synthetic route starts with the chloroacetylation of morpholine to produce N-(chloroacetyl)morpholine. This intermediate is then reacted with a salt of O,O-dimethyl phosphorodithioic acid to yield this compound.

Morphothion_Synthesis cluster_reactants1 Step 1: Chloroacetylation cluster_reactants2 Step 2: Nucleophilic Substitution Morpholine Morpholine Intermediate N-(Chloroacetyl)morpholine Morpholine->Intermediate + Chloroacetyl_chloride Chloroacetyl chloride This compound This compound Intermediate->this compound + Phosphorodithioic_acid O,O-Dimethyl phosphorodithioic acid salt

Caption: General Synthesis Pathway of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the determination of key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established scientific principles.

Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity.

Principle: The melting point is determined by heating a small, finely powdered sample of the substance in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Calibrated thermometer

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[5]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[6]

  • Initial Rapid Determination: Place the capillary tube in the melting point apparatus. Heat the sample rapidly to obtain an approximate melting point range. This allows for a more precise determination in the subsequent steps.

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Place a new capillary tube with a fresh sample into the apparatus. Heat the sample slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6]

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

  • Replicate Measurements: Repeat the accurate determination at least twice to ensure the reproducibility of the results.

Causality Behind Experimental Choices:

  • Fine Powder: Using a finely powdered sample ensures uniform heat distribution and a more accurate and sharp melting point determination.[5]

  • Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in thermal equilibrium, providing a more accurate reading.[6]

  • New Capillary Tube for Each Measurement: Using a fresh sample for each determination is crucial as some compounds may decompose or undergo polymorphic changes upon melting and re-solidifying, which would alter the melting point.

Determination of Solubility

Principle: The solubility is determined by creating a saturated solution of the compound in a specific solvent at a constant temperature. The concentration of the solute in the saturated solution is then measured using a suitable analytical technique. This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 105.[1][7][8][9][10]

Apparatus and Reagents:

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Selected solvents (e.g., water, ethanol, acetone, toluene) of analytical grade

  • This compound standard of known purity

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials containing a known volume (e.g., 10 mL) of each selected solvent. The excess solid ensures that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary test can be conducted to determine the optimal equilibration time.[10]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a suitable speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solutions using a validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in each solvent using the following formula: Solubility (g/L) = (Concentration in diluted sample (g/L)) x (Dilution factor)

Causality Behind Experimental Choices:

  • Excess Solute: The presence of excess solid ensures that the solution is saturated and that the measured concentration represents the true solubility at that temperature.

  • Constant Temperature: Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for obtaining accurate and reproducible results.

  • Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. Inadequate equilibration time will result in an underestimation of the solubility.[10]

  • Filtration: Filtering the supernatant is essential to remove any undissolved microparticles that could lead to an overestimation of the solubility.

  • Validated Analytical Method: The use of a validated and sensitive analytical method, such as HPLC or GC, is necessary for the accurate quantification of the dissolved this compound.

References

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Morphothion: A Core Toxicological Profile for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive toxicological profile of Morphothion, an organothiophosphate insecticide. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental aspects of this compound's toxicity, from its physicochemical properties to its impact on biological systems. The guide emphasizes the mechanistic underpinnings of its toxicity, its metabolic fate, and a detailed overview of its acute and potential long-term health effects. Standardized experimental protocols are detailed to provide a practical framework for toxicological assessment. Where specific data for this compound is not publicly available, the guide draws upon the well-established toxicology of the broader organophosphate class to provide a robust and scientifically grounded overview.

Chemical Identity and Physicochemical Properties

A thorough understanding of a chemical's toxicological profile begins with its fundamental properties. These characteristics influence its environmental fate, absorption, distribution, and overall interaction with biological systems.

PropertyValueReference(s)
IUPAC Name O,O-dimethyl S-(morpholinocarbonylmethyl)phosphorodithioate
CAS Number 144-41-2
Molecular Formula C₈H₁₆NO₄PS₂
Molecular Weight 285.3 g/mol
Appearance Solid[1]
Melting Point 63.5-64 °C[1]
Solubility Information not readily available. As an organophosphate, it is expected to have low water solubility and higher solubility in organic solvents.
Vapor Pressure Not applicable[1]

Expert Insight: The physicochemical properties of this compound, particularly its presumed lipophilicity, are critical determinants of its toxicokinetic behavior. This property suggests a potential for absorption through dermal and oral routes, as well as the ability to cross biological membranes, including the blood-brain barrier, which is a key consideration for its neurotoxic effects.

Mechanism of Action: Inhibition of Acetylcholinesterase

The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical component of the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibition This compound-Induced Inhibition ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Binds AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Inhibited_AChE Phosphorylated AChE (Inactive) Receptor->AChE ACh released This compound This compound (or its active metabolite) This compound->AChE Irreversible Phosphorylation

Figure 1: Simplified diagram of acetylcholinesterase inhibition by this compound.

Causality of Toxic Effects:

  • Normal Cholinergic Function: In a healthy nervous system, ACh is released into the synaptic cleft, binds to postsynaptic receptors to propagate a nerve impulse, and is then rapidly broken down by AChE. This rapid degradation is essential for terminating the signal and allowing the neuron to repolarize.

  • This compound's Role: this compound, or more accurately its active metabolite, phosphorylates the serine hydroxyl group at the active site of AChE. This phosphorylation effectively inactivates the enzyme.

  • Accumulation of Acetylcholine: With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous and excessive stimulation of cholinergic receptors.

  • Clinical Manifestations: This overstimulation results in a cholinergic crisis, characterized by a wide range of symptoms affecting both the parasympathetic (muscarinic) and somatic (nicotinic) nervous systems.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of a compound describe its journey through the body and are fundamental to understanding its toxicity.

3.1. Absorption this compound can be absorbed through:

  • Oral Route: Ingestion leads to absorption from the gastrointestinal tract.

  • Dermal Route: Due to its likely lipophilic nature, it can be absorbed through the skin, a significant route of exposure in occupational settings.

  • Inhalation Route: While less common for solid forms, inhalation of dust or aerosols can lead to absorption through the lungs.

3.2. Distribution Following absorption, this compound is distributed throughout the body. Its ability to cross cell membranes allows it to reach various organs, including the central and peripheral nervous systems.

3.3. Metabolism The metabolism of organophosphates like this compound is a critical determinant of their toxicity, involving both bioactivation and detoxification pathways. While specific metabolic pathways for this compound are not extensively documented in publicly available literature, the general pathways for organothiophosphates are well-established.

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (Parent Compound) Oxidative_Desulfuration Oxidative Desulfuration (Bioactivation) This compound->Oxidative_Desulfuration CYP450 Enzymes Hydrolysis Hydrolysis (Detoxification) This compound->Hydrolysis Carboxylesterases Active_Metabolite Oxygen Analog (Oxon) (More Potent AChE Inhibitor) Oxidative_Desulfuration->Active_Metabolite Hydrolyzed_Metabolites Hydrolyzed Metabolites (Less Toxic) Hydrolysis->Hydrolyzed_Metabolites Conjugation Glutathione Conjugation (Detoxification) Hydrolyzed_Metabolites->Conjugation Glutathione S-Transferases Conjugated_Metabolites Conjugated Metabolites (Water-soluble for excretion) Conjugation->Conjugated_Metabolites OECD_425 start Start with a dose below the estimated LD50 dose_animal Dose a single animal start->dose_animal observe Observe for 48 hours (and up to 14 days) dose_animal->observe outcome Outcome? observe->outcome survives Animal Survives outcome->survives Yes dies Animal Dies outcome->dies No end Calculate LD50 using Maximum Likelihood Method outcome->end After sufficient reversals increase_dose Increase dose for the next animal survives->increase_dose decrease_dose Decrease dose for the next animal dies->decrease_dose increase_dose->dose_animal decrease_dose->dose_animal

Figure 3: Workflow for the Up-and-Down Procedure for acute oral toxicity testing.

  • Animal Selection and Acclimatization: Healthy young adult rats of a single sex (typically females) are used. They are acclimatized to laboratory conditions for at least 5 days.

  • Initial Dosing: A single animal is dosed with a starting dose just below the estimated LD50.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Termination and Data Analysis: The test is stopped when specific criteria are met (e.g., a certain number of reversals in outcome). The LD50 is then calculated using a maximum likelihood method.

Trustworthiness of the Protocol: This method is considered more humane as it minimizes the number of animals that experience severe toxicity. Its stepwise nature allows for a more precise estimation of the LD50.

Sub-chronic and Chronic Toxicity

  • Key Endpoint: The most sensitive biomarker of exposure is the inhibition of cholinesterase activity in red blood cells and the brain.

  • Target Organs: The nervous system is the primary target. Long-term exposure could also potentially affect the liver and kidneys.

  • No-Observed-Adverse-Effect Level (NOAEL): A key outcome of these studies is the determination of the NOAEL, which is the highest dose at which no adverse effects are observed. This value is crucial for risk assessment. [2][3][4][5][6][7][8]

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. A standard battery of tests is typically required. While specific genotoxicity data for this compound is not available, a typical assessment would include:

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses bacteria to evaluate a substance's potential to cause gene mutations. [9][10][11][12][13]* In Vitro Micronucleus Test: This assay in mammalian cells detects both chromosome breakage and loss. [14][15][16][17][18] Expert Insight: The lack of publicly available genotoxicity data for this compound represents a significant data gap in its toxicological profile.

Carcinogenicity

Long-term carcinogenicity studies in rodents are conducted to evaluate the potential of a substance to cause cancer. There are no publicly available carcinogenicity studies for this compound. The carcinogenic potential of organophosphates as a class is varied, with some members showing evidence of carcinogenicity and others not. [3][4][5][6][19]

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring. [20][21][22]Specific data for this compound is not available. The developing nervous system is known to be particularly sensitive to the effects of acetylcholinesterase inhibitors.

Conclusion

This compound is an organothiophosphate insecticide with a toxicological profile dominated by its potent inhibition of acetylcholinesterase. Its acute toxicity is well-defined, classifying it as a toxic substance via oral and dermal routes of exposure. While the general principles of its metabolism and potential for long-term toxicity are understood based on its chemical class, there is a notable lack of publicly available, specific data for this compound in the areas of sub-chronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. This guide provides a foundational understanding of this compound's toxicology, but also highlights the critical data gaps that would need to be addressed for a comprehensive modern risk assessment.

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An In-Depth Technical Guide to the Environmental Fate and Transport of Morphothion

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the environmental fate and transport of Morphothion, an organophosphate insecticide. As a member of a chemical class known for significant environmental and toxicological implications, understanding the persistence, degradation, mobility, and bioaccumulation potential of this compound is critical for accurate environmental risk assessment. This document synthesizes available data on its physicochemical properties, explores its abiotic and biotic degradation pathways, evaluates its mobility in soil and water systems, and assesses its potential to accumulate in organisms. Where direct experimental data for this compound are limited, data from the closely related compound Formothion are used as a proxy to infer potential environmental behavior, with all such instances clearly noted. Detailed experimental methodologies for studying these environmental processes are also provided to support further research and validation.

Introduction

This compound, chemically known as 2-dimethoxyphosphinothioylsulfanyl-1-morpholin-4-ylethanone, is an organophosphate insecticide and acaricide.[1][2] Like other compounds in its class, it functions by inhibiting the acetylcholinesterase (AChE) enzyme, leading to neurotoxicity in target organisms.[1] The introduction of such biologically active compounds into the environment necessitates a thorough evaluation of their subsequent behavior—their "fate and transport".[3][4][5] This involves understanding how the substance moves through different environmental compartments (air, water, soil) and how it is transformed by chemical and biological processes.[3]

The environmental persistence and mobility of a pesticide determine its potential for off-site contamination, such as leaching into groundwater or transport to non-target ecosystems, while its degradation and bioaccumulation potential dictate its longevity and risk to wildlife and human health.[6][7] This guide provides a detailed examination of these critical aspects for this compound.

Physicochemical Properties: The Foundation of Environmental Behavior

A compound's fundamental physical and chemical properties govern its interactions with the environment.[8] Unfortunately, comprehensive, experimentally derived environmental data for this compound are scarce in publicly accessible literature.[1] However, key properties have been calculated, and data from the structurally similar organophosphate insecticide Formothion can provide valuable insights into its likely behavior.

PropertyValue (this compound)Value (Formothion Analogue)Significance for Environmental FateSource
Molecular Formula C₈H₁₆NO₄PS₂C₆H₁₂NO₄PS₂Basic identity of the compound.[2][9]
Molecular Weight 285.3 g/mol 257.3 g/mol Influences diffusion and volatility.[2][9]
Log P (octanol-water partition coeff.) 0.8 (Computed)1.48 (Experimental)Indicates partitioning behavior between water and organic phases (e.g., lipids, soil organic carbon). A low value suggests low bioaccumulation potential and higher water solubility.[2][9]
Water Solubility Data not availableMiscible with many organic solvents; solubility data in water not specified but expected to be moderate based on Log P.Determines concentration in the aqueous phase, affecting mobility and availability for degradation.[9]
Vapor Pressure Data not availableData not availableInfluences the potential for volatilization from soil or water surfaces into the atmosphere.
Henry's Law Constant Data not availableData not availableRelates the partial pressure of a substance in air to its concentration in water, quantifying the tendency to partition between air and water.
pKa Data not availableData not availableIndicates if the molecule will ionize at environmental pHs, which significantly affects sorption and mobility.

Note: The use of Formothion as an analogue is based on structural similarity. While indicative, actual values for this compound could differ and require experimental verification.

Degradation Processes: The Transformation and Breakdown of this compound

The persistence of a pesticide is determined by the rate of its degradation through various processes.[3] For organophosphates like this compound, the primary degradation routes are hydrolysis, photolysis, and microbial metabolism.

3.1 Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms.

Hydrolysis is a primary degradation pathway for organophosphate esters. It involves the cleavage of ester bonds by reaction with water. The phosphorus center is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.

  • Mechanism: The hydrolysis of organophosphates can cleave either the P-O or P-S bonds. The rate is highly dependent on pH, with degradation typically being much faster under alkaline conditions due to the higher concentration of the stronger nucleophile, OH⁻. Acid-catalyzed hydrolysis can also occur but is generally slower. For the analogue Formothion, the half-life (DT50) in water is less than one day across a pH range of 3-9, indicating rapid hydrolysis, which is accelerated in alkaline media.[9]

  • Influencing Factors: Temperature significantly affects the rate of hydrolysis; higher temperatures lead to faster degradation.

Photolysis is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun.

  • Mechanism: A chemical can undergo direct photolysis if it absorbs light at wavelengths present in sunlight, or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals (•OH).

  • Environmental Relevance: In the atmosphere, the reaction with hydroxyl radicals is a key degradation process. For Formothion, the estimated atmospheric half-life is about 4.4 hours, suggesting it would not persist long in the air.[9] In water, direct exposure to sunlight can also be a significant degradation route; one study on Formothion determined a decomposition half-life of just 48 minutes when exposed to sunlight.[9]

3.2 Biotic Degradation

Biodegradation by microorganisms in soil and water is a crucial process for the complete mineralization of many organic pesticides.[10][11][12][13]

  • Mechanism: Bacteria and fungi have evolved enzymes, such as phosphotriesterases (PTEs) or organophosphorus hydrolases (OPH), that can efficiently hydrolyze the ester bonds in organophosphates.[10] This initial cleavage often results in less toxic metabolites. Following the initial hydrolysis, microorganisms can utilize the breakdown products as sources of carbon, phosphorus, and nitrogen.[14] The morpholine ring within the this compound structure would likely be further degraded through pathways known for cyclic amines.

  • Key Organisms: A wide range of soil bacteria, including species of Pseudomonas, Bacillus, and Micrococcus, have been shown to degrade organophosphate pesticides like malathion.[11][13] It is highly probable that similar microbial communities would be capable of degrading this compound.

G cluster_degradation Degradation Pathways M This compound A Abiotic Degradation B Biotic Degradation H Hydrolysis (pH, Temp dependent) P Photolysis (Sunlight, OH radicals) ME Microbial Metabolism (Enzymatic Hydrolysis) DP Less Toxic Degradation Products CO2 Mineralization (CO2, H2O, PO4³⁻)

Environmental Transport and Mobility

The transport of a pesticide determines its distribution in the environment and the potential for contaminating non-target areas, particularly groundwater.[15]

4.1 Soil Adsorption and Desorption

The tendency of a chemical to bind to soil particles is the most critical factor controlling its mobility.[16] This process is quantified by the soil adsorption coefficient (Kd), which is often normalized to the organic carbon content of the soil to yield the organic carbon-water partition coefficient (Koc).[17][18]

  • Koc and Mobility: A low Koc value indicates weak adsorption to soil organic matter, meaning the chemical remains preferentially in the soil water and is highly mobile.[17] A high Koc value signifies strong adsorption and low mobility.

  • Prediction for this compound: The estimated Koc for the analogue Formothion is 150.[9] This value suggests high mobility.[9] Pesticides with Koc values in this range are often considered to have a potential to leach into groundwater, depending on their persistence and environmental conditions.

Koc Value RangeMobility Class
< 50Very High
50 - 150High
150 - 500Medium
500 - 2000Low
> 2000Slight/Immobile
(Source: General classification schemes)
  • Influencing Factors: Soil properties like organic matter content, clay type and content, and pH are dominant factors.[18] For ionizable compounds, pH is especially critical as it affects the charge of both the pesticide and the soil surfaces.

4.2 Leaching and Runoff
  • Leaching: Based on its probable high mobility (inferred from Formothion's Koc), this compound has the potential to be transported vertically through the soil profile with infiltrating water.[9] However, its rapid degradation (especially via hydrolysis) may mitigate this risk.[9] The actual extent of leaching will be a balance between its mobility and its persistence—if it degrades before it can travel deep into the soil profile, the risk to groundwater is reduced.

  • Runoff: In cases of heavy rainfall shortly after application, this compound could be transported off-site via surface runoff, either dissolved in the water or adsorbed to eroded soil particles.

G cluster_soil Soil Compartment SA Surface Application of this compound SS Soil Surface SA->SS SW Soil Water (Dissolved Phase) SS->SW Dissolution ATM Atmosphere SS->ATM Volatilization SWB Surface Water Body SS->SWB Runoff SP Soil Particles (Adsorbed Phase) SW->SP Adsorption (Koc) GW Groundwater SW->GW Leaching

Bioaccumulation Potential

Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. It is a key concern for persistent, fat-soluble compounds.

  • Octanol-Water Partition Coefficient (Log P / Log Kow): This parameter is a primary indicator of bioaccumulation potential. It measures a chemical's lipophilicity (fat-loving nature). Chemicals with a high Log P tend to partition from water into the fatty tissues of organisms. The computed Log P for this compound is 0.8, and the experimental value for Formothion is 1.48.[2][9] Both values are low (typically, values >3 trigger concern), suggesting that this compound has a low tendency to bioaccumulate.[9]

  • Bioconcentration Factor (BCF): The BCF is the ratio of a chemical's concentration in an organism to the concentration in the surrounding water at steady state. Based on Formothion's Log P, a BCF of 3 was calculated.[9] This value is very low and indicates that the potential for bioconcentration in aquatic organisms is low.[9]

Key Experimental Methodologies

To empirically determine the environmental fate parameters of this compound, standardized laboratory and field studies are required.

6.1 Protocol: Soil Column Leaching Study

This laboratory experiment simulates the movement of a pesticide through a soil profile to assess its leaching potential.

  • Column Preparation: Undisturbed soil cores or homogeneously packed columns of representative agricultural soils are prepared.

  • Tracer Application: A conservative (non-adsorbing, non-degrading) tracer, such as bromide, is often co-applied to characterize the water flow through the column.

  • Pesticide Application: A known concentration of this compound is applied to the surface of the soil column.

  • Elution: A simulated rainfall event is initiated by applying a continuous flow of a solution (e.g., 0.01 M CaCl₂) to the top of the column.

  • Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions over time.

  • Analysis: Each leachate fraction is analyzed for the concentrations of the tracer and this compound using appropriate analytical methods (e.g., LC-MS/MS).

  • Interpretation: The resulting breakthrough curves (concentration vs. volume of leachate) for this compound and the tracer are compared to determine the extent and rate of leaching.

G start Start: Prepare Soil Column step1 Apply this compound & Tracer to Soil Surface start->step1 step2 Initiate Elution (Simulated Rainfall) step1->step2 step3 Collect Leachate Fractions Over Time step2->step3 step4 Analyze Fractions by LC-MS/MS step3->step4 step5 Construct Breakthrough Curves step4->step5 end End: Determine Mobility & Leaching Potential step5->end

6.2 Analytical Detection in Environmental Samples

Reliable detection of this compound and its metabolites at low concentrations in complex matrices like soil and water is essential.

  • Sample Extraction:

    • Water: Solid-phase extraction (SPE) is commonly used. The water sample is passed through a cartridge containing a sorbent (e.g., C18 or charcoal) that retains this compound, which is then eluted with a small volume of an organic solvent.

    • Soil: Solvent extraction, often using an accelerated solvent extractor (ASE) with a polar solvent like methanol or acetonitrile, is employed to remove the analyte from the soil matrix.

  • Cleanup: The initial extract is often "cleaned" to remove interfering compounds. This may involve techniques like dispersive solid-phase extraction (dSPE) or passing the sample through additional SPE cartridges.

  • Analysis: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. It offers high sensitivity and selectivity, allowing for accurate quantification and confirmation of the analyte's identity.

Synthesis and Conclusion

The available evidence, largely inferred from its physicochemical properties and data on the analogous compound Formothion, suggests that this compound is likely to be a non-persistent pesticide in the environment. Its key characteristics are:

  • Rapid Degradation: this compound is expected to degrade quickly in the environment, primarily through rapid hydrolysis in water and soil, and photolysis in the atmosphere and surface waters.

  • High Mobility: With a low estimated Koc value, this compound is predicted to be highly mobile in soil. However, the risk of significant groundwater contamination may be limited by its rapid degradation rate.

  • Low Bioaccumulation Potential: A low Log P value and a very low estimated BCF indicate that this compound is unlikely to bioaccumulate in organisms or magnify through the food chain.

References
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An In-depth Technical Guide to the Organophosphate Classification of Morphothion

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morphothion is a synthetic organothiophosphate compound classified as an insecticide and acaricide.[1] As a member of the organophosphate class of chemicals, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in both insects and mammals.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, toxicological profile, and the analytical methodologies used for its detection. The content herein is intended for researchers, scientists, and professionals in drug development and toxicology who require a deep understanding of this compound's classification and biological impact.

Introduction: The Organophosphate Landscape

Organophosphates (OPs) are a diverse group of organic compounds containing a phosphate ester.[3] Their widespread use as pesticides stems from their high efficacy in controlling a broad spectrum of insect pests.[2] The biological activity of OPs is almost exclusively due to their ability to inhibit acetylcholinesterase (AChE), a key enzyme in synaptic transmission.[2][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh), resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[2][4][5] this compound exemplifies a classic organothiophosphate insecticide, sharing this fundamental mechanism of action.[1]

Chemical and Physical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to assessing its environmental fate, biological interactions, and developing appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name O,O-Dimethyl S-(morpholinocarbonylmethyl) phosphorodithioate[6]
Synonyms Morphotox, Ekatin M, Ekatin F[1][6]
CAS Number 144-41-2[6]
Chemical Formula C8H16NO4PS2[6]
Molecular Weight 285.3 g/mol [6]
Physical State Solid, Off-white[7]
Melting Point 63.5-64 °C[7]
Odor Odorless[7]
LogP (Octanol-Water Partition Coefficient) 0.8[6]

This data is crucial for predicting the compound's behavior. For instance, the LogP value suggests a moderate lipophilicity, which can influence its absorption and distribution in biological systems.

Mechanism of Action: Acetylcholinesterase Inhibition

The defining characteristic of this compound as an organophosphate is its role as an acetylcholinesterase (AChE) inhibitor.[1] This process disrupts the normal functioning of the nervous system.

The Biochemical Cascade:

  • Normal Synaptic Transmission: In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit a signal from a presynaptic neuron to a postsynaptic cell.[5]

  • Role of AChE: To terminate the signal and allow the synapse to reset, the enzyme acetylcholinesterase rapidly hydrolyzes ACh into choline and acetic acid.[5][8]

  • Inhibition by this compound: Organophosphates like this compound act as potent, often irreversible, inhibitors of AChE.[2] They achieve this by phosphorylating a serine residue within the active site of the enzyme.[8]

  • Consequence of Inhibition: With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous stimulation of cholinergic receptors.[2][4] This results in a state of cholinergic crisis, characterized by a range of symptoms affecting both the central and peripheral nervous systems.[4]

Diagram of Acetylcholinesterase Inhibition by this compound:

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_outcome Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline + Acetate Choline + Acetate AChE->Choline + Acetate Breaks down ACh_Accumulation ACh Accumulation AChE->ACh_Accumulation Inhibition leads to This compound This compound This compound->AChE Inhibits Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity

Caption: Inhibition of AChE by this compound leads to acetylcholine accumulation and neurotoxicity.

Toxicology and Metabolism

The toxicity of this compound is a direct consequence of its AChE-inhibiting properties. Understanding its metabolic fate is crucial for assessing its risk profile.

Acute Toxicity:

This compound is classified as highly toxic via oral, dermal, and inhalation routes of exposure.[6][7]

Table 2: GHS Hazard Classification for this compound

Hazard StatementClassificationSource
H301Toxic if swallowed[6]
H311Toxic in contact with skin[6]
H331Toxic if inhaled[6]
H400Very toxic to aquatic life[6]
H410Very toxic to aquatic life with long lasting effects[6]

Metabolism:

The metabolism of xenobiotics, including pesticides, is a complex process that can either lead to detoxification or, in some cases, bioactivation to more toxic compounds.[9] While specific metabolic pathways for this compound are not extensively detailed in the provided search results, the general metabolism of organothiophosphates involves two primary types of reactions:

  • Activation (Oxidative Desulfuration): The thiophosphate (P=S) is converted to a phosphate (P=O) by cytochrome P450 enzymes.[9] This "oxon" metabolite is often a more potent AChE inhibitor than the parent compound.

  • Detoxification (Hydrolysis): Esterase enzymes can hydrolyze the molecule, breaking it down into less toxic, more water-soluble compounds that can be excreted.[9]

Conceptual Metabolic Pathway of an Organothiophosphate:

Metabolism cluster_activation Bioactivation cluster_detoxification Detoxification Parent This compound (P=S) Activated This compound-oxon (P=O) (More Potent AChE Inhibitor) Parent->Activated CYP450 Oxidation Hydrolyzed Hydrolyzed Metabolites (Less Toxic, Excretable) Parent->Hydrolyzed Esterase Hydrolysis Activated->Hydrolyzed Esterase Hydrolysis

Caption: General metabolic routes for organothiophosphates like this compound.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in various matrices (e.g., environmental samples, biological tissues) are critical for exposure assessment and regulatory monitoring. Gas chromatography (GC) is a principal technique for this purpose.[10][11][12]

Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID) for Morpholine (a related compound)

This protocol is adapted from a method for morpholine and illustrates the general principles that would be applied to this compound analysis. The choice of detector would likely be a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity for a phosphorus-containing compound like this compound.

1. Sample Collection and Preparation:

  • Air samples are drawn through tubes containing a solid sorbent (e.g., XAD-7 coated with 10% phosphoric acid) using a personal sampling pump.[10]
  • Rationale: This step concentrates the analyte from a large volume of air onto a small amount of sorbent material, increasing the sensitivity of the analysis. The acidic coating helps to trap the basic morpholine moiety.

2. Extraction:

  • The sorbent is transferred to a vial, and an appropriate solvent (e.g., 1 mL of 20% deionized water in methanol) is added.[10]
  • The vial is agitated (e.g., on a shaker for 30 minutes) to desorb the analyte from the sorbent into the solvent.[10]
  • Rationale: The solvent must effectively dissolve the analyte while being compatible with the subsequent chromatographic analysis.

3. Analysis by GC-FID:

  • A small volume of the extract (e.g., 1-2 µL) is injected into the gas chromatograph.
  • The sample is vaporized in a heated injection port and carried by an inert gas (e.g., helium or nitrogen) onto a capillary column.
  • The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
  • As each component elutes from the column, it is detected by the Flame Ionization Detector (FID), which generates an electrical signal proportional to the amount of analyte.[10]
  • Rationale: GC provides excellent separation of volatile and semi-volatile compounds. The FID is a robust and widely used detector for organic compounds.

4. Quantification:

  • The concentration of the analyte is determined by comparing the peak area of the sample to the peak areas of a series of calibration standards of known concentrations.

Workflow Diagram for Analytical Detection:

Analytical_Workflow Sample 1. Sample Collection (e.g., Air, Water, Tissue) Extraction 2. Solvent Extraction Sample->Extraction Cleanup 3. Sample Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Injection 4. GC Injection Cleanup->Injection Separation 5. Chromatographic Separation (GC Column) Injection->Separation Detection 6. Detection (FPD/NPD/MS) Separation->Detection Data 7. Data Analysis (Quantification) Detection->Data

Caption: A typical workflow for the analysis of organophosphates in various samples.

Environmental Fate and Ecotoxicology

The environmental persistence and impact of a pesticide are critical considerations for its overall risk assessment.

  • Environmental Fate: Organophosphates can undergo degradation in the environment through processes like hydrolysis and photolysis.[13] The rate of hydrolysis is often pH-dependent, with faster degradation occurring in more alkaline conditions.[14] Due to its moderate lipophilicity, this compound may have some potential to sorb to soil and sediment particles.[1][14]

  • Ecotoxicology: As indicated by its GHS classification, this compound is very toxic to aquatic life, with potentially long-lasting effects.[6][7] This is a common characteristic of organophosphate insecticides, as the target enzyme (AChE) is highly conserved across many species, including fish and aquatic invertebrates.[5]

Conclusion

This compound is unequivocally classified as an organophosphate insecticide based on its chemical structure—an organothiophosphate ester—and its primary mechanism of action: the inhibition of acetylcholinesterase. This mode of action is responsible for its efficacy as a pesticide and its significant toxicity to non-target organisms, including humans and aquatic life. A comprehensive understanding of its chemical properties, metabolic fate, and analytical detection methods is essential for managing its use, assessing its environmental impact, and ensuring human safety.

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An In-Depth Technical Guide to the Initial Investigation of Morphothion Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphothion, an organophosphate pesticide, is subject to environmental and biological degradation, leading to the formation of various metabolites. Understanding the transformation pathways of this compound is critical for assessing its environmental fate, toxicological profile, and for the development of effective remediation strategies. This technical guide provides a comprehensive overview of the principal degradation pathways of this compound, including hydrolysis, oxidation, and biodegradation. It details the underlying chemical mechanisms, identifies key degradation products, and presents established analytical methodologies for their characterization. This guide is intended to serve as a foundational resource for researchers initiating studies on the environmental and metabolic fate of this compound.

Introduction: The Chemical Identity and Environmental Significance of this compound

This compound, chemically known as O,O-Dimethyl S-(morpholinocarbonylmethyl) phosphorodithioate, is an organophosphorus insecticide and acaricide.[1] Like other compounds in its class, its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1] The environmental persistence and potential toxicity of this compound and its degradation products necessitate a thorough understanding of its transformation pathways. The degradation of organophosphates in the environment is influenced by a combination of chemical, physical, and biological factors.[2]

Primary Degradation Pathways of this compound

The degradation of this compound proceeds primarily through three distinct, yet potentially interconnected, pathways:

  • Hydrolysis: The cleavage of chemical bonds by the addition of water.

  • Oxidation: The loss of electrons or an increase in oxidation state, often mediated by enzymes or photochemical processes.

  • Biodegradation: The breakdown of the molecule by microorganisms.

These pathways lead to the formation of various transformation products, each with its own physicochemical properties and toxicological profile.

Hydrolytic Degradation: The Role of Water in Detoxification

Hydrolysis is a major abiotic degradation pathway for many organophosphate pesticides.[3] In the case of this compound, hydrolysis can occur at two primary sites: the P-S bond and the amide bond within the morpholine moiety.

The cleavage of the P-S-C linkage is a common degradation route for phosphorodithioates. The hydrolysis of the ester bond is a key step in the detoxification of organophosphorus compounds.[4] Under neutral or alkaline conditions, the primary hydrolytic products are expected to be O,O-dimethyl phosphorodithioate and 2-hydroxy-1-morpholin-4-ylethanone .

  • O,O-dimethyl phosphorodithioate is a common metabolite of several organophosphate insecticides.[5]

  • The stability of the morpholine ring suggests that it or its derivatives will be significant end-products of degradation.

The rate of hydrolysis is significantly influenced by pH and temperature. Generally, the hydrolysis of organophosphates is faster under alkaline conditions.[4]

Oxidative Degradation: Bioactivation and Further Transformation

Oxidative processes play a critical role in the metabolism and degradation of organophosphorus pesticides.[6] These reactions can lead to either detoxification or bioactivation, where a less toxic parent compound is converted into a more potent inhibitor of acetylcholinesterase.[7]

A key oxidative reaction for thiono-organophosphates like this compound is oxidative desulfuration . This process, often mediated by cytochrome P450 monooxygenases in biological systems, involves the replacement of the sulfur atom double-bonded to the phosphorus (P=S) with an oxygen atom (P=O).[7][8] This results in the formation of the oxon analogue, which in the case of this compound would be O,O-Dimethyl S-(morpholinocarbonylmethyl) phosphorothioate , informally referred to as "Morpho-oxon". These oxon metabolites are generally more potent AChE inhibitors and thus more toxic than their parent thion compounds.[1][9]

Further oxidative reactions can occur on the morpholine ring, potentially leading to ring-opening and the formation of smaller, more polar molecules. Studies on the photocatalytic degradation of morpholine have identified intermediates such as formaldehyde, ethanolamine, and eventually the formation of formate and ammonium ions.[10]

Biodegradation: The Microbial Contribution to this compound Breakdown

Microorganisms in soil and water are instrumental in the degradation of pesticides.[11] The biodegradation of organophosphates can proceed through various enzymatic reactions, including hydrolysis and oxidation. Several bacterial and fungal species have been identified that can utilize organophosphates as a source of carbon, phosphorus, or nitrogen.[12]

The biodegradation of this compound likely involves initial enzymatic hydrolysis of the phosphorodithioate ester bond, similar to the chemical hydrolysis pathway. This would be followed by the breakdown of the resulting metabolites. The morpholine ring, while relatively stable, can be degraded by certain microorganisms. Bacteria such as Mycobacterium and Pseudomonas have been shown to utilize morpholine as a sole source of carbon and nitrogen.[13] The degradation of the morpholine ring is expected to proceed through intermediates like 2-(2-aminoethoxy)acetate and glycolate, eventually leading to mineralization.

The rate and extent of biodegradation are dependent on various environmental factors, including microbial population density, temperature, pH, and the availability of other nutrients.[14]

Proposed Degradation Pathways of this compound

Based on the established chemistry of organophosphate pesticides and related compounds, the following degradation pathways for this compound are proposed:

Morphothion_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_biodegradation Biodegradation This compound This compound (O,O-Dimethyl S-(morpholinocarbonylmethyl) phosphorodithioate) Hydrolysis_Product_1 O,O-Dimethyl phosphorodithioate This compound->Hydrolysis_Product_1 P-S Cleavage Hydrolysis_Product_2 2-hydroxy-1-morpholin-4-ylethanone This compound->Hydrolysis_Product_2 P-S Cleavage Oxon_Analogue Morpho-oxon (O,O-Dimethyl S-(morpholinocarbonylmethyl) phosphorothioate) This compound->Oxon_Analogue Oxidative Desulfuration Biodegradation_Intermediates Microbial Metabolites (e.g., Ethanolamine, Glycolate) This compound->Biodegradation_Intermediates Enzymatic Degradation Hydrolysis_Product_2->Biodegradation_Intermediates Microbial Metabolism Oxidized_Morpholine Oxidized Morpholine Derivatives Oxon_Analogue->Oxidized_Morpholine Further Oxidation Mineralization Mineralization Products (CO2, H2O, NH4+, PO4^3-) Biodegradation_Intermediates->Mineralization Complete Breakdown

Sources

Methodological & Application

Application Note: High-Sensitivity Detection and Quantification of Morphothion in Soil Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the detection and quantification of Morphothion, an organophosphate insecticide, in complex soil matrices. We present detailed, field-proven protocols for sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, method validation parameters, and data interpretation are discussed to ensure scientific integrity and robust, reproducible results for researchers and environmental scientists.

Introduction: The Challenge of this compound Analysis in Soil

This compound is an organophosphate insecticide and acaricide with both contact and systemic action.[1] As an acetylcholinesterase (AChE) inhibitor, its presence in the environment, particularly in agricultural soil, poses significant risks.[1] Contaminated soil can lead to the uptake of pesticide residues by crops, potentially entering the food chain, and can also leach into groundwater systems, causing broader environmental harm.[2][3] Therefore, the development of sensitive and reliable analytical methods to monitor this compound levels in soil is critical for environmental risk assessment and food safety assurance.

Soil presents a uniquely challenging matrix for pesticide residue analysis due to its complex and heterogeneous composition of organic matter, minerals, and microbial flora.[3] These components can interfere with analyte extraction and detection, leading to matrix effects that can suppress or enhance the analytical signal. The methods outlined herein are designed to overcome these challenges through efficient extraction, rigorous cleanup, and highly selective detection techniques.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to designing an effective analytical method. These properties dictate the choice of extraction solvents, cleanup sorbents, and chromatographic conditions.

PropertyValueSource
IUPAC Name O,O-Dimethyl S-(morpholinocarbonylmethyl) phosphorodithioate[4]
Chemical Formula C₈H₁₆NO₄PS₂[1]
Molecular Weight 285.32 g/mol [4]
Appearance Colorless crystals or yellowish-brown liquid[1]
LogP (Octanol-Water) 1.93[1]
Vapor Pressure 1.3 x 10⁻⁵ Pa at 20°C[1]
Solubility in Water 2.5 g/L at 20°C[1]

Table 1: Physicochemical properties of this compound.

The moderate polarity (LogP of 1.93) and water solubility of this compound make it amenable to extraction with polar organic solvents like acetonitrile, which forms the basis of the QuEChERS protocol. Its volatility allows for analysis by Gas Chromatography, though its structure is also suitable for Liquid Chromatography.

Overall Analytical Workflow

The accurate determination of this compound in soil involves a multi-step process designed to isolate the analyte from interfering matrix components and quantify it with high precision.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Soil Sample Collection & Homogenization Extraction 2. QuEChERS Extraction Sample->Extraction Weigh sample, add water & ACN Cleanup 3. Dispersive SPE (d-SPE) Cleanup Extraction->Cleanup Transfer supernatant Analysis 4. GC-MS or LC-MS/MS Analysis Cleanup->Analysis Data 5. Identification & Quantification Analysis->Data Report 6. Reporting Data->Report

Figure 1: General workflow for this compound analysis in soil.

Core Methodology: QuEChERS Sample Preparation

The QuEChERS method has become a gold standard for multi-residue pesticide analysis in food and environmental samples due to its simplicity, speed, and minimal solvent usage.[2][5] It combines a salting-out extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) for cleanup.

Causality Behind the QuEChERS Protocol:
  • Hydration: Soil is often low in moisture. Adding water to dry samples is a critical first step that swells the soil matrix and improves the partitioning of pesticides into the extraction solvent.[5][6]

  • Extraction: Acetonitrile (ACN) is used as the extraction solvent because it is miscible with water, effectively extracts a wide range of pesticides, and causes phase separation upon the addition of salts.

  • Salting-Out: A combination of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), is added. MgSO₄ facilitates the partitioning of pesticides from the water layer into the ACN layer and removes excess water. NaCl helps to create a cleaner phase separation.[5] Buffered salts (e.g., citrate or acetate) are often used to control the pH, which is crucial for the stability of pH-sensitive pesticides.[6]

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the ACN extract is mixed with a combination of sorbents.

    • Primary Secondary Amine (PSA): This sorbent effectively removes organic acids, sugars, and some fatty acids that are co-extracted from the soil.[7]

    • C18 (Octadecylsilane): Used to remove non-polar interferences like lipids and sterols.[6][7]

    • Graphitized Carbon Black (GCB): Can be used to remove pigments and sterols, but should be used with caution as it can also adsorb planar pesticides.

    • Magnesium Sulfate (MgSO₄): Included to remove any remaining water from the extract.[6]

QuEChERS_Workflow start Start: 10g Soil Sample hydrate Add 10 mL DI Water (if soil is dry) Vortex & wait 30 min start->hydrate add_acn Add 10 mL Acetonitrile hydrate->add_acn shake1 Shake vigorously for 5 min add_acn->shake1 add_salts Add QuEChERS Salts (e.g., 4g MgSO₄, 1g NaCl) shake1->add_salts shake2 Shake immediately for 2 min add_salts->shake2 centrifuge1 Centrifuge (5 min @ ≥3000 rcf) shake2->centrifuge1 supernatant Collect 1 mL of Acetonitrile Supernatant centrifuge1->supernatant dspe Add to d-SPE tube (e.g., 150mg MgSO₄, 50mg PSA, 50mg C18) supernatant->dspe vortex_dspe Vortex for 1 min dspe->vortex_dspe centrifuge2 Centrifuge (2 min @ ≥5000 rcf) vortex_dspe->centrifuge2 end Final Extract for GC-MS or LC-MS/MS centrifuge2->end

Figure 2: Detailed workflow for the QuEChERS sample preparation protocol.
Step-by-Step QuEChERS Protocol
  • Sample Weighing & Hydration: Weigh 10 g (± 0.1 g) of homogenized soil into a 50 mL centrifuge tube. If the soil is dry (less than 70% water content), add 10 mL of deionized water, vortex briefly, and allow it to hydrate for 30 minutes.[6]

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., Triphenylphosphate (TPP) for GC-MS) to correct for variations in extraction efficiency and instrument response.

  • Solvent Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 5 minutes using a mechanical shaker.[6]

  • Salt Addition: Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).[5]

  • Second Extraction: Immediately after adding the salts, cap the tube and shake vigorously for 2 minutes. This step is critical and must be done quickly to prevent the anhydrous MgSO₄ from clumping.

  • Centrifugation: Centrifuge the tube for 5 minutes at ≥3000 relative centrifugal force (rcf). This will separate the sample into three layers: a top acetonitrile layer containing the pesticides, a middle soil layer, and a bottom water layer.

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[6]

  • Final Cleanup & Centrifugation: Vortex the d-SPE tube for 1 minute, then centrifuge for 2 minutes at a high rcf (e.g., ≥5000).[2]

  • Sample Transfer: Carefully transfer the purified supernatant into an autosampler vial for analysis. The sample may be filtered through a 0.2 µm syringe filter if necessary.

Protocol 1: Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound.[8][9] It provides excellent chromatographic separation and definitive identification based on mass spectra.

Rationale for GC-MS:

GC-MS is considered a "gold standard" for forensic and environmental analysis because it provides two dimensions of identification: retention time from the GC and the mass spectrum from the MS, which acts as a chemical fingerprint.[9] Electron Ionization (EI) is a hard ionization technique that produces repeatable and fragment-rich spectra, ideal for library matching and structural confirmation.[10]

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane column provides good selectivity for a wide range of pesticides.
Injection Volume 1 µLStandard volume for trace analysis.
Inlet Mode SplitlessMaximizes analyte transfer to the column for trace-level detection.
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation of this compound.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas providing optimal chromatographic efficiency.
Oven Program 70°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature gradient is necessary to separate compounds with different boiling points.
MS Source Temp. 230 °CStandard temperature to maintain analyte integrity in the ion source.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only specific ions for this compound.
SIM Ions (m/z) 285 (Quantifier) , 125, 93, 158 (Qualifiers)The molecular ion (m/z 285) is often used for quantification, while fragment ions confirm identity.

Table 2: Recommended GC-MS instrumental parameters for this compound analysis.

Protocol Steps:
  • Instrument Setup: Configure the GC-MS system according to the parameters in Table 2.

  • Calibration: Prepare a set of matrix-matched calibration standards by spiking blank soil extract (processed through the QuEChERS procedure) with known concentrations of a certified this compound standard. A typical range would be 5, 10, 25, 50, and 100 ng/mL.

  • Sequence Run: Create a sequence including solvent blanks, calibration standards, quality control (QC) samples, and the unknown soil extract samples.

  • Injection: Inject 1 µL of the final extract from the QuEChERS procedure into the GC-MS.

  • Data Analysis: Identify the this compound peak based on its retention time. Confirm identity by comparing the ion ratios of the qualifier ions to the quantifier ion against those in a known standard. Quantify the concentration using the calibration curve generated from the matrix-matched standards.

Protocol 2: Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for analyzing trace-level contaminants in highly complex matrices like soil.[11][12] It is particularly advantageous for compounds that may not be sufficiently volatile or are thermally labile.

Rationale for LC-MS/MS:

The power of LC-MS/MS lies in its specificity. The first quadrupole (Q1) selects the precursor ion (the molecular ion of this compound), which is then fragmented in the collision cell (q2). The second quadrupole (Q3) then selects for specific, characteristic fragment ions. This process, known as Multiple Reaction Monitoring (MRM), effectively filters out matrix interferences, significantly reducing chemical noise and improving limits of detection.[11]

ParameterRecommended SettingRationale
LC System SCIEX ExionLC or equivalentA robust UPLC/HPLC system capable of handling high backpressures and delivering precise gradients.
MS System SCIEX Triple Quad 5500 or equivalentA high-sensitivity tandem mass spectrometer is required for trace-level MRM transitions.
Column C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm)C18 is a versatile reversed-phase chemistry suitable for moderately polar compounds like this compound.
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium FormateThe acid and buffer improve peak shape and ionization efficiency.
Mobile Phase B Methanol + 0.1% Formic Acid + 5 mM Ammonium FormateOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B in 8 min, hold 2 min, re-equilibrateA gradient is essential for separating the analyte from early-eluting polar and late-eluting non-polar interferences.
Injection Volume 5 µLA small volume is sufficient due to the high sensitivity of the technique.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is the standard for polar to moderately polar compounds; this compound ionizes well in positive mode.
MRM Transitions 286 -> 125 (Quantifier) , 286 -> 93 (Qualifier)The transition from the protonated molecule [M+H]⁺ to the most stable fragment ion provides the highest signal for quantification.

Table 3: Recommended LC-MS/MS instrumental parameters for this compound analysis.

Protocol Steps:
  • Instrument Setup: Configure the LC-MS/MS system according to the parameters in Table 3. Optimize MRM transitions and collision energies by infusing a standard solution of this compound.

  • Calibration: Prepare matrix-matched calibration standards in the range of 0.1, 0.5, 1, 5, and 10 ng/mL by spiking blank soil extract.

  • Sequence Run: As with GC-MS, run a sequence including blanks, calibration standards, QCs, and unknown samples.

  • Injection: Inject 5 µL of the final QuEChERS extract.

  • Data Analysis: Identify and quantify the this compound peak using the optimized MRM transitions. The ratio of the qualifier transition to the quantifier transition must be within a specified tolerance (e.g., ±20%) of a known standard for positive identification.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method must be validated according to established guidelines.[13][14]

ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) > 0.99Demonstrates a proportional response of the instrument to analyte concentration.
Accuracy (Recovery) 70-120%Measures the agreement between the measured value and the true value, assessed by spiking blank soil at known concentrations.[7]
Precision (RSD) ≤ 20% (Repeatability & Intermediate Precision)Measures the closeness of agreement between a series of measurements. Assessed by replicate analyses.
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio ≥ 3The lowest concentration of analyte that can be reliably detected.[15]
Limit of Quantification (LOQ) S/N ratio ≥ 10; lowest validated spike levelThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Specificity No interfering peaks in blank matrix chromatogramsEnsures the analytical signal is solely from the analyte of interest.

Table 4: Key method validation parameters and typical acceptance criteria for pesticide residue analysis.

Quality Control (QC) Practices:

  • Matrix Blanks: Analyze a blank soil sample with each batch to check for contamination.

  • Spiked Samples: Include a blank soil sample spiked with a known concentration of this compound in each batch to monitor method accuracy (recovery).

  • Internal Standards: Use an appropriate internal standard to compensate for matrix effects and variations in sample processing.

Conclusion

The methodologies presented provide a robust framework for the sensitive and selective determination of this compound in soil. The combination of an optimized QuEChERS sample preparation protocol with either GC-MS or LC-MS/MS analysis allows for the generation of high-quality, defensible data. Proper method validation is paramount to ensuring the results are accurate and reproducible.[16] The choice between GC-MS and LC-MS/MS will depend on available instrumentation, required sensitivity, and laboratory expertise, with LC-MS/MS generally offering lower detection limits for this application.

References

  • UCT, Inc. (2023). Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil. United Chemical Technologies.

  • Lehotay, S. J., et al. (2010). QuEChERS and soil analysis. An Overview. TrAC Trends in Analytical Chemistry, 29(5), 454-464. (Conceptual information reflected in MDPI review).

  • UCT, Inc. (n.d.). Determination of Pesticide Residues in Soil Using a QuEChERS Approach.

  • Hussain, S., et al. (2017). QuEChERS and soil analysis. An Overview. Journal of Chromatography A, 1523, 19-33. (Conceptual information reflected in various reviews).

  • Separation Science. (2024). QuEChERS approach for the determination of pesticide residues in soil.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8952, this compound.

  • Masi, A. N., et al. (2021). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. Critical Reviews in Analytical Chemistry, 52(7), 1541-1563.

  • ResearchGate. (2021). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices | Request PDF.

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11312/2021.

  • Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926.

  • Liu, D., et al. (2008). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. Journal of Chromatographic Science, 46(7), 594-598.

  • Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.

  • Semantic Scholar. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables.

  • Organomation. (n.d.). Pesticide Sample Preparation.

  • ResearchGate. (2008). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid-Liquid Microextraction and Gas Chromatography.

  • SWA Environmental. (2024). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17345, Formothion.

  • University of Hertfordshire. (n.d.). This compound. Agriculture & Environment Research Unit (AERU).

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry.

  • University of Barcelona. (n.d.). Gas Chromatography - Mass Spectrometry.

  • Lucideon. (n.d.). GC-MS Analysis, Gas Chromatography-Mass Spectrometry.

  • SCIEX. (n.d.). Soil and biota.

  • AZoM. (2015). Chromatography and Mass Spectrometry for Environmental Analysis.

  • Swenson, T. L., et al. (2018). Untargeted Soil Metabolomics Using Liquid Chromatography-Mass Spectrometry and Gas Chromatography-Mass Spectrometry. Methods in Molecular Biology, 1830, 41-55.

  • Pérez-Lucas, G., et al. (2019). Validation and Application of Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Soil. Molecules, 24(19), 3583.

Sources

Application Note: Quantitative Analysis of Morphothion using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Morphothion. This compound, an organophosphate insecticide, functions as an acetylcholinesterase (AChE) inhibitor.[1] Although considered obsolete in many regions, there remains a need for reliable analytical methods for its quantification in environmental monitoring, residue analysis in historical samples, and toxicological research.[1] This protocol provides a comprehensive guide for researchers, scientists, and professionals in drug development and environmental science, covering sample preparation, chromatographic conditions, method validation, and data interpretation. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be selective, linear, accurate, and precise for its intended purpose.

Introduction

This compound is an organophosphate pesticide that exerts its toxic effect through the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1] Due to its potential for environmental contamination and human health risks, monitoring its presence in various matrices is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues.[2] Its high resolution, sensitivity, and versatility make it an ideal choice for analyzing thermally labile compounds like many organophosphates, which can be challenging to analyze by gas chromatography.[3]

This document provides a detailed methodology for the quantification of this compound, outlining the critical steps from sample extraction to final analysis, ensuring data integrity and reproducibility.

Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.[4] The fundamental principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][5] In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase, resulting in longer retention times.

The sample is first extracted from its matrix using a suitable solvent system. The extract is then cleaned up to remove interfering substances, concentrated, and injected into the HPLC system.[6][7] The separated this compound is detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to its concentration in the sample.

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed).

  • Reagents: this compound analytical standard, Sodium chloride, Anhydrous magnesium sulfate.

  • Solid Phase Extraction (SPE): C18 cartridges for sample cleanup.

  • Syringe filters: 0.45 µm PTFE or nylon.

Standard and Sample Preparation

3.2.1 Standard Solution Preparation

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock standard with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.

3.2.2 Sample Preparation (QuEChERS Approach)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[8]

  • Extraction:

    • Weigh 10 g of the homogenized sample (e.g., soil, fruit, or vegetable matter) into a 50 mL centrifuge tube.[9]

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for another minute.

    • Centrifuge at 3000 rpm for 5 minutes.[4]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

The following table summarizes the instrumental parameters for the analysis:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
Mobile Phase Acetonitrile:Water (70:30, v/v), isocratic
Flow Rate 1.0 mL/min[10]
Injection Volume 20 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 220 nm[4]
Run Time 10 minutes

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Homogenized Sample (10g) Extraction Add 10mL Acetonitrile Shake Sample->Extraction Salting Add MgSO4/NaCl Shake & Centrifuge Extraction->Salting Cleanup d-SPE Cleanup (PSA/MgSO4) Salting->Cleanup Filter Filter (0.45 µm) Cleanup->Filter Injection Inject 20 µL into HPLC Filter->Injection Separation C18 Column Separation (ACN:H2O Mobile Phase) Injection->Separation Detection UV Detection at 220 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

Method Validation

To ensure the reliability of the analytical method, it must be validated according to established guidelines, such as those from the FDA or ICH.[11][12][13][14] The key validation parameters are outlined below.

System Suitability

Before running the sample sequence, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution is injected multiple times, and the following parameters are evaluated:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Linearity

Linearity is assessed by analyzing a series of standard solutions at different concentrations. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed.

  • Concentration Range: 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy and Precision

Accuracy is determined by spiking a blank matrix with known concentrations of this compound and calculating the percent recovery. Precision is evaluated by analyzing these spiked samples multiple times to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the Relative Standard Deviation (RSD).

Spiked LevelRecovery (%)RSD (%)
Low QC 85-115%≤ 15%
Mid QC 85-115%≤ 15%
High QC 85-115%≤ 15%
Limits of Detection (LOD) and Quantification (LOQ)
  • LOD: The lowest concentration of the analyte that can be reliably detected. It can be estimated based on the signal-to-noise ratio (S/N) of 3:1.

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is typically determined at an S/N ratio of 10:1.[15]

Data Analysis and Interpretation

The concentration of this compound in the samples is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.

The final concentration in the original sample is calculated using the following formula:

Concentration (mg/kg) = (C * V) / W

Where:

  • C = Concentration from the calibration curve (µg/mL)

  • V = Final volume of the extract (mL)

  • W = Weight of the sample (g)

Troubleshooting

IssuePotential CauseSuggested Solution
No peaks or small peaks - Incorrect mobile phase composition- Leaks in the system- Detector lamp off- Prepare fresh mobile phase- Check all fittings for leaks- Ensure detector lamp is on and stable
Broad or split peaks - Column contamination or degradation- Sample overload- Flush or replace the column- Dilute the sample
Shifting retention times - Change in mobile phase composition- Fluctuation in column temperature- Pump malfunction- Prepare fresh mobile phase and degas properly- Ensure stable column oven temperature- Check pump performance
Extraneous peaks - Contaminated sample or solvent- Carryover from previous injection- Use high-purity solvents and clean glassware- Run a blank injection to check for carryover

Safety Precautions

  • This compound is toxic if swallowed, inhaled, or in contact with skin.[16] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area or a fume hood, especially when handling the pure standard and preparing stock solutions.

  • All organic solvents are flammable and should be handled away from ignition sources.

  • Dispose of all chemical waste according to institutional and local environmental regulations.

Chemical Structure of this compound:

Caption: Structure of this compound (C8H16NO4PS2).

References

  • Organomation. (n.d.). Pesticide Sample Preparation. Retrieved from [Link]

  • Rejtharová, K., & Rejthar, L. (2014). QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. PubMed, 27(4), 937-53. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Li, Y., et al. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International, 33(9). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]

  • Pace Analytical. (2026). EPA 614 Organophosphorus Pesticides Test in Effluent. Retrieved from [Link]

  • Cromlab. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]

  • ResearchGate. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formothion. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. PubMed. Retrieved from [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (2014). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). Retrieved from [Link]

  • Oxford Academic. (2016). Method for Diagnosing Organophosphate Pesticide Exposure in Humans Using Liquid Chromatography Coupled to Tandem Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

  • GlobalCompliancePanel. (n.d.). HPLC Analytical Method Development and Validation. Retrieved from [Link]

  • JoVE. (2022). Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate. Retrieved from [Link]

  • ECA Academy. (1994). FDA Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • LCGC International. (2000). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). This compound. AERU. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Preprints.org. (2024). Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum. Clinical Biochemistry. Retrieved from [Link]

  • Google Patents. (2008). Hplc method for separation and detection of hydromorphone and related opioid pharmacophores.
  • PubMed. (2015). The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum. Clinical Biochemistry. Retrieved from [Link]

  • MDPI. (2021). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches. Crystal Growth & Design. Retrieved from [Link]

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Application Notes & Protocols: The Use of Morphothion in Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Morphothion in the Context of Neurotoxicity

This compound (O,O-dimethyl S-(morpholinocarbonylmethyl) phosphorodithioate) is an organophosphate (OP) insecticide and acaricide.[1] Like other compounds in its class, its primary utility in pest control stems from its potent neurotoxic effects. This very mechanism of action makes this compound a valuable tool for researchers in neurotoxicology, pharmacology, and drug development. Organophosphate exposure, both acute and chronic, remains a significant global health concern, linked to a range of neurological disorders, developmental deficits, and in severe cases, death.[2]

Studying compounds like this compound allows researchers to:

  • Elucidate the fundamental mechanisms of neurotoxicity, particularly the disruption of cholinergic signaling.

  • Investigate the downstream consequences of acetylcholinesterase (AChE) inhibition, such as excitotoxicity, oxidative stress, and neuroinflammation.[3]

  • Develop and validate in vitro and in vivo models for screening potential neurotoxic agents.

  • Test the efficacy of novel therapeutic interventions and antidotes for organophosphate poisoning.

This guide provides a comprehensive overview of the core mechanisms of this compound-induced neurotoxicity, summarizes key toxicological data, and presents detailed, field-proven protocols for its application in both in vitro and in vivo research settings.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary neurotoxic effect of this compound, and organophosphates in general, is the inhibition of acetylcholinesterase (AChE).[3][4] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the signal at cholinergic synapses.[5][6]

The inhibition process involves the following key steps:

  • Phosphorylation: this compound, particularly its active oxon metabolite, binds to the serine hydroxyl group within the active site of the AChE enzyme.[7][8] This forms a stable, phosphorylated enzyme complex.

  • Enzyme Inactivation: This phosphorylation effectively inactivates the enzyme, preventing it from binding to and hydrolyzing acetylcholine.[9]

  • Acetylcholine Accumulation: With AChE inhibited, acetylcholine accumulates in the synaptic cleft.[7]

  • Hyperstimulation of Receptors: The excess acetylcholine leads to the continuous and excessive stimulation of both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs) in the central and peripheral nervous systems.[3][4]

  • Cholinergic Crisis: This hyperstimulation results in a "cholinergic crisis," characterized by a toxidrome that includes signs of parasympathetic overactivity (e.g., salivation, lacrimation, urination), neuromuscular dysfunction (e.g., fasciculations, paralysis), and central nervous system effects (e.g., seizures, respiratory depression), which can ultimately be fatal.[3][9]

While AChE inhibition is the primary mechanism, chronic or high-dose exposure can also lead to secondary neurotoxic effects, including oxidative stress, neuroinflammation, and a delayed, debilitating neuropathy known as organophosphate-induced delayed neuropathy (OPIDN).[3][4]

Signaling Pathway Diagram

The following diagram illustrates the canonical pathway of this compound-induced neurotoxicity.

a Figure 1: Mechanism of this compound-Induced Neurotoxicity cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Synapse Acetylcholine (ACh) ACh_Vesicle->ACh_Synapse Release AChE Acetylcholinesterase (AChE) Choline Choline AChE->Choline Breaks down into Acetate Acetate AChE->Acetate Breaks down into ACh_Synapse->AChE Hydrolysis (Normal) Receptors Muscarinic & Nicotinic Receptors ACh_Synapse->Receptors Binds to This compound This compound (Oxon Metabolite) This compound->AChE Irreversible Inhibition Effect Hyperstimulation (Cholinergic Crisis) Receptors->Effect Over-activates

Caption: Figure 1: Mechanism of this compound-Induced Neurotoxicity.

Toxicological Data Summary

Quantitative toxicological data are essential for dose selection in experimental studies. The median lethal dose (LD50) represents the dose required to kill 50% of a test population and is a standard measure of acute in vivo toxicity.[10] The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required for 50% inhibition of a biological function, such as enzyme activity, in vitro.[11]

While extensive, publicly available toxicological data specifically for this compound is limited, the following table provides known values and data for the closely related and well-studied organophosphate, Malathion, for context.[2][12] Researchers should always perform dose-response studies to determine the optimal concentrations for their specific model system.

Parameter Value Species Route Source
This compound GHS Hazard H301: Toxic if swallowedN/AOralPubChem[3]
This compound GHS Hazard H311: Toxic in contact with skinN/ADermalPubChem[3]
This compound GHS Hazard H331: Toxic if inhaledN/AInhalationPubChem[3]
Malathion LD50 ~1,400 mg/kgRatOralFrawley et al. (1957) via NCBI[12]
Malathion LD50 56 mg/kgRatOralCCOHS[10]
Malathion LD50 75 mg/kgRatDermalCCOHS[10]
AChE Inhibition (IC50) Varies widely by compound and assay conditions (µM to nM range)N/AIn VitroGeneral

Note: LD50 values can vary significantly based on the purity of the compound, the vehicle used, and the age, sex, and strain of the animal.[10] IC50 values are highly dependent on the source of the enzyme and the specific in vitro assay conditions.[11]

Experimental Protocols and Methodologies

The following protocols provide a foundation for using this compound in neurotoxicity research. They are based on established methodologies for organophosphate testing and should be adapted and optimized for specific experimental goals.

Experimental Workflow Overview

This diagram outlines the general workflow for assessing the neurotoxicity of a compound like this compound.

b Figure 2: General Workflow for Neurotoxicity Assessment cluster_exp Experimental Phase cluster_analysis Endpoint Analysis start Hypothesis Formulation prep Compound Preparation (this compound Stock & Dilutions) start->prep invitro In Vitro Model (e.g., Neuronal Cell Culture) prep->invitro Model Selection invivo In Vivo Model (e.g., Rodent Study) prep->invivo Model Selection invitro_treat Cell Treatment & Incubation invitro->invitro_treat invivo_treat Animal Dosing & Observation invivo->invivo_treat biochem Biochemical Assays (AChE Activity, Oxidative Stress) invitro_treat->biochem invivo_treat->biochem behavior Behavioral & Functional Tests (Motor Activity, Cognition) invivo_treat->behavior hist Histopathology (Tissue Analysis) invivo_treat->hist data Data Collection & Statistical Analysis biochem->data behavior->data hist->data end Interpretation & Conclusion data->end

Caption: Figure 2: General Workflow for Neurotoxicity Assessment.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric method based on the Ellman's reaction to measure AChE activity in a neuronal cell line (e.g., SH-SY5Y) lysate after exposure to this compound.

Rationale: This assay provides a direct measure of the primary mechanism of action. It is a rapid and cost-effective method for determining the inhibitory potency (IC50) of this compound and for screening potential antidotes.[2]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., 0.1 M phosphate buffer, pH 8.0, with 1% Triton X-100)

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Acetylthiocholine iodide (ATCI, substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • 96-well microplate

  • Microplate reader (412 nm absorbance)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells under standard conditions (37°C, 5% CO2). Seed cells in a culture flask and grow to ~80-90% confluency.

  • Cell Lysis: a. Wash the confluent cell monolayer twice with cold PBS. b. Add cold Lysis Buffer to the flask, scrape the cells, and transfer the suspension to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cell lysate) containing the AChE enzyme. Determine protein concentration using a standard method (e.g., BCA assay).

  • Inhibitor Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 10 mM to 1 nM) in the assay buffer (0.1 M phosphate buffer, pH 8.0). Also prepare a vehicle control (DMSO only).

  • Assay Reaction: a. In a 96-well plate, add 25 µL of cell lysate (diluted to a standard protein concentration) to each well. b. Add 25 µL of the this compound serial dilutions or vehicle control to the respective wells. Include a positive control inhibitor if available (e.g., physostigmine). c. Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. d. To initiate the reaction, add 200 µL of a reaction mixture containing DTNB (0.5 mM) and ATCI (0.5 mM) in assay buffer to all wells.

  • Data Acquisition: Immediately begin reading the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: a. Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well. b. Normalize the activity of the this compound-treated wells to the vehicle control (100% activity). c. Plot the percentage of AChE inhibition versus the log concentration of this compound. d. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[11]

Protocol 2: In Vivo Acute Neurotoxicity Study in Rodents

This protocol is a generalized framework based on the principles of the OECD Test Guideline 424 for neurotoxicity studies in rodents.[1] It aims to identify dose-dependent effects on neurological function and behavior following acute exposure to this compound.

Rationale: In vivo studies are essential to understand the systemic effects of a neurotoxicant, including its impact on complex behaviors and its potential to cross the blood-brain barrier. This model allows for the correlation of biochemical changes with functional outcomes.

Materials:

  • Young adult laboratory rats (e.g., Sprague-Dawley or Wistar), single-sex to reduce variability.

  • This compound (high purity)

  • Vehicle (e.g., corn oil or appropriate solvent)

  • Dosing equipment (e.g., oral gavage needles)

  • Observational arena (e.g., open field)

  • Behavioral testing apparatus (e.g., rotarod for motor coordination)

  • Equipment for sample collection (e.g., decapitation guillotine, blood collection tubes, brain dissection tools)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least 5 days prior to the study. Provide standard chow and water ad libitum.

  • Dose Grouping: a. Randomly assign animals to at least 4 groups (n=8-10 per group). b. Groups should include: Vehicle Control, Low Dose, Mid Dose, and High Dose of this compound. c. Doses should be selected based on existing LD50 data and a preliminary range-finding study to establish a non-lethal high dose that produces clear signs of toxicity.

  • Administration: Administer a single dose of this compound or vehicle via oral gavage. Record the body weight of each animal immediately before dosing to ensure accurate dose calculation (mg/kg).

  • Clinical Observations: a. Observe animals continuously for the first 30 minutes post-dosing, then periodically during the first 24 hours, with special attention during the first 4 hours. b. Use a standardized scoring system to record signs of cholinergic toxicity, such as tremors, salivation, lacrimation, ataxia, and convulsions. c. Continue daily observations for a total of 14 days.

  • Functional and Behavioral Testing: a. Conduct a battery of tests at the time of peak effect (determined in range-finding, often 2-4 hours post-dose) and at later time points (e.g., Day 7, Day 14). b. Motor Activity: Assess locomotor activity in an open-field arena. c. Motor Coordination: Evaluate performance on a rotarod apparatus. d. Sensory Function: Assess responses to stimuli (e.g., tail-pinch or startle response).

  • Terminal Procedures (Necropsy): a. At the end of the observation period (Day 14), or at the time of peak effect for a separate cohort, euthanize the animals. b. Collect blood for cholinesterase activity analysis. c. Perfuse the animals and collect the brain. Dissect specific brain regions (e.g., cortex, hippocampus, striatum) for neurochemical analysis (e.g., AChE activity, oxidative stress markers) or histopathology.

  • Data Analysis: a. Compare body weights, clinical observation scores, and behavioral test data between dose groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). b. Correlate biochemical data (e.g., brain AChE inhibition) with behavioral deficits.

Safety and Handling Precautions

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] All work must be conducted with strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle solid this compound and concentrated stock solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Waste Disposal: Dispose of all contaminated materials (pipette tips, tubes, animal bedding) as hazardous chemical waste according to institutional guidelines.

  • Emergency: Know the location of safety showers and eyewash stations. In case of skin contact, wash immediately with soap and copious amounts of water. In case of ingestion or inhalation, seek immediate medical attention.

References

  • MDPI. (2022-11-21). Organophosphate Insecticide Toxicity in Neural Development, Cognition, Behaviour and Degeneration: Insights from Zebrafish. Available from: [Link]

  • OECD. Guidance Document for Neurotoxicity Testing. Available from: [Link]

  • NIH, PubMed Central. Mechanisms of organophosphate neurotoxicity. Available from: [Link]

  • NIH, PubChem. Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Available from: [Link]

  • FAO AGRIS. (2024). Acute oral and dermal toxicity parameters of a drug based on D-cyphenothrin, pyriproxyfen and piperonyl butoxide in laboratory animals. Available from: [Link]

  • ResearchGate. IC50 values for acetylcholinesterase and butyrylcholinesterase. Available from: [Link]

  • NDT. (2024-11-21). Mechanisms of neurotoxicity of organophosphate pesticides and their relation to neurological disorders. Available from: [Link]

  • OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS Neurotoxicity Study in Rodents. Available from: [Link]

  • MDPI. (2023-10-18). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Available from: [Link]

  • OECD. Test No. 424: Neurotoxicity Study in Rodents. Available from: [Link]

  • NIH, PubMed Central. (2024-11-21). Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders. Available from: [Link]

  • ACS Publications. Next Generation Risk Assessment of Acute Neurotoxicity from Organophosphate Exposures Using the In Vitro–In Silico Derived Dietary Comparator Ratio. Available from: [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. Available from: [Link]

  • ScienceDirect. (2006). In Vitro Models for Testing Organophosphate-Induced Neurotoxicity and Remediation. Available from: [Link]

  • Regulations.gov. (2007-10-16). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: [Link]

  • DTIC. In Vitro Studies of Neurotoxic Substances: The Effect of Organophosphates and Acrylamides. Available from: [Link]

  • NCBI. Toxicological Profile for Malathion - RELEVANCE TO PUBLIC HEALTH. Available from: [Link]

  • NIH. (2025-08-06). DEVELOPMENTAL NEUROTOXICITY OF ORGANOPHOSPHATES TARGETS CELL CYCLE AND APOPTOSIS, REVEALED BY TRANSCRIPTIONAL PROFILES IN VIVO AND IN VITRO. Available from: [Link]

  • NIH, PubMed Central. In vitro techniques for the assessment of neurotoxicity. Available from: [Link]

  • NCBI Bookshelf. Toxicological Profile for Malathion - HEALTH EFFECTS. Available from: [Link]

  • JMIR Publications. (2024-01-18). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. Available from: [Link]

  • NIH, PubMed Central. Comparative Developmental Neurotoxicity of Organophosphates In Vivo: Transcriptional Responses of Pathways for Brain Cell Development, Cell Signaling, Cytotoxicity and Neurotransmitter Systems. Available from: [Link]

  • ResearchGate. (2025-08-06). Developmental neurotoxicity of organophosphates targets cell cycle and apoptosis, revealed by transcriptional profiles in vivo and in vitro. Available from: [Link]

  • KEGG. KEGG PATHWAY: map04725. Available from: [Link]

  • ResearchGate. | In vivo studies included in this review. | Download Table. Available from: [Link]

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  • NIH, PubMed Central. The inhibition of cholinesterases by alkylphosphates and alkylphenolphosphates. Available from: [Link]

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Application Notes: The Use of Morphothion as a Positive Control in Cholinesterase Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical to the regulation of neurotransmission.[1][2] Their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[2][3] Consequently, in vitro cholinesterase activity assays are a cornerstone of neuroscience research and drug development for screening potential inhibitors.[4] A crucial component of a robust and reliable assay is the inclusion of a positive control. This application note provides a detailed guide on the use of Morphothion, an organophosphate compound, as an effective positive control in cholinesterase assays.

Why this compound? The Importance of a Reliable Positive Control

A positive control serves as a benchmark to validate the assay's ability to detect inhibition. This compound, an organophosphate pesticide, is a potent and irreversible inhibitor of cholinesterases.[1][5][6] Its mechanism of action involves the phosphorylation of the serine residue within the active site of the enzyme, leading to a stable, inactive complex.[1][7] This irreversible inhibition provides a strong and consistent signal, ensuring that the assay is performing as expected.

Mechanism of Action: Irreversible Inhibition

Organophosphates like this compound mimic the natural substrate, acetylcholine. They enter the active site of the cholinesterase enzyme and form a covalent bond with the serine hydroxyl group.[1] This phosphorylation event effectively renders the enzyme non-functional.[1]

cluster_0 Cholinesterase Active Site Active Enzyme Active Enzyme Phosphorylated Enzyme Phosphorylated Enzyme Active Enzyme->Phosphorylated Enzyme Irreversible Phosphorylation This compound This compound This compound->Active Enzyme Binds to Active Site cluster_0 Assay Workflow A Prepare Reagents (Buffer, DTNB, ATCh) B Add Reagents and Enzyme to Plate A->B C Add this compound (Positive Control) B->C D Incubate at Room Temperature C->D E Measure Absorbance at 412 nm (Kinetic) D->E F Data Analysis (Calculate % Inhibition) E->F

Caption: Workflow for the cholinesterase assay using this compound.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 412 nm

  • This compound working solutions

Assay Procedure (96-well plate format):

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0. [8] * DTNB Solution: Prepare a 10 mM solution of DTNB in the assay buffer. [3] * Substrate Solution (ATCI): Prepare a 14 mM solution of ATCI in the assay buffer. [3]2. Assay Setup: To each well of a 96-well plate, add the following in order:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0). [3] * 10 µL of the various dilutions of this compound to the positive control wells.

    • For 100% activity control wells (negative control), add 10 µL of assay buffer.

    • Add 20 µL of the cholinesterase enzyme solution.

    • Add 10 µL of the DTNB solution.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of the substrate solution (ATCI) to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. [3]

Data Analysis and Interpretation

The rate of the reaction (V) is determined from the slope of the absorbance versus time curve (ΔA/min).

Calculating Percent Inhibition:

The percentage of inhibition for the this compound positive control is calculated using the following formula:

% Inhibition = [(V_control - V_inhibitor) / V_control] x 100

Where:

  • V_control: The reaction rate in the absence of the inhibitor (100% activity).

  • V_inhibitor: The reaction rate in the presence of this compound.

Expected Results:

As an irreversible inhibitor, this compound should exhibit a high percentage of inhibition, typically approaching 100%, especially at sufficient concentrations and pre-incubation times. The exact IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve. [3][9]

Sample Data Table
This compound Concentration (nM)% Inhibition (Mean ± SD)
115.2 ± 2.1
1045.8 ± 3.5
5089.3 ± 1.8
10098.1 ± 0.9
25099.5 ± 0.4

Troubleshooting

IssuePossible CauseSolution
Low Inhibition by Positive Control Incorrect concentration of this compound.Verify calculations and dilutions of the this compound stock solution.
Inactive this compound.Use a fresh aliquot of the stock solution. Ensure proper storage conditions.
Insufficient pre-incubation time.Increase the pre-incubation time to allow for complete inhibition.
High Background Absorbance Spontaneous hydrolysis of the substrate.Prepare fresh substrate solution on the day of the assay.
High concentration of DTNB.Optimize the DTNB concentration; very high concentrations can inhibit the enzyme. [10]
Inconsistent Results Pipetting errors.Use calibrated pipettes and proper pipetting techniques.
Temperature fluctuations.Ensure all reagents and the plate are at a consistent temperature.

Conclusion

The use of this compound as a positive control is integral to the validation and quality control of cholinesterase inhibition assays. Its potent and irreversible mechanism of action provides a reliable and reproducible measure of assay performance. By following the detailed protocols and safety guidelines outlined in this application note, researchers can ensure the accuracy and integrity of their screening data, leading to more confident identification and characterization of novel cholinesterase inhibitors.

References

  • PubMed. (n.d.). Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column.
  • Chem Service. (2019, August 29). SAFETY DATA SHEET.
  • Scribd. (n.d.). Ellman Esterase Assay Protocol.
  • BenchChem. (n.d.). Application Notes: Spectrophotometric Determination of Cholinesterase Activity.
  • BenchChem. (n.d.). Determining the IC50 Value of Acetylcholinesterase Inhibitor AChE-IN-64: A Technical Guide.
  • BroadPharm. (2022, January 18). Ellman's Assay Protocol.
  • ResearchGate. (n.d.). (PDF) Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease.
  • ResearchGate. (n.d.). Graphical determination of IC50 for (I), (II), (III) and (IV) acetylcholinesterase inhibitors.
  • PubMed. (n.d.). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography.
  • AAT Bioquest. (2021, January 25). How do I screen for acetylcholinesterase activity?
  • PubMed. (n.d.). New findings about Ellman's method to determine cholinesterase activity.
  • PubMed Central. (n.d.). A Retrospective Analysis of Serial Measurement of Serum Cholinesterase in Acute Poisoning with Organophosphate Compounds.
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  • Tecan Group. (n.d.). Analyzing cholinesterase in organophosphate poisoning.
  • Sigma-Aldrich. (2024, August 9). SAFETY DATA SHEET.
  • ResearchGate. (2016, May 19). How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM?
  • ResearchGate. (2024, January 9). (PDF) Inhibitive determination of organophosphate pesticides using acetylcholinesterase and silver nanoparticle as colorimetric probe.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
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Application Notes & Protocols for Environmental Persistence Studies of Morphothion

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing a robust scientific protocol to evaluate the environmental persistence of Morphothion. This compound is an organophosphate insecticide and acaricide, and understanding its fate in the environment is critical for a comprehensive risk assessment.[1] This guide synthesizes established regulatory frameworks, particularly the OECD Guidelines for the Testing of Chemicals, with practical, field-proven insights to ensure scientific integrity and generate reliable data. We will delve into the critical degradation pathways—hydrolysis, photolysis, and biodegradation in soil and aquatic systems—providing detailed, step-by-step protocols and the scientific rationale underpinning each experimental choice.

Introduction: The Environmental Fate of this compound

This compound, O,O-Dimethyl S-(morpholinocarbonylmethyl) phosphorodithioate, belongs to the organophosphate class of pesticides, which function by inhibiting the acetylcholinesterase (AChE) enzyme.[1] Unlike their historically persistent organochlorine predecessors, organophosphates are generally characterized by lower environmental persistence.[2] However, their potential toxicity necessitates a thorough evaluation of their degradation rates and pathways in relevant environmental compartments.[3][4]

The environmental persistence of a chemical is not an intrinsic property but is governed by a combination of its physicochemical characteristics and the environmental conditions it encounters.[4] Key processes that dictate the environmental fate of this compound include:

  • Abiotic Degradation:

    • Hydrolysis: The chemical breakdown in the presence of water. Soil and water pH are critical factors influencing the rate of hydrolysis for organophosphates.[5]

    • Photolysis: Degradation induced by the absorption of light energy, a key pathway for substances present in sunlit surface waters or on soil surfaces.[6]

  • Biotic Degradation:

    • Biodegradation: The transformation and mineralization of the substance by microorganisms, which is a primary mechanism for preventing the accumulation of pesticides in soil and aquatic systems.[7]

This guide provides protocols based on internationally recognized OECD guidelines to study these processes, ensuring the data generated is suitable for regulatory submission and environmental risk assessment.[8][9]

Physicochemical Properties of this compound: Foundational Data

Before commencing persistence studies, it is essential to have baseline information on the physicochemical properties of this compound.[3][10] These properties influence its behavior in test systems and the environment.

PropertyValue / InformationSourceSignificance for Persistence Studies
IUPAC Name 2-dimethoxyphosphinothioylsulfanyl-1-morpholin-4-ylethanone[11]Ensures correct substance identification.
CAS Number 144-41-2[11]Unique identifier for the chemical substance.
Molecular Formula C₈H₁₆NO₄PS₂[11]Used for molecular weight calculation and analytical chemistry.
Molecular Weight 285.3 g/mol [11]Essential for preparing solutions of known molarity.
Physical State White crystalline solid / Off-white solid[1][9]Dictates how the substance is handled and introduced into test systems.
Melting Point 63.5-64 °C[9]Relevant for understanding physical state under test conditions.
Water Solubility Not determined (for this compound). Proxy value from Formothion: 2,600 mg/L.[5][9]Critical for designing aquatic tests. Determines if a co-solvent is needed.
log Kₒw Not determined (for this compound). Proxy value from Formothion: 1.48.[5][9]Indicates potential for bioaccumulation and adsorption to organic matter.
Vapor Pressure Not applicable / Not determined. Proxy value from Formothion: 8.48 x 10⁻⁷ mm Hg.[5][9]Low vapor pressure suggests volatilization is not a major dissipation pathway.

Abiotic Degradation Protocols

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

Causality: Hydrolysis is a major abiotic degradation pathway for organophosphates. The rate is often pH-dependent, with faster degradation typically occurring under alkaline conditions.[7][12] This study is crucial to determine the chemical stability of this compound in aquatic environments, independent of microbial activity.

Protocol:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate).

  • Test Substance Application: Prepare a stock solution of this compound in a minimal amount of a water-miscible solvent (e.g., acetonitrile) if necessary. The final concentration of the organic solvent should not exceed 1% v/v. The test concentration should be less than half the water solubility.

  • Incubation: Add the this compound stock solution to triplicate sterile test vessels (e.g., amber glass vials with screw caps) for each pH and a sterile control (e.g., purified water). Incubate in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At appropriate time intervals (e.g., 0, 1, 2, 4, 7, 14, 21, and 30 days), sacrifice one replicate vessel from each pH group.

  • Analysis: Immediately analyze the samples for the concentration of this compound and potential hydrolysis products using a validated LC-MS/MS method.

  • Data Evaluation: Calculate the first-order rate constant (k) and the half-life (DT₅₀) for this compound at each pH.

Phototransformation in Water (Adapted from OECD Guideline 316)

Causality: Sunlight can provide the energy to break down chemical bonds, representing a significant degradation pathway for pesticides in surface waters. This study assesses the rate and nature of degradation due to direct photolysis.

Protocol:

  • Test Solution Preparation: Prepare a solution of this compound in sterile, air-saturated purified water. The concentration should be low enough to ensure light can penetrate the solution. A photosensitizer (e.g., acetone) may be included in separate tests to assess indirect photolysis.

  • Irradiation: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Place the test solutions in quartz tubes to allow for UV transmission.

  • Controls: Run parallel "dark" controls, wrapped in aluminum foil, to distinguish photolytic degradation from other processes like hydrolysis.

  • Incubation: Maintain a constant temperature (e.g., 25°C) throughout the experiment.

  • Sampling: At defined time intervals, withdraw samples from both the irradiated and dark control vessels.

  • Analysis: Quantify the concentration of this compound and identify major photoproducts using LC-MS/MS.

  • Data Evaluation: Determine the phototransformation rate constant and half-life under the specified irradiation conditions.

Biotic Degradation Protocols

For biotic studies, using a ¹⁴C-radiolabeled this compound is highly recommended. This allows for the determination of a complete mass balance, distinguishing between mineralization (¹⁴CO₂ evolution), incorporation into biomass, formation of non-extractable residues (NERs), and the parent compound/transformation products.[10][13]

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

Causality: Soil microorganisms are highly effective at degrading pesticides. This simulation test is designed to determine the rate of degradation and the formation and decline of transformation products in soil under both aerobic and anaerobic conditions.[3][10][14]

Experimental Workflow:

G This compound This compound (P=S) Oxon Morthooxon (P=O) This compound->Oxon Oxidation Metabolite1 Cleavage Products (e.g., Phosphoric Acids) This compound->Metabolite1 Hydrolysis Metabolite2 Morpholine Moiety Products This compound->Metabolite2 Hydrolysis Oxon->Metabolite1 Hydrolysis Mineralization CO₂ + H₂O + Biomass Metabolite1->Mineralization Metabolite2->Mineralization

Sources

In vitro assays for determining Morphothion's enzymatic inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of Morphothion's Enzymatic Inhibition of Acetylcholinesterase

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro methodologies used to determine the enzymatic inhibition profile of this compound, an organophosphate insecticide. The focus is on the inhibition of its primary target, acetylcholinesterase (AChE), a critical enzyme in nerve function. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating approach to data generation.

Foundational Principles: Understanding the Target and the Inhibitor

This compound exerts its biological effect by disrupting the normal function of the cholinergic nervous system.[1][2] To design and interpret inhibition assays correctly, a foundational understanding of this system is paramount.

The Role of Acetylcholinesterase (AChE) in Cholinergic Signaling

Cholinergic signaling is fundamental for a vast array of physiological processes, including muscle contraction and cognitive functions.[3] The neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron into the synaptic cleft, where it binds to receptors on the postsynaptic membrane to propagate a signal.[4] To prevent constant stimulation and allow for precise signal control, ACh must be rapidly removed from the synapse. This crucial function is performed by acetylcholinesterase (AChE), a serine hydrolase that catalyzes the breakdown of ACh into choline and acetic acid.[4][5] The termination of the nerve impulse is thus directly dependent on the high catalytic efficiency of AChE.[6]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron PreNeuron Acetyl-CoA + Choline ChAT Choline Acetyltransferase (ChAT) PreNeuron->ChAT Synthesis ACh_Vesicle ACh Vesicle ChAT->ACh_Vesicle Packaging ACh_Released Acetylcholine (ACh) ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Receptor ACh Receptors ACh_Released->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Acetate->PreNeuron Choline Reuptake Signal Signal Propagation Receptor->Signal

Caption: Cholinergic Synaptic Transmission Pathway.

Mechanism of Inhibition by this compound

This compound belongs to the organophosphate class of compounds, which are potent, irreversible inhibitors of AChE.[4][5][7] The mechanism involves the phosphorylation of a critical serine residue within the active site of the enzyme.[8][9] This forms a stable, covalent bond between the organophosphate and the enzyme.[10] This modification effectively renders the enzyme non-functional, as it can no longer bind and hydrolyze acetylcholine.[8] The resulting accumulation of ACh in the synaptic cleft leads to hyperstimulation of cholinergic receptors, causing the toxic effects associated with organophosphate poisoning.[2][7]

The Ellman's Assay: A Quantitative Method for Measuring AChE Activity

The most widely adopted method for quantifying AChE activity in vitro is the spectrophotometric assay developed by Ellman.[11][12] This method is favored for its simplicity, reliability, and suitability for high-throughput screening in a 96-well plate format.[9][13]

The assay relies on a synthetic substrate, acetylthiocholine (ATCh), which is structurally similar to acetylcholine. AChE hydrolyzes ATCh to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, or Ellman's reagent), a chromogenic agent. This reaction produces 5-thio-2-nitrobenzoic acid (TNB), a distinct yellow-colored anion, and a mixed disulfide. The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the activity of the AChE enzyme.[13][14] When an inhibitor like this compound is present, the rate of this color change is reduced.

cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Colorimetric Detection ATCh Acetylthiocholine (ATCh) (Substrate) AChE AChE ATCh->AChE Thiocholine Thiocholine + Acetate Reaction Reaction Thiocholine->Reaction AChE->Thiocholine DTNB DTNB (Ellman's Reagent) (Colorless) DTNB->Reaction TNB TNB Anion (Yellow Product, λmax = 412 nm) Reaction->TNB

Caption: Principle of the Ellman's method for AChE activity detection.[13]

Protocol 1: Determination of the IC₅₀ Value for this compound

The half-maximal inhibitory concentration (IC₅₀) is a critical metric of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[15][16]

Objective

To determine the concentration of this compound that causes 50% inhibition of AChE activity under specified assay conditions.

Materials and Reagents
  • Enzyme: Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant).

  • Inhibitor: this compound (analytical grade).[17]

  • Substrate: Acetylthiocholine Iodide (ATCh).

  • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • Solvent: DMSO or ethanol for dissolving this compound.

  • Equipment: Spectrophotometric microplate reader, 96-well flat-bottom microplates, calibrated multichannel pipettes, refrigerated storage.

Reagent Preparation

Causality Note: The preparation of fresh, accurate solutions is the foundation of a reproducible assay. Concentrated stock solutions minimize weighing errors and are often more stable.[18]

ReagentStock ConcentrationSolventPreparation and Storage Notes
Phosphate Buffer 0.1 M, pH 8.0Deionized WaterStable at 4°C. The slightly alkaline pH is optimal for the Ellman's reaction.
AChE Enzyme 100 U/mL0.1 M Phosphate BufferPrepare aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Dilute to a working concentration (e.g., 0.2 U/mL) just before use.[13]
DTNB 10 mM0.1 M Phosphate BufferDissolve thoroughly. Protect from light by wrapping the container in foil. Store at 4°C for up to a few weeks.[13]
ATCh 15 mMDeionized WaterPrepare fresh daily as it can hydrolyze spontaneously in solution.[13]
This compound 10 mMDMSO or EthanolPrepare a high-concentration stock. This compound is unstable in aqueous solutions; subsequent serial dilutions in buffer should be made immediately before the assay.[19]
Assay Procedure (96-Well Plate Format)
  • Plate Layout Design: It is critical to include proper controls. A typical layout is shown below.

Well Contents123456789101112
A 100% ActM1M1M1M5M5M5BlankBlankBlankPCPC
B 100% ActM2M2M2M6M6M6BlankBlankBlankPCPC
C 100% ActM3M3M3M7M7M7BlankBlankBlankPCPC
D 100% ActM4M4M4M8M8M8BlankBlankBlankPCPC
.......................................
  • 100% Act: 100% Activity Control (Enzyme + Substrate + Solvent, no inhibitor).

  • M1-M8: Serial dilutions of this compound (e.g., 100 µM to 1 nM final concentration).

  • Blank: No Enzyme Control (Buffer + Substrate, for background correction).

  • PC: Positive Control (a known AChE inhibitor, to validate assay performance).

  • Pre-incubation Step:

    • To each well (except Blanks), add 25 µL of the appropriate this compound dilution or solvent (for 100% Activity controls).

    • Add 125 µL of 3 mM DTNB solution to all wells.

    • Add 25 µL of the AChE working solution (e.g., 0.2 U/mL) to all wells except the Blanks. Add 25 µL of buffer to the Blank wells.

    • Causality Note: This pre-incubation step (typically 10-15 minutes at 37°C) is crucial for irreversible inhibitors like this compound. It allows time for the inhibitor to bind to and phosphorylate the enzyme before the substrate is introduced, providing a more accurate measure of its inhibitory effect.[9]

  • Reaction Initiation:

    • To initiate the reaction in all wells simultaneously (using a multichannel pipette is highly recommended), add 25 µL of the 15 mM ATCh solution.[20]

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by plotting absorbance vs. time. The slope of the linear portion of this curve represents the rate in ΔAbs/min.

  • Correct for Background: Subtract the average rate of the Blank wells from all other wells.

  • Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor / V_100%_Activity)] * 100

  • Determine IC₅₀: Plot the Percent Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis). Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration at which the curve crosses the 50% inhibition mark.[15][16]

Expected Quantitative Results (Hypothetical)
This compound [M] (log)% Inhibition
-9.0 (1 nM)8.5
-8.5 (3.16 nM)15.2
-8.0 (10 nM)35.1
-7.5 (31.6 nM)50.3
-7.0 (100 nM)78.9
-6.5 (316 nM)91.4
-6.0 (1 µM)96.2
From this hypothetical data, the IC₅₀ would be approximately 31.6 nM.

Protocol 2: Kinetic Analysis to Determine Inhibition Type

While the IC₅₀ value quantifies potency, it does not describe the mechanism of inhibition. Kinetic analysis is performed to understand how the inhibitor interacts with the enzyme and its substrate.[21] This is achieved by measuring reaction rates at varying substrate concentrations in the presence of a fixed inhibitor concentration.

Objective

To determine the kinetic mechanism of AChE inhibition by this compound (e.g., competitive, non-competitive, uncompetitive, or mixed).

Procedure
  • Experimental Setup: Prepare four sets of reactions:

    • Set 1: No inhibitor (Control).

    • Set 2: Fixed, low concentration of this compound (e.g., near the IC₂₅).

    • Set 3: Fixed, medium concentration of this compound (e.g., near the IC₅₀).

  • Substrate Variation: Within each set, vary the concentration of the substrate (ATCh) across a wide range (e.g., 0.1x to 10x the Km value of AChE for ATCh).

  • Measurement: For each of the ~20-25 unique conditions (e.g., 3 inhibitor concentrations x 7 substrate concentrations), measure the initial reaction velocity (V₀) as described in Protocol 1.

Data Analysis and Interpretation

The most common graphical method for analyzing enzyme kinetics is the Lineweaver-Burk, or double-reciprocal, plot.[22][23] This plot linearizes the Michaelis-Menten equation by plotting 1/V₀ (Y-axis) versus 1/[S] (X-axis).[24][25]

  • Equation: 1/V₀ = (Km/Vmax)(1/[S]) + 1/Vmax

  • Y-intercept: 1/Vmax

  • X-intercept: -1/Km

Inhibition TypeLineweaver-Burk Plot AppearanceEffect on VmaxEffect on Km
Competitive Lines intersect on the Y-axisNo changeIncreases (apparent)
Non-competitive Lines intersect on the X-axisDecreases (apparent)No change
Uncompetitive Parallel linesDecreases (apparent)Decreases (apparent)
Mixed Lines intersect in the 2nd quadrantDecreases (apparent)Varies (usually increases)

Note: While visually intuitive, the Lineweaver-Burk plot can disproportionately weight data at low substrate concentrations.[22] Modern analysis relies on non-linear regression fitting directly to the Michaelis-Menten equation, which is statistically more robust.[24]

cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition p1 a1 p1:s->a1:n 1/Vmax a2 p1:e->a2:w 1/[S] b2 a1->b2 No Inhibitor a1->b2 + Inhibitor b1 p2 c1 p2:s->c1:n c2 p2:e->c2:w d2 c1->d2 + Inhibitor d1 d1->d2 No Inhibitor

Caption: Lineweaver-Burk plots illustrating competitive and non-competitive inhibition.[26]

Given that organophosphates form a covalent bond at the active site, the inhibition is expected to be non-competitive or mixed, as the inhibitor prevents catalysis regardless of substrate binding, thereby reducing the effective concentration of functional enzyme and lowering Vmax.

References

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  • Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Retrieved from [Link]

  • Kamil Kuca, Daniel Jun, & Eugenie Nepovimova. (2018). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central.
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  • Toxics. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

  • Frontiers. (n.d.). Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Regulators of cholinergic signaling in disorders of the central nervous system. Retrieved from [Link]

  • ResearchGate. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2023). Physiology, Acetylcholinesterase. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Formothion. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of organophosphate pesticides with acetylcholinesterase. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical mechanism of Ellman's method. Retrieved from [Link]

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  • Oregon State University. (n.d.). Methods for Enzyme Assays – Chemical Biology & Biochemistry Laboratory Using Genetic Code Expansion Manual. Retrieved from [Link]

  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Retrieved from [Link]

  • MDPI. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Retrieved from [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • Frontiers. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Chemical Neuroscience. (n.d.). Traced on the Timeline: Discovery of Acetylcholine and the Components of the Human Cholinergic System in a Primitive Unicellular Eukaryote Acanthamoeba spp.. Retrieved from [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • ResearchGate. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Retrieved from [Link]

  • Sandiego. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Production Flow SOP. (n.d.). Enzyme Solution Preparation. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). This compound - AERU. Retrieved from [Link]

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  • Encyclopedia.pub. (n.d.). Acetylcholinesterase Inhibitors. Retrieved from [Link]

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Experimental Design for Morphothion Biodegradation Studies: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Imperative for Morphothion Biodegradation Research

This compound, an organophosphate insecticide, has been utilized in agricultural settings to control a range of pests. As with many organophosphorus compounds, concerns regarding its potential environmental persistence and off-target toxicity necessitate a thorough understanding of its fate in various ecosystems.[1] Microbial biodegradation represents a primary and environmentally friendly mechanism for the detoxification and removal of such xenobiotic compounds from soil and water.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental studies on the biodegradation of this compound. By elucidating the metabolic pathways and identifying the microorganisms capable of its degradation, we can develop effective bioremediation strategies.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, ensuring that the generated data is not only accurate but also meaningful and defensible. We will explore the intricacies of microbial selection, experimental setup, analytical quantification, and metabolite identification, all while adhering to the principles of scientific integrity and established international guidelines.

Section 1: Foundational Knowledge and Experimental Rationale

Before embarking on biodegradation studies, a solid understanding of this compound's chemical nature and the general principles of organophosphate metabolism by microorganisms is essential.

Chemical Profile of this compound

This compound, chemically known as O,O-dimethyl S-(morpholinocarbonylmethyl) phosphorodithioate, is a thio-organophosphate. Its structure, featuring a phosphorodithioate group and a morpholine moiety, dictates its physicochemical properties and susceptibility to microbial attack. The primary point of enzymatic action is often the ester linkages within the molecule.

The Microbial Toolkit for Organophosphate Degradation

A diverse array of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade organophosphate pesticides.[2] Genera such as Pseudomonas, Bacillus, and Aspergillus are frequently implicated in this process.[3][4] These microbes produce a suite of enzymes, primarily hydrolases like phosphotriesterases and carboxylesterases, that catalyze the initial cleavage of the pesticide molecule.[5] This enzymatic hydrolysis is a critical detoxification step, as it often breaks the bonds responsible for the compound's insecticidal activity and toxicity.[6]

A Putative Biodegradation Pathway for this compound

While specific literature on the complete microbial degradation pathway of this compound is scarce, we can propose a putative pathway based on the well-documented metabolism of structurally similar organophosphates like malathion.[7] The initial and most critical step is likely the hydrolysis of the phosphorodithioate or the carboxyester bond.

Two primary initial hydrolytic routes are plausible:

  • Carboxylesterase-mediated hydrolysis: Cleavage of the S-C bond connecting the morpholinocarbonylmethyl group to the phosphorus atom.

  • Phosphotriesterase-mediated hydrolysis: Cleavage of the P-S bond.

Following initial hydrolysis, the resulting metabolites are likely to undergo further degradation. The morpholine ring, for instance, can be opened and mineralized by certain microorganisms.[8] The phosphate and sulfur moieties are eventually assimilated into microbial biomass or released as inorganic ions.

Putative this compound Biodegradation Pathway This compound This compound (O,O-dimethyl S-(morpholinocarbonylmethyl) phosphorodithioate) Metabolite1 O,O-dimethyl phosphorodithioic acid This compound->Metabolite1 Carboxylesterase Metabolite2 2-morpholino-2-oxoethanethiol This compound->Metabolite2 Phosphotriesterase Metabolite5 Further degradation products (CO2, H2O, PO4^3-, SO4^2-) Metabolite1->Metabolite5 Metabolite3 Morpholine-4-carboxylic acid Metabolite2->Metabolite3 Metabolite4 Morpholine Metabolite3->Metabolite4 Metabolite4->Metabolite5

Caption: A putative biodegradation pathway for this compound.

Section 2: Experimental Design and Setup

A well-designed experiment is the cornerstone of reliable biodegradation research. This section outlines the critical components of the experimental design, from microbial culture selection to the setup of biodegradation assays.

Selection and Acclimatization of Microbial Cultures

The success of a biodegradation study hinges on the selection of appropriate microorganisms. Researchers can opt for either pure cultures with known degradative capabilities or mixed microbial consortia from contaminated environments.

  • Pure Cultures: Strains of Pseudomonas, Bacillus, or Aspergillus known to degrade other organophosphates are excellent starting points.

  • Mixed Consortia: Soil or water samples from sites with a history of pesticide application can be a rich source of adapted microorganisms. An enrichment culture technique, where the microbial community is gradually exposed to increasing concentrations of this compound as the sole carbon or phosphorus source, can be employed to isolate potent degraders.

Protocol 2.1: Enrichment and Isolation of this compound-Degrading Microorganisms

  • Sample Collection: Collect soil or water samples from a pesticide-contaminated site.

  • Enrichment: In a 250 mL Erlenmeyer flask, add 100 mL of sterile Mineral Salt Medium (MSM) and 1 g of soil or 1 mL of water sample. Supplement the medium with a low concentration of this compound (e.g., 10 mg/L) as the sole carbon source.

  • Incubation: Incubate the flasks on a rotary shaker (150 rpm) at 30°C for 7-10 days.

  • Sub-culturing: Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with a slightly higher concentration of this compound. Repeat this step 3-4 times, gradually increasing the pesticide concentration.

  • Isolation: After successful enrichment, spread-plate serial dilutions of the culture onto MSM agar plates containing this compound.

  • Purification: Isolate distinct colonies and re-streak onto fresh plates to obtain pure cultures.

Biodegradation Assay Setup

The biodegradation assay is the core of the study. It involves incubating the selected microbial culture with a known concentration of this compound under controlled conditions.

Table 1: Composition of Mineral Salt Medium (MSM)

ComponentConcentration (g/L)
K2HPO41.5
KH2PO40.5
NaCl0.5
(NH4)2SO41.0
MgSO4·7H2O0.2
CaCl2·2H2O0.02
FeSO4·7H2O0.01
Trace Element Solution 1.0 mL/L
  • pH should be adjusted to 7.0 ± 0.2

Protocol 2.2: Biodegradation Assay in Liquid Culture

  • Inoculum Preparation: Grow the selected microbial strain(s) in a nutrient-rich medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) to the late exponential phase. Harvest the cells by centrifugation, wash with sterile phosphate buffer, and resuspend in MSM to a desired optical density (e.g., OD600 of 1.0 for bacteria).

  • Assay Setup: In sterile 250 mL Erlenmeyer flasks, add 100 mL of MSM. Spike with this compound from a stock solution to achieve the desired final concentration (e.g., 50 mg/L).

  • Inoculation: Inoculate the flasks with 1% (v/v) of the prepared inoculum.

  • Controls: Prepare the following controls:

    • Abiotic Control: MSM with this compound, but without microbial inoculum (to assess abiotic degradation).

    • Biological Control: MSM with microbial inoculum, but without this compound (to monitor microbial growth in the absence of the target compound).

  • Incubation: Incubate all flasks on a rotary shaker (150 rpm) at the optimal growth temperature for the microorganism (e.g., 30°C).

  • Sampling: Withdraw samples (e.g., 1 mL) at regular time intervals (e.g., 0, 1, 2, 4, 7, 10, and 14 days) for analysis.

Biodegradation Experimental Workflow cluster_prep Preparation cluster_assay Biodegradation Assay cluster_analysis Analysis Microbe Microbial Culture (Pure or Consortium) Assay_Flask Experimental Flask (MSM + this compound + Inoculum) Microbe->Assay_Flask Biotic_Control Biotic Control (MSM + Inoculum) Microbe->Biotic_Control Media Mineral Salt Medium (MSM) Media->Assay_Flask Abiotic_Control Abiotic Control (MSM + this compound) Media->Abiotic_Control Media->Biotic_Control Morphothion_stock This compound Stock Solution Morphothion_stock->Assay_Flask Morphothion_stock->Abiotic_Control Sampling Time-course Sampling Assay_Flask->Sampling Abiotic_Control->Sampling Extraction Sample Extraction Sampling->Extraction Quantification HPLC/GC-MS Analysis (this compound Quantification) Extraction->Quantification Metabolite_ID GC-MS/LC-MS Analysis (Metabolite Identification) Extraction->Metabolite_ID

Caption: A generalized workflow for this compound biodegradation studies.

Section 3: Analytical Methodologies

Accurate and sensitive analytical methods are paramount for monitoring the disappearance of the parent compound and the emergence of degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorse techniques in this field.[1][9]

Quantification of this compound by HPLC

HPLC with a UV detector is a robust method for quantifying this compound in liquid culture samples.[10]

Protocol 3.1: HPLC Analysis of this compound

  • Sample Preparation: Centrifuge the collected samples to remove microbial cells. Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength of 220 nm.

  • Quantification: Prepare a standard curve using analytical grade this compound. Quantify the concentration in the samples by comparing the peak area with the standard curve.

Identification of Metabolites by GC-MS

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile degradation products.[4] For polar metabolites, a derivatization step may be necessary to increase their volatility.[11]

Protocol 3.2: GC-MS Analysis for Metabolite Identification

  • Sample Extraction:

    • Acidify the sample supernatant to pH 2 with HCl.

    • Extract twice with an equal volume of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen.

  • Derivatization (if necessary): For polar metabolites containing -OH, -NH, or -COOH groups, derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be performed to create more volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient program should be optimized to achieve good separation of potential metabolites (e.g., start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min).

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Scan mode (e.g., m/z 50-550) for identifying unknown peaks.

  • Metabolite Identification: Compare the mass spectra of the unknown peaks with spectral libraries (e.g., NIST) and with the mass spectra of authentic analytical standards if available.

Table 2: Summary of Analytical Methods

TechniqueAnalytePurposeKey Considerations
HPLC-UVThis compoundQuantification of parent compoundGood for routine monitoring of degradation kinetics.
GC-MSThis compound & MetabolitesIdentification and quantificationDerivatization may be needed for polar metabolites.
LC-MS/MSThis compound & MetabolitesHigh sensitivity and specificityUseful for complex matrices and trace-level detection.

Section 4: Data Interpretation and Quality Assurance

The data generated from biodegradation studies must be interpreted correctly and be of high quality. This involves calculating degradation kinetics and implementing rigorous quality control measures.

Degradation Kinetics

The rate of this compound degradation can often be described by first-order kinetics. The degradation half-life (t1/2) can be calculated using the following equation:

t1/2 = 0.693 / k

where 'k' is the first-order rate constant, determined from the slope of the natural log of the pesticide concentration versus time.

Self-Validating Systems: The Importance of Controls

The inclusion of appropriate controls is non-negotiable for a self-validating study.

  • Abiotic controls differentiate between microbial degradation and chemical hydrolysis.

  • Biotic controls ensure that the observed changes in the experimental flasks are due to the metabolism of this compound and not other media components.

  • Sterility checks throughout the experiment confirm that the degradation is due to the inoculated microorganism(s) and not contaminants.

Analytical Standards: The Key to Accuracy

The accuracy of quantification and the confidence in metabolite identification are directly dependent on the availability and purity of analytical standards.

  • This compound Standard: An analytical standard of known purity is essential for creating the calibration curve for HPLC analysis. Commercial suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology offer such standards.[12]

  • Metabolite Standards: Obtaining analytical standards for all potential metabolites can be challenging. If not commercially available, their synthesis may be necessary for unequivocal identification.[13] In the absence of standards, putative identification can be made based on mass spectral library matching and fragmentation patterns, but this should be clearly stated in the research findings.

Conclusion: Advancing Our Understanding of this compound's Environmental Fate

The protocols and guidelines presented in this application note provide a robust framework for conducting scientifically sound research on the biodegradation of this compound. By meticulously following these procedures, researchers can generate high-quality, reproducible data that will contribute significantly to our understanding of the environmental fate of this pesticide. This knowledge is crucial for developing effective bioremediation strategies to mitigate the potential environmental impact of this compound and other organophosphate compounds. The path forward in this field lies in the isolation of novel, highly efficient degrading microorganisms and the complete elucidation of their metabolic pathways, paving the way for practical and sustainable solutions to pesticide contamination.

References

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Sources

Application Notes and Protocols for Evaluating the Ecotoxicity of Morphothion on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ecotoxicological Profile of Morphothion

This compound is an organophosphate insecticide and acaricide characterized by its contact and stomach action.[1] Its mode of action, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and other animals.[1][2] While effective against target pests, the broad-spectrum activity of organophosphates raises significant concerns about their impact on non-target organisms, which are vital components of healthy ecosystems.[3][4][5] The introduction of any pesticide into the environment necessitates a thorough evaluation of its potential to cause harm to species other than the intended target.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust ecotoxicity studies for this compound. The methodologies detailed herein are grounded in internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD), ensuring the generation of reliable and reproducible data for environmental risk assessment.[6][7]

A Tiered Approach to Ecotoxicity Testing

A tiered approach is a scientifically sound and resource-efficient strategy for evaluating the potential environmental risk of a substance like this compound. This hierarchical process begins with simple, cost-effective laboratory tests and progresses to more complex and ecologically relevant studies only when necessary.

tiered_approach cluster_0 Tier 1: Base-Set Testing cluster_1 Tier 2: Chronic & Sub-lethal Effects cluster_2 Tier 3: Higher-Tier Studies cluster_3 Risk Assessment T1 Acute Toxicity Testing (Aquatic & Terrestrial) T2 Chronic Toxicity Testing (Reproduction, Growth) T1->T2 If significant acute toxicity T2_biomarker Biomarker Analysis (e.g., AChE inhibition) T1->T2_biomarker RA Environmental Risk Assessment (PEC/PNEC Ratio) T1->RA T3 Microcosm/Mesocosm Studies (Simulated Ecosystems) T2->T3 If chronic effects are observed T2->RA T2_biomarker->T3 T2_biomarker->RA T3_field Field Studies (Real-world Scenarios) T3->T3_field T3->RA T3_field->RA caption Figure 1. Tiered Approach to Ecotoxicity Testing

Caption: A flowchart illustrating the tiered approach for ecotoxicity assessment.

Section 1: Aquatic Ecotoxicity Assessment

Aquatic ecosystems are particularly vulnerable to pesticide runoff. Therefore, a thorough evaluation of this compound's effects on aquatic organisms is a cornerstone of its environmental risk profile.

Acute Toxicity Testing

Acute tests determine the effects of short-term exposure to a chemical.[8][9] The primary endpoint is typically mortality, from which a median lethal concentration (LC50) or median effective concentration (EC50) is derived.

This protocol is based on the OECD Guideline for the Testing of Chemicals, TG 202.

Objective: To determine the EC50 of this compound for Daphnia magna after 24 and 48 hours of exposure.

Materials:

  • Daphnia magna (less than 24 hours old)

  • Reconstituted freshwater (as per OECD 202 guidelines)

  • This compound stock solution

  • Glass test vessels (e.g., 100 mL beakers)

  • Temperature-controlled incubator (20 ± 1°C)

  • Light source (16-hour light: 8-hour dark photoperiod)

  • pH meter and dissolved oxygen meter

Procedure:

  • Range-finding Test: Conduct a preliminary test to determine the approximate range of concentrations that cause 0% to 100% immobilisation.

  • Definitive Test:

    • Prepare a series of at least five test concentrations of this compound in reconstituted freshwater. A geometric series is recommended.

    • Include a control group (reconstituted freshwater only) and, if necessary, a solvent control.

    • Randomly allocate at least 20 daphnids, divided into at least four replicate groups of five, to each test concentration and control.

    • Incubate the test vessels at 20 ± 1°C under a 16:8 light:dark cycle.

    • Do not feed the daphnids during the test.

  • Observations:

    • Record the number of immobilised daphnids in each vessel at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.

    • Measure and record water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test.

  • Data Analysis:

    • Calculate the percentage of immobilisation for each concentration at each time point.

    • Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Causality Behind Experimental Choices:

  • Daphnia magna as a model organism: These small crustaceans are a key component of freshwater food webs and are sensitive to a wide range of toxicants. Their short life cycle and ease of culture make them ideal for laboratory studies.

  • Immobilisation as an endpoint: This is a clear and easily observable sublethal endpoint that is a reliable indicator of toxicity.

  • Fasting during the test: This prevents the test substance from adsorbing to food particles, ensuring that exposure is primarily through the water.

This protocol is based on the OECD Guideline for the Testing of Chemicals, TG 203.

Objective: To determine the 96-hour LC50 of this compound for a standard fish species (e.g., Rainbow Trout, Oncorhynchus mykiss, or Zebrafish, Danio rerio).

Procedure:

  • Acclimation: Acclimate fish to test conditions for at least 12 days.

  • Test System: A semi-static or flow-through system is recommended to maintain stable concentrations of the test substance.

  • Test Concentrations: Prepare at least five test concentrations and a control.

  • Exposure: Expose a group of at least seven fish to each concentration for 96 hours.

  • Observations: Record mortality and any abnormal behavioral or physiological responses at 24, 48, 72, and 96 hours.

  • Water Quality: Monitor temperature, pH, and dissolved oxygen daily.

  • Data Analysis: Calculate the 96-hour LC50 and confidence limits.

Chronic Toxicity Testing

Chronic tests assess the effects of long-term exposure to lower concentrations of a chemical, focusing on sublethal endpoints such as reproduction and growth.[8][9]

Based on OECD Guideline TG 211, this 21-day test evaluates the impact of this compound on the reproductive output of Daphnia. Key endpoints include the number of offspring produced per surviving parent.

Following OECD Guideline TG 210, this test exposes newly fertilized fish eggs to this compound through to a point where they are actively feeding. It assesses effects on hatching success, larval survival, and growth.

Section 2: Terrestrial Ecotoxicity Assessment

The impact of this compound on terrestrial ecosystems is a critical component of a comprehensive risk assessment.

Effects on Soil Organisms

Soil organisms are essential for nutrient cycling and maintaining soil structure.[3]

This protocol is adapted from OECD Guideline TG 207.

Objective: To determine the 14-day LC50 of this compound for the earthworm Eisenia fetida.

Procedure:

  • Test Substrate: Use a standardized artificial soil.

  • Application: Thoroughly mix this compound into the soil at a range of concentrations.

  • Exposure: Introduce ten adult earthworms (with clitellum) into each test container.

  • Incubation: Maintain the containers at 20 ± 2°C with continuous light for 14 days.

  • Assessment: At day 7 and day 14, record mortality and any behavioral changes (e.g., burrowing activity).

  • Data Analysis: Calculate the 14-day LC50.

Based on OECD Guideline TG 216, this test evaluates the effect of this compound on nitrogen transformation in soil, a key microbial process. The rate of nitrate formation from an ammonium source is measured over 28 days. A difference of more than 25% from the control after 28 days is considered a significant effect. Organophosphate insecticides can have varied effects on soil microbial activities, with some studies showing an increase in ammonium production but a potential depression of nitrification.[10]

Effects on Non-Target Arthropods

These protocols are based on OECD Guidelines TG 214 (Contact) and TG 213 (Oral).

Objective: To determine the 48-hour contact and oral LD50 of this compound for adult worker honeybees.

Procedure (Contact):

  • Application: Apply a small, precise volume of this compound solution in an appropriate solvent (e.g., acetone) to the dorsal thorax of each bee.

  • Exposure: House the treated bees in cages with a food supply.

  • Observation: Record mortality at 4, 24, and 48 hours.

Procedure (Oral):

  • Dosing: Individually feed each bee a precise volume of this compound in a sucrose solution.

  • Exposure and Observation: As per the contact test.

Data Analysis: Calculate the 48-hour LD50 for both routes of exposure. It is important to note that some pesticides can be more toxic via topical application than through ingestion.[11]

Table 1: Representative Ecotoxicity Endpoints for Organophosphate Insecticides

Test OrganismTest TypeEndpointTypical Value Range (µg/L or µ g/bee )Guideline
Daphnia magnaAcute Immobilisation48-h EC500.1 - 10OECD 202
Rainbow TroutAcute Toxicity96-h LC5010 - 1000OECD 203
Eisenia fetidaAcute Toxicity14-d LC501 - 100 (mg/kg soil)OECD 207
Apis melliferaAcute Contact48-h LD500.1 - 2OECD 214
Apis melliferaAcute Oral48-h LD500.01 - 1OECD 213

Note: These are generalized ranges for organophosphates and specific values for this compound must be determined experimentally.

Section 3: Biomarker and Sub-lethal Effects Assessment

Beyond mortality and reproduction, more subtle biological responses can provide early warnings of pesticide exposure and effects.[12][13]

Acetylcholinesterase (AChE) Inhibition Assay

As an organophosphate, this compound's primary mode of action is the inhibition of AChE.[1] Measuring AChE activity in exposed non-target organisms is a direct and sensitive biomarker of effect.[2][14]

Protocol Outline:

  • Exposure: Expose organisms (e.g., fish, earthworms, bees) to sub-lethal concentrations of this compound.

  • Tissue Preparation: Homogenize appropriate tissues (e.g., fish brain, whole earthworm, bee head).

  • Assay: Use a spectrophotometric method (e.g., Ellman's assay) to measure the rate of a substrate's hydrolysis by AChE.

  • Analysis: Compare AChE activity in exposed organisms to that of a control group. Express results as a percentage of inhibition.

ache_inhibition cluster_0 Normal Synaptic Transmission cluster_1 Effect of this compound ACh Acetylcholine (ACh) (Neurotransmitter) Receptor Postsynaptic Receptor ACh->Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor->ACh Signal Transduction Products Choline + Acetate AChE->Products Signal Nerve Signal Termination AChE->Signal This compound This compound Blocked_AChE Inhibited AChE This compound->Blocked_AChE Inhibits Excess_ACh Excess ACh in Synapse Blocked_AChE->Excess_ACh Leads to Continuous_Signal Continuous Nerve Firing Excess_ACh->Continuous_Signal caption Figure 2. Mechanism of AChE Inhibition by this compound

Caption: Diagram showing the mechanism of acetylcholinesterase inhibition.

Genotoxicity and Oxidative Stress

Pesticide exposure can lead to DNA damage and an imbalance in the cellular redox state.[2][12] Assays such as the Comet assay (for DNA strand breaks) and measurements of antioxidant enzyme activity (e.g., catalase, superoxide dismutase) can provide valuable insights into these sub-lethal effects.[15]

Conclusion

The methodologies outlined in these application notes provide a robust framework for a comprehensive ecotoxicological evaluation of this compound. By employing a tiered approach and adhering to standardized protocols, researchers can generate high-quality data that is essential for informed regulatory decisions and the protection of non-target organisms and ecosystem health. It is imperative to remember that laboratory data provides a foundation, but a true understanding of environmental risk requires consideration of exposure scenarios in the real world.[16]

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  • PubMed Central. (n.d.). A Review on the Toxicity and Non-Target Effects of Macrocyclic Lactones in Terrestrial and Aquatic Environments. [Link]

  • Element 2: Environmental Fate and Transport. (n.d.). [Link]

  • National Institutes of Health. (2024, January 10). Curated mode-of-action data and effect concentrations for chemicals relevant for the aquatic environment. [Link]

  • National Institutes of Health. (2024, May 18). Variation in Pesticide Toxicity in the Western Honey Bee (Apis mellifera) Associated with Consuming Phytochemically Different Monofloral Honeys. PMC. [Link]

  • MDPI. (n.d.). Special Issue : Pesticide Contamination to Non-target Organisms, the Environment, and Agroecosystems. [Link]

  • Editorial: Non-target Effects of Pesticides on Organisms Inhabiting Agroecosystems. (2019, May 30). Frontiers in Environmental Science. [Link]

  • ResearchGate. (n.d.). Environmental Fate of Malathion. [Link]

  • National Institutes of Health. (n.d.). Mode of Action Classifications in the EnviroTox Database: Development and Implementation of a Consensus MOA Classification. PMC. [Link]

  • Environmental Fate of Methoprene. (2004, November 18). [Link]

  • National Institutes of Health. (n.d.). Histopathological effects and biomarker response of earthworms, Eisenia fetida, after exposure to crude oil contaminated soils. PMC. [Link]

  • Preprints.org. (n.d.). Pesticides' Mode of Action on Aquatic Life. [Link]

  • EPA. (2025, January 30). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. [Link]

  • National Institutes of Health. (2023, August 18). The effects of Eisenia fetida and Metaphire guillelmi on the soil micro-food web in a microcosm experiment. PMC. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Morphothion Extraction from Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the extraction efficiency of Morphothion from complex environmental samples. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring. Here, we move beyond simple protocols to explain the underlying principles of extraction, enabling you to troubleshoot and optimize your methods effectively. Our focus is on providing practical, field-tested insights to ensure the accuracy and reproducibility of your results.

Introduction to this compound Analysis

This compound is an organothiophosphate insecticide and acaricide.[1] As with many organophosphorus pesticides, its presence in the environment is a significant concern, necessitating reliable and efficient analytical methods for its detection. The primary challenge in analyzing this compound lies in its extraction from diverse and often complex matrices such as soil, water, and agricultural products. Effective extraction is crucial as it directly impacts the sensitivity, accuracy, and reproducibility of subsequent analytical determinations by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a comprehensive resource for troubleshooting common issues encountered during this compound extraction and offers detailed, step-by-step protocols for established methods.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems that you may encounter during your experimental workflow.

Low Analyte Recovery

Q1: My this compound recovery is consistently low when using Solid-Phase Extraction (SPE). What are the likely causes and how can I fix this?

A1: Low recovery in SPE is a frequent issue that can stem from several factors throughout the process. Here’s a systematic approach to troubleshooting:

  • Sorbent Selection: The choice of SPE sorbent is critical. For organophosphorus pesticides like this compound, reversed-phase sorbents such as C18 or polymeric sorbents are commonly used.[2] If your recovery is low, consider if the sorbent's retention mechanism is appropriate for this compound's polarity.

  • Conditioning and Equilibration: Improper conditioning of the SPE cartridge can lead to poor analyte retention. Ensure the sorbent is fully wetted, typically with methanol followed by reagent water or your sample matrix buffer.[3] Crucially, do not let the cartridge dry out before loading the sample, as this can deactivate the sorbent.

  • Sample Loading: The flow rate during sample application is a key parameter. A flow rate that is too high will not allow for sufficient interaction between this compound and the sorbent, leading to breakthrough.[4][5] Try reducing the flow rate to allow for proper partitioning.

  • Washing Step: The wash solvent may be too strong, causing premature elution of this compound. The goal of the wash step is to remove interferences without affecting the analyte. If you suspect this is the issue, use a weaker wash solvent (e.g., a lower percentage of organic solvent in water).

  • Elution Step: Incomplete elution is another common cause of low recovery. The elution solvent may not be strong enough to desorb this compound from the sorbent. You can increase the elution solvent strength (e.g., by increasing the percentage of organic solvent) or increase the volume of the elution solvent.[6][7] It can be beneficial to perform multiple, smaller volume elutions.

Q2: I'm performing a Liquid-Liquid Extraction (LLE) for this compound from a water sample, but my recovery is poor. What can I do to improve it?

A2: Low recovery in LLE often points to issues with solvent choice, pH, or the extraction procedure itself.

  • Solvent Selection: The choice of extraction solvent is paramount and depends on the analyte's polarity. For organophosphate pesticides, solvents like dichloromethane or a mixture of dichloromethane and acetone are often effective.[8] Ensure the solvent you are using has a good affinity for this compound.

  • pH Adjustment: The pH of the aqueous sample can significantly influence the extraction efficiency of ionizable compounds. While this compound is not strongly ionizable, the sample pH can affect its stability and partitioning behavior. It is generally recommended to adjust the pH of the water sample to near neutral for organophosphate pesticide extraction.

  • Salting Out: Adding a neutral salt, such as sodium chloride or sodium sulfate, to the aqueous phase can increase the partitioning of polar analytes into the organic phase.[9][10] This "salting-out" effect reduces the solubility of the organic analyte in the aqueous layer.

  • Extraction Technique: Ensure vigorous mixing of the two phases to maximize the surface area for mass transfer. A separatory funnel with thorough shaking is standard.[4] For complex matrices, emulsions can form; these can sometimes be broken by adding more salt, heating, or centrifugation.[9] Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.

Q3: My QuEChERS extraction of this compound from a fruit matrix shows low recovery. What should I check?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is popular for pesticide residue analysis in food matrices.[1][11][12] Low recovery can be due to several factors:

  • Homogenization: Incomplete homogenization of the sample will lead to inconsistent and poor extraction. The entire sample should be uniform before taking a subsample for extraction.[11]

  • Extraction Solvent and Salts: Acetonitrile is the most common extraction solvent in QuEChERS.[11] The type and amount of salting-out and buffering salts (e.g., MgSO₄, NaCl, and citrate or acetate buffers) are crucial for proper phase separation and pH control.[13] Ensure you are using the correct salt mixture for your specific matrix and analyte.

  • Dispersive SPE (d-SPE) Cleanup: The d-SPE step is critical for removing matrix interferences. The choice of sorbent (e.g., PSA, C18, GCB) depends on the matrix composition. For example, PSA is used to remove organic acids and sugars, while GCB is effective for removing pigments like chlorophyll.[14] However, the wrong sorbent or an excessive amount can lead to the loss of the target analyte. If you suspect analyte loss during cleanup, try reducing the amount of d-SPE sorbent or using a different sorbent combination.

Matrix Effects & Interferences

Q4: I'm seeing significant signal suppression for this compound in my LC-MS/MS analysis of soil extracts. How can I mitigate these matrix effects?

A4: Matrix effects, particularly ion suppression in LC-MS/MS, are a major challenge when analyzing samples from complex matrices like soil.[6][15][16]

  • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering co-eluting compounds.[15] This can be achieved by optimizing your SPE or QuEChERS cleanup step. For soil, which is rich in organic matter, a combination of sorbents in d-SPE, such as PSA and C18, may be necessary.[8]

  • Chromatographic Separation: Adjusting your LC method to chromatographically separate this compound from the matrix components causing suppression is a powerful strategy.[15] This could involve using a different column, modifying the mobile phase gradient, or changing the mobile phase composition.

  • Dilution: Diluting the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, this approach may compromise the method's sensitivity if this compound is present at very low levels.

  • Matrix-Matched Calibration: To compensate for matrix effects, prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples.[16] This helps to ensure that the calibration standards experience the same degree of signal suppression or enhancement as the analytes in the samples.

  • Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound.[16][17] The SIL-IS will behave almost identically to the native analyte during extraction, chromatography, and ionization, thus providing a reliable means of correcting for any variations.

Q5: I'm observing interfering peaks in my GC-MS chromatogram for this compound. How can I identify and eliminate them?

A5: Interfering peaks in GC-MS can originate from the sample matrix, reagents, or the analytical system itself.

  • Selective Detectors: If you are using a non-selective detector, switching to a more selective detector, such as a flame photometric detector (FPD) in phosphorus mode, can help to eliminate interferences.[11]

  • Mass Spectrometry (MS): In MS, you can use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for tandem MS to selectively detect this compound based on its specific mass-to-charge ratios, which will significantly reduce interferences.[18]

  • Sample Preparation: Re-evaluate your cleanup procedure. A more rigorous cleanup, such as using a different combination of d-SPE sorbents in a QuEChERS method, can remove the interfering compounds.

  • Blank Analysis: Analyze a method blank (all reagents and materials without the sample) to determine if the interference is coming from your reagents or glassware. Also, analyze a solvent blank to check for system contamination.

Poor Chromatography

Q6: My this compound peak is showing significant tailing in my GC analysis. What could be the cause?

A6: Peak tailing in GC is often indicative of active sites in the system that interact with the analyte.

  • Inlet Liner: The inlet liner can be a major source of activity. Using a deactivated liner is crucial for the analysis of active compounds like organophosphate pesticides.[19] The liner may also become contaminated with non-volatile matrix components over time, so regular replacement is important.

  • GC Column: The GC column itself can degrade over time, exposing active sites. If the column is old or has been subjected to harsh conditions, it may need to be replaced.

  • Injection Technique: For complex matrices, a splitless injection is often used to enhance sensitivity. However, this can also introduce more matrix components into the system. Optimizing the injection temperature and splitless time can help to minimize peak tailing.

Q7: I am observing split peaks for this compound in my LC analysis. What is the likely reason?

A7: Split peaks in LC can be caused by a variety of issues related to the column, sample, or instrument.

  • Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through at different rates, resulting in a split peak. This can happen if the column has been dropped or subjected to high pressure shocks. Reversing and flushing the column (if the manufacturer's instructions permit) may sometimes resolve this, but often the column needs to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. It is best to dissolve the sample in the initial mobile phase or a weaker solvent.

  • Clogged Frit: A partially blocked frit at the inlet of the column can cause uneven flow distribution and lead to split peaks. Back-flushing the column may help, but replacement is often necessary.

Frequently Asked Questions (FAQs)

Q: What is the best extraction method for this compound in soil?

A: Both SPE and QuEChERS can be effective for extracting this compound from soil. The choice often depends on the specific soil type, the required throughput, and the available equipment. QuEChERS is generally faster and uses less solvent, making it suitable for high-throughput laboratories.[20] However, for soils with high organic matter, a well-optimized SPE method with a polymeric sorbent may provide a cleaner extract.[8]

Q: How can I ensure the stability of this compound in my samples and extracts?

A: The stability of pesticides can be affected by temperature, light, and pH.[21][22] It is crucial to store samples at low temperatures (e.g., -20°C) and protect them from light.[22] For extracts, storage in a dark, cold environment is also recommended. A stability study should be performed as part of your method validation to determine how long this compound is stable under your specific storage conditions.[14][23] This involves analyzing spiked samples at various time points and comparing the results to a freshly prepared sample.

Q: What are the typical recovery rates I should expect for this compound?

A: Acceptable recovery rates for pesticide residue analysis are generally in the range of 70-120%.[2][11][24][25] However, the actual recovery will depend on the matrix, the extraction method, and the concentration level. For complex matrices, achieving recoveries within this range may require significant method optimization.

Q: Is it better to use GC-MS or LC-MS/MS for this compound analysis?

A: Both GC-MS and LC-MS/MS are powerful techniques for the analysis of organophosphate pesticides. The choice depends on the specific requirements of the analysis. GC-MS is a well-established technique for many pesticides and can provide excellent separation and sensitivity, especially with a selective detector like an FPD or with tandem MS.[13][18][26] LC-MS/MS is often preferred for more polar and thermally labile compounds and can offer very high sensitivity and selectivity.[27] For complex matrices, the enhanced selectivity of tandem MS (MS/MS) in either GC or LC is highly advantageous for reducing interferences.[18][27]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water

This protocol is a general guideline and should be optimized for your specific water matrix.

1. Sample Pre-treatment: a. Filter the water sample through a 0.45 µm filter to remove particulate matter. b. Adjust the pH of the sample to 6.5-7.5 with dilute HCl or NaOH.

2. SPE Cartridge Conditioning: a. Select a 500 mg, 6 mL C18 or polymeric SPE cartridge. b. Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water, ensuring the sorbent does not go dry.

3. Sample Loading: a. Pass 500 mL of the pre-treated water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

4. Washing: a. After loading the entire sample, wash the cartridge with 5 mL of reagent water to remove any remaining salts or highly polar interferences. b. Dry the cartridge by applying a vacuum for 10-15 minutes to remove residual water.

5. Elution: a. Elute the retained this compound with two 3 mL aliquots of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and acetone. b. Collect the eluate in a clean collection tube.

6. Concentration and Reconstitution: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature no higher than 40°C. b. Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with your analytical instrument (e.g., hexane for GC or methanol/water for LC).

Protocol 2: QuEChERS Extraction of this compound from Fruits and Vegetables

This protocol is based on the AOAC Official Method 2007.01.[13]

1. Sample Homogenization: a. Weigh 15 g of a representative, homogenized sample into a 50 mL centrifuge tube.

2. Extraction: a. Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube. b. Add an appropriate internal standard if used. c. Cap the tube and shake vigorously for 1 minute. d. Add the QuEChERS extraction salts (6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate). e. Immediately cap and shake vigorously for 1 minute.

3. Centrifugation: a. Centrifuge the tube at ≥3000 rcf for 1 minute.

4. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent (e.g., 150 mg anhydrous MgSO₄ and 50 mg PSA). b. Cap the tube and vortex for 30 seconds. c. Centrifuge at a high speed for 1 minute.

5. Final Extract: a. Take an aliquot of the cleaned supernatant for analysis by GC-MS or LC-MS/MS.

Data Presentation

Table 1: Typical SPE Sorbent Choices for Organophosphate Pesticides

Sorbent TypeRetention MechanismSuitable for
C18 (Octadecyl)Reversed-phaseNon-polar to moderately polar compounds
Polymeric (e.g., Styrene-divinylbenzene)Reversed-phaseWide range of polarities, high capacity
Florisil®Normal-phasePolar compounds
Graphitized Carbon Black (GCB)Reversed-phase and ion-exchangePlanar molecules, removal of pigments
Primary Secondary Amine (PSA)Normal-phase and weak anion-exchangeRemoval of organic acids, sugars, and fatty acids

Table 2: Recommended GC-MS/MS and LC-MS/MS Parameters for this compound Analysis

These are starting parameters and should be optimized for your specific instrument.

GC-MS/MS Parameters

ParameterSetting
GC Column Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)
Injector Splitless, 250°C
Oven Program Start at 70°C, ramp to 280°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
MS/MS Transitions Precursor ion to product ions (specific m/z values to be determined by infusion of a standard)

LC-MS/MS Parameters

ParameterSetting
LC Column C18 reversed-phase column
Mobile Phase Gradient of water and acetonitrile or methanol with a modifier (e.g., formic acid or ammonium formate)
Flow Rate 0.2-0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), positive mode
MS/MS Transitions Precursor ion to product ions (specific m/z values to be determined by infusion of a standard)

Visualizations

Workflow for Troubleshooting Low Recovery in SPE

SPE_Troubleshooting start Low Recovery in SPE sorbent Check Sorbent Choice (C18, Polymeric) start->sorbent conditioning Verify Conditioning/ Equilibration (No drying out) sorbent->conditioning loading Optimize Sample Loading (Reduce flow rate) conditioning->loading washing Evaluate Wash Step (Use weaker solvent) loading->washing elution Improve Elution (Stronger solvent, larger volume) washing->elution end Recovery Improved elution->end

Caption: A systematic workflow for diagnosing and resolving low analyte recovery during Solid-Phase Extraction.

Decision Tree for Selecting an Extraction Method

Extraction_Decision_Tree matrix Sample Matrix? water Water matrix->water Aqueous soil Soil matrix->soil Solid, High OM food Fruit/Vegetable matrix->food Solid, High Water spe SPE water->spe Clean extract needed lle LLE water->lle Simpler setup soil->spe High organic matter quechers QuEChERS soil->quechers High throughput food->quechers Standard method

Caption: A decision tree to guide the selection of an appropriate extraction method based on the environmental matrix.

References

  • Analytical Method Summaries. (2023, December 10). Retrieved from [Link]

  • Determination of Pesticide Recovery Rates from Fruit and Vegetables using QuEChERS Extraction and Bead Mill Homogenization on the. (n.d.). Retrieved from [Link]

  • GC/MS/MS Pesticide Residue Analysis. (n.d.). Agilent. Retrieved from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (2013). LGC. Retrieved from [Link]

  • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. (2019, January 9). Agilent. Retrieved from [Link]

  • Silva, L. F., et al. (2023). Optimization and Validation of a Miniaturized Solid-Liquid Extraction with Low-Temperature Purification Method for the Determination of Fluopyram in Different Soil Types. Journal of the Brazilian Chemical Society, 34(4), 582-591. Retrieved from [Link]

  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

  • Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. (2023, October 28). Journal of Separation Science. Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Analysis of Pesticide Residues in Fruits and Vegetables Using Modified QuEChERS Method. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. (2023, April 24). Molecules. Retrieved from [Link]

  • Comparison of SPE/d-SPE and QuEChERS-Based Extraction Procedures in Terms of Fungicide Residue Analysis in Wine Samples by HPLC-DAD and LC-QqQ-MS. (2016, November 1). Journal of AOAC International. Retrieved from [Link]

  • This compound. (n.d.). University of Hertfordshire. Retrieved from [Link]

  • Breakthrough in Analysis of Pesticide Residues in Food. (n.d.). Agilent. Retrieved from [Link]

  • Sample Preparation – Liquid-Liquid Extraction. (n.d.). SCION Instruments. Retrieved from [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). Molecules. Retrieved from [Link]

  • Comparison of liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME) for pyrethroid pesticides analysis from enriched river water. (2002, July). Bulletin of Environmental Contamination and Toxicology. Retrieved from [Link]

  • Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables. (2010, January 22). Journal of Separation Science. Retrieved from [Link]

  • Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. (n.d.). Molecules. Retrieved from [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Waters Corporation. Retrieved from [Link]

  • A Comparative Analysis of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) in Chromatographic Sample Preparation. (n.d.). SciTechnol. Retrieved from [Link]

  • SAM Chemical Methods. (2025, March 18). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Important parameters in mass spectrometry - Episode 4 | Introduction to LC-MS. (2024, July 12). SCIEX. Retrieved from [Link]

  • Collection of Methods. (2025, July 7). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from [Link]

  • Determination of morpholinium ionic liquid cations in environmental water samples: development of solid-phase extraction method and ion chromatography. (n.d.). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Statistical Evaluation of the Influence of Soil Properties on Recoveries and Matrix Effects During the Analysis of Pharmaceutical Compounds and Steroids by Quick, Easy, Cheap, Effective, Rugged and Safe Extraction Followed by Liquid Chromatography-Tandem Mass Spectrometry. (2013, November 8). Journal of Chromatography A. Retrieved from [Link]

  • Clean Water Act Analytical Methods. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2024, October 29). Technology Networks. Retrieved from [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025, October 29). Anapharm Bioanalytics. Retrieved from [Link]

  • Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction. (n.d.). U.S. Food & Drug Administration. Retrieved from [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). Molecules. Retrieved from [Link]

  • Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid. (2023, June 13). Molecules. Retrieved from [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). Molecules. Retrieved from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). Toxins. Retrieved from [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018, February 23). Molecules. Retrieved from [Link]

  • Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. (2021, January 28). Scientific Reports. Retrieved from [Link]

  • Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. (2024, June 28). Molecules. Retrieved from [Link]

  • The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. (n.d.). Molecules. Retrieved from [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018, February 23). Molecules. Retrieved from [Link]

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Overcoming challenges in Morphothion sample preparation for GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Morphothion Analysis

Welcome to the technical support center for this compound analysis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into overcoming the specific challenges associated with preparing this compound samples for Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an organophosphate pesticide, presents unique stability and extraction challenges due to its chemical structure. Proper sample preparation is not just a preliminary step; it is the most critical factor in achieving accurate, reproducible, and sensitive results.[1][2] This guide moves beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound, and how can I prevent analyte loss during sample preparation?

A1: The stability of this compound, like many organophosphate pesticides, is a primary concern.[1] Its structure contains ester and phosphothioate linkages that are susceptible to degradation under certain conditions.

  • Hydrolytic Degradation: this compound can hydrolyze, particularly under strong acidic or alkaline conditions.[3] The ester linkage is a primary target. To mitigate this, it is crucial to control the pH of your sample and extraction solvents. Buffering the sample to a slightly acidic or neutral pH (typically pH 5-7) is often recommended. The QuEChERS method, for example, incorporates buffering salts for this very reason.[4]

  • Thermal Degradation: While this compound is suitable for GC analysis, prolonged exposure to high temperatures in the GC inlet can cause degradation.[2] This can be mistaken for poor sample preparation. Matrix components can sometimes protect the analyte from thermal degradation in the inlet, a phenomenon known as matrix-induced enhancement.[5] However, relying on this is not a robust strategy. Ensure your GC inlet temperature is optimized—high enough for efficient volatilization but not so high as to cause breakdown.

  • Oxidative Degradation: The thioate group (P=S) can be oxidized to its more toxic oxon analog (P=O). While this is more of a metabolic or environmental degradation pathway, harsh oxidative conditions during sample prep should be avoided.[6][7]

  • Photodegradation: Exposure to UV light can also contribute to degradation.[3] It is good laboratory practice to work with amber vials or under reduced light conditions, especially when samples are stored for any length of time.

Preventative Measures:

  • Keep samples refrigerated or frozen (-20°C) if not analyzed immediately.[8]

  • Use buffered extraction methods (e.g., QuEChERS with acetate or citrate buffers).

  • Minimize sample processing time.

  • Use deactivated glass vials and inlet liners to prevent active sites from catalyzing degradation.[9]

Q2: I'm experiencing low or inconsistent recovery of this compound. What are the likely causes and how do I troubleshoot?

A2: Low and erratic recovery is one of the most common issues in pesticide residue analysis.[10] A systematic approach is required to identify the root cause. The issue can generally be traced to three main areas: the extraction/cleanup process, analyte degradation (as discussed in Q1), or matrix effects.

Use the following flowchart to guide your troubleshooting process.

LowRecoveryTroubleshooting start Start: Low/Inconsistent This compound Recovery check_system 1. Verify GC-MS System Performance start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot GC-MS: - Check liner/septum - Verify tune & calibration - Inject solvent standard system_ok->fix_system No check_extraction 2. Evaluate Extraction & Cleanup system_ok->check_extraction Yes fix_system->check_system extraction_ok Recovery OK? check_extraction->extraction_ok optimize_extraction Optimize Extraction/Cleanup: - Check solvent polarity/volume - Verify sorbent choice/amount - Ensure proper phase separation extraction_ok->optimize_extraction No (Test with fortified blank) check_matrix 3. Investigate Matrix Effects extraction_ok->check_matrix Yes optimize_extraction->check_extraction matrix_ok Response Match? check_matrix->matrix_ok compensate_matrix Compensate for Matrix Effects: - Use Matrix-Matched Standards - Use Isotope-Labeled Internal Std. - Improve cleanup/dilute extract matrix_ok->compensate_matrix No (Compare solvent vs. matrix-matched std) end_point Problem Solved matrix_ok->end_point Yes compensate_matrix->end_point

Caption: Troubleshooting flowchart for low this compound recovery.

Q3: What is the best extraction method for this compound: QuEChERS, SPE, or LLE?

A3: The choice of extraction method depends heavily on the sample matrix, desired throughput, and available resources.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is now the most widely used method for pesticide analysis in food and agricultural samples.[4][11][12] It involves an initial extraction with acetonitrile followed by a partitioning step using salts, and a cleanup step using dispersive solid-phase extraction (d-SPE). Its high throughput and low solvent usage make it highly efficient.[4]

  • Solid-Phase Extraction (SPE): SPE is a more traditional but powerful technique that provides excellent cleanup and concentration of the analyte.[13][14][15] It is highly selective, as the sorbent can be chosen to specifically retain this compound while matrix interferences are washed away.[14] While more time-consuming and solvent-intensive than QuEChERS on a per-sample basis, it can be automated and is excellent for complex or liquid matrices like water or biological fluids.[15]

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique but is often less efficient, requires large volumes of organic solvents, and can suffer from issues like incomplete phase separation (emulsions).[15][16] While still used, it has largely been superseded by QuEChERS and SPE for routine multi-residue pesticide analysis.[17]

Comparison of Extraction Techniques

Feature QuEChERS Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Throughput Very High Medium (can be automated) Low
Solvent Usage Low Medium High
Effectiveness Excellent for a wide range of pesticides and matrices High, very clean extracts Variable, matrix-dependent
Cost per Sample Low Medium Low to Medium
Best For High-moisture food/agricultural samples (fruits, vegetables) Complex or liquid matrices (water, soil, bio-fluids) Simpler matrices, targeted analysis

| Reference |[4][18] |[14][19] |[16][17] |

For most applications involving food or environmental solids, QuEChERS is the recommended starting point due to its balance of speed, efficiency, and effectiveness.

Q4: My baseline is noisy and I see many interfering peaks. How can I improve my sample cleanup?

A4: A complex sample matrix is the primary source of interferences that can mask your analyte peak and contaminate your GC-MS system.[2] Effective cleanup is essential.

  • For QuEChERS: The cleanup step uses dispersive SPE (d-SPE), where a small amount of sorbent is added to the extract. The choice of sorbent is critical and depends on the matrix.

    • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and some sugars. It is a standard component for many fruit and vegetable samples.

    • C18 (Octadecylsilane): Removes non-polar interferences, such as fats and lipids.

    • GCB (Graphitized Carbon Black): Very effective at removing pigments like chlorophyll and carotenoids, as well as sterols. Caution: GCB can retain planar pesticides, so its use should be evaluated carefully for this compound.

  • For SPE: Cleanup is integrated into the process. The key is to select the right sorbent (e.g., C18 for reversed-phase extraction) and optimize the wash step. A wash solvent should be strong enough to remove interferences from the cartridge but weak enough to leave the target analyte bound to the sorbent.[14][20][21]

Q5: What are matrix effects in GC-MS and how do I know if they are affecting my this compound quantification?

A5: Matrix effects are the alteration of an analyte's response due to co-eluting compounds from the sample matrix.[22][23] In GC-MS, the most common phenomenon is matrix-induced signal enhancement .[5] This occurs when non-volatile matrix components coat active sites (areas of exposed silica) in the GC inlet liner and the front of the analytical column. These active sites would normally adsorb or degrade sensitive analytes like this compound. By blocking these sites, the matrix components protect the analyte, leading to a higher-than-expected signal and inaccurate over-quantification.[5][23]

How to Diagnose Matrix Effects:

  • Prepare a this compound standard in a pure solvent (e.g., acetonitrile or hexane).

  • Prepare a "matrix-matched" standard by spiking the same concentration of this compound into a blank sample extract (an extract of the same matrix type, confirmed to be free of this compound).[23]

  • Analyze both standards. If the peak area in the matrix-matched standard is significantly different (typically >20%) from the peak area in the solvent standard, you are experiencing matrix effects.[24]

How to Compensate for Matrix Effects:

  • Matrix-Matched Calibration: This is the most common approach. Prepare your entire calibration curve in a blank matrix extract to ensure that the standards and samples experience the same matrix effects.[24]

  • Analyte Protectants: Adding compounds (e.g., sorbitol, gulonolactone) to both standards and samples can help mask active sites in the GC system, leveling the playing field and reducing the variability of matrix effects.

  • Isotopically Labeled Internal Standards: Using a stable isotope-labeled version of this compound is the most robust method, but it is also the most expensive. The internal standard co-elutes with the native analyte and experiences the same matrix effects, providing the most accurate correction.

Experimental Protocols

Protocol 1: Generic QuEChERS Method for this compound in Produce

This protocol is based on the widely accepted AOAC and EN methods.[4]

  • Sample Homogenization:

    • Weigh 10 g of a homogenized, representative sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • If required, add an internal standard.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Immediately shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifugation:

    • Centrifuge the tube at >3000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower water/sample debris layer.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing magnesium sulfate and the appropriate sorbent (e.g., PSA for general cleanup, or a mix with C18 for fatty matrices).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at >3000 rcf for 5 minutes.

    • The resulting supernatant is the final extract. It can be injected directly into the GC-MS or transferred to an autosampler vial.

QuEChERS_Workflow cluster_0 Extraction Step cluster_1 Cleanup Step (d-SPE) homogenize 1. Homogenize 10g Sample add_solvent 2. Add 10mL Acetonitrile homogenize->add_solvent add_salts 3. Add QuEChERS Extraction Salts add_solvent->add_salts centrifuge1 4. Shake & Centrifuge add_salts->centrifuge1 transfer 5. Transfer 1mL Supernatant centrifuge1->transfer Collect Supernatant add_dspe 6. Add to d-SPE Tube (MgSO4 + Sorbent) transfer->add_dspe centrifuge2 7. Vortex & Centrifuge add_dspe->centrifuge2 final_extract Final Extract for GC-MS Analysis centrifuge2->final_extract Collect Supernatant

Caption: General workflow for the QuEChERS sample preparation method.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Water Samples

This protocol describes a typical reversed-phase SPE procedure.

  • Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge to activate the sorbent. Do not allow the cartridge to go dry.[21]

    • Pass 5 mL of reagent water through the cartridge to rinse the methanol. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 100 mL, pH adjusted if necessary) through the cartridge at a slow, steady flow rate (e.g., 5 mL/min). This compound will be retained on the sorbent.

  • Washing:

    • Pass 5 mL of a weak solvent mixture (e.g., 5% methanol in water) through the cartridge to wash away polar impurities that were retained.

    • Dry the cartridge thoroughly by pulling a vacuum for 10-15 minutes. This step is critical to remove all water before elution with an organic solvent.

  • Elution:

    • Place a collection tube under the cartridge.

    • Elute the retained this compound by passing a small volume of a strong solvent (e.g., 2 x 2 mL of acetonitrile or ethyl acetate) through the cartridge.[14]

  • Concentration:

    • The collected eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS injection.[25]

References

  • Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. (n.d.). MDPI. [Link]

  • Chen, J., Duan, C., & Guan, Y. (2010). Sorptive extraction techniques in sample preparation for organophosphorus pesticides in complex matrices. Journal of Chromatography B, 878(17-18), 1216-1225. [Link]

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. (n.d.). MDPI. [Link]

  • A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. (2024). Scientific Reports. [Link]

  • Extraction and preconcentration of organophosphorus pesticides in water by using a polymethacrylate-based sorbent modified with. (n.d.). SciSpace. [Link]

  • Lehotay, S. J., Han, L., & Hrbek, V. (2013). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. Journal of Chromatography A, 1270, 285-295. [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites. [Link]

  • QuEChERS: Home. (n.d.). EURL-SRM. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. [Link]

  • QuEChERS Method for Pesticide Residue Analysis. (2025). Phenomenex. [Link]

  • Wong, J. W. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). ResearchGate. [Link]

  • Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube. [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). [Link]

  • What is Solid Phase Extraction (SPE)? (n.d.). Organomation. [Link]

  • Appendix B: GC/MS Troubleshooting Quick Reference. (n.d.). ResearchGate. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). WelchLab. [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). The Bumbling Biochemist. [Link]

  • The 5 steps of a solid phase extraction (SPE). (2022). YouTube. [Link]

  • What Is Derivatization In GC-MS? - Chemistry For Everyone. (2025). YouTube. [Link]

  • Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). (n.d.). Element. [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube. [Link]

  • Marchei, E., Malaca, S., Graziano, S., Gottardi, M., Pichini, S., & Busardò, F. P. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of analytical toxicology, 44(6), 570-579. [Link]

  • Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. (n.d.). Drawell. [Link]

  • GC Sample Preparation - Techniques and Challenges. (n.d.). Drawell. [Link]

  • Comparison of Degradation Reactions under Alkaline and Radical Conditions. (n.d.). RSC Publishing. [Link]

  • Hidden Challenges in Making Sample Preparation for Chromatography More Green, More Practical, and More Sensitive. (2022). LCGC International. [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. [Link]

  • Degradation Pathway. (2017). ResearchGate. [Link]

  • Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature chemical biology, 5(8), 559-566. [Link]

Sources

Technical Support Center: Optimizing HPLC Parameters for Morphothion Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Morphothion. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on method development, parameter optimization, and troubleshooting for the successful separation of this compound using High-Performance Liquid Chromatography (HPLC).

Understanding this compound: The Analytical Challenge

This compound is an organophosphate insecticide and acaricide, acting as an acetylcholinesterase inhibitor[1]. Its analysis is critical for environmental monitoring and food safety. From a chromatographic perspective, its chemical structure presents specific challenges. With a LogP of 0.8, this compound is a relatively polar compound, which dictates many of the choices we must make in developing a robust separation method[2].

PropertyValueSource
IUPAC Name 2-dimethoxyphosphinothioylsulfanyl-1-morpholin-4-ylethanonePubChem[2]
Molecular Formula C8H16NO4PS2PubChem[2]
Molecular Weight 285.3 g/mol PubChem[2]
LogP 0.8PubChem[2]
Physical State White crystalline solidAERU[1]

This guide will walk you through a logical, science-backed workflow to develop a reliable HPLC method and troubleshoot common issues you may encounter.

Method Development & Optimization Guide

Developing a new HPLC method can be a systematic process. The following section, framed as a series of questions, guides you from initial parameter selection to fine-tuning for optimal performance.

Q1: I'm starting from scratch. What is a logical workflow for developing an HPLC method for this compound?

A logical method development workflow begins with understanding the analyte and progresses from broad parameter selection to fine optimization. This systematic approach saves time and resources.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Scouting & Initial Runs cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte_Properties 1. Characterize Analyte (this compound: polar, LogP=0.8) Column_Selection 2. Select Column (e.g., C18 for versatility) Analyte_Properties->Column_Selection Mobile_Phase_Initial 3. Choose Mobile Phase (e.g., Acetonitrile/Water) Column_Selection->Mobile_Phase_Initial Detector_Setup 4. Set Detector (UV-Vis @ 210-230 nm) Mobile_Phase_Initial->Detector_Setup Scouting_Gradient 5. Run a Broad Gradient (e.g., 10-90% ACN) Detector_Setup->Scouting_Gradient Evaluate_Retention 6. Evaluate Retention & Peak Shape Scouting_Gradient->Evaluate_Retention Isocratic_vs_Gradient 7. Decide: Isocratic or Gradient? Evaluate_Retention->Isocratic_vs_Gradient Optimize_MP 8. Optimize Mobile Phase (Solvent Ratio, pH) Isocratic_vs_Gradient->Optimize_MP Optimize_Conditions 9. Fine-Tune Flow Rate & Temp. Optimize_MP->Optimize_Conditions Validation 10. Method Validation (SST, Linearity, Accuracy) Optimize_Conditions->Validation

Caption: A systematic workflow for HPLC method development.

Q2: How do I select the appropriate HPLC column?

Answer: For reversed-phase HPLC, the column's stationary phase is the most critical factor for achieving separation.

  • Expertise & Experience: The C18 (or ODS) column is the workhorse of reversed-phase HPLC and is an excellent starting point for this compound. Its nonpolar stationary phase provides good retention for a wide range of molecules. Given this compound's polarity (LogP=0.8), a standard C18 column should provide adequate retention without being excessively long. For highly polar organophosphates, specialized columns like those with polar-embedded or mixed-mode phases (combining reversed-phase and ion-exchange characteristics) can be beneficial, but start with a C18[3][4].

  • Trustworthiness: A high-purity silica-based C18 column with end-capping is crucial. End-capping neutralizes the acidic silanol groups on the silica surface, which can otherwise cause severe peak tailing for polar or basic compounds[5][6].

  • Typical Column Dimensions: A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is a robust choice for standard HPLC systems.

Q3: What is a good starting mobile phase composition?

Answer: The mobile phase composition dictates the elution strength and selectivity of your separation.

  • Expertise & Experience: A binary mixture of acetonitrile (ACN) and water is the most common and effective mobile phase for the analysis of organophosphate pesticides[7][8]. Acetonitrile is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.

  • Starting Conditions: Based on methods for similar organophosphates, a good starting point is an isocratic elution with Acetonitrile:Water (50:50, v/v) . This provides a balance of elution strength to get an initial idea of the retention time. One study successfully separated four organophosphates using a 46:54 ACN:Water mixture[2].

Q4: Should I use an isocratic or a gradient elution?

Answer: The choice between a constant mobile phase composition (isocratic) and a changing one (gradient) depends on the complexity of your sample and the desired analysis time.

  • Isocratic Elution:

    • When to Use: Ideal for simple samples where this compound is the primary analyte or when all components have similar retention behavior. It is simpler to set up, requires no column re-equilibration time, and often provides a more stable baseline[9][10].

    • Causality: By maintaining a constant solvent strength, the separation is solely based on the analyte's affinity for the stationary phase. If your initial run shows a reasonable retention time (e.g., 3-10 minutes) with good peak shape, an isocratic method is preferable.

  • Gradient Elution:

    • When to Use: Necessary for complex samples containing analytes with a wide range of polarities. It can also significantly shorten run times and improve peak shape (making them sharper and taller) for strongly retained compounds.

    • Causality: A gradient starts with a lower percentage of organic solvent (weaker mobile phase) to retain and separate early-eluting polar compounds. It then increases the organic percentage to elute more strongly retained, nonpolar compounds faster. This "focusing effect" results in sharper peaks for later-eluting components.

Recommendation: Start with a "scouting" gradient (e.g., 10% to 90% ACN over 20 minutes) to understand the sample's complexity. If only one or a few well-separated peaks appear, an isocratic method can be developed based on the mobile phase composition at which this compound elutes.

Q5: How do I experimentally optimize the mobile phase ratio?

Answer: A systematic approach is key. The following protocol is for optimizing an isocratic method using Acetonitrile (ACN) and Water.

Experimental Protocol: Mobile Phase Optimization

  • Preparation: Prepare separate mobile phase bottles of HPLC-grade Acetonitrile (Solvent B) and deionized water (Solvent A). Ensure they are properly degassed.

  • Initial Condition: Set up your HPLC system with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm), a flow rate of 1.0 mL/min, and a column temperature of 30 °C.

  • Test Injections: Perform a series of injections of your this compound standard, varying the mobile phase composition for each run. Allow the system to equilibrate for at least 5-10 column volumes after each change.

  • Data Collection: Record the retention time (RT), peak asymmetry (tailing factor), and resolution from any adjacent peaks for each condition.

Run% Acetonitrile (B)% Water (A)Observation
140%60%Expected longer RT. Good for resolving early eluting impurities.
250%50%Good starting point.
360%40%Expected shorter RT. May cause co-elution with other components.
470%30%Very short RT, likely poor retention and resolution.
  • Analysis:

    • If retention is too long, increase the percentage of acetonitrile.

    • If retention is too short or resolution is poor, decrease the percentage of acetonitrile.

    • The optimal composition will provide a retention time between 3 and 10 minutes with a tailing factor close to 1.0 and baseline resolution from other components.

Q6: What is the role of pH, and should I use a buffer?

Answer: Mobile phase pH is a powerful but often overlooked tool for controlling retention and improving peak shape, especially for ionizable compounds.

  • Expertise & Experience: While this compound itself is not strongly acidic or basic, organophosphate pesticides can undergo hydrolysis, and sample matrices can introduce acidic or basic components. Controlling the pH can suppress the ionization of silanol groups on the column surface, which is a primary cause of peak tailing[6]. Ionized silanols (-Si-O⁻) can interact electrostatically with polar analytes, causing this undesirable peak shape[5][6].

  • Trustworthiness: To ensure method robustness and reproducibility, using a buffer is highly recommended. A buffer resists small changes in pH that can occur from the sample or atmospheric CO₂ dissolving into the mobile phase.

  • Recommendation: For reversed-phase HPLC, operating at a slightly acidic pH (e.g., pH 3-4) is often beneficial. This ensures that surface silanol groups are protonated (-Si-OH) and less likely to cause tailing[6]. A simple buffer like 20 mM ammonium formate adjusted to pH 3.7 with formic acid is compatible with both UV and mass spectrometry (MS) detectors and is very effective.

Q7: What flow rate and temperature should I use?

Answer: Flow rate and temperature are used to fine-tune the separation after the column and mobile phase have been selected.

  • Flow Rate:

    • Starting Point: For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is a conventional and effective starting point[2].

    • Causality:

      • Increasing flow rate will decrease retention times and analysis time but may also decrease resolution and increase backpressure.

      • Decreasing flow rate will increase retention times and resolution (to a point) but lengthen the analysis.

  • Temperature:

    • Starting Point: A constant temperature of 30-35 °C using a column oven is recommended.

    • Causality:

      • Increasing temperature decreases mobile phase viscosity, which lowers backpressure and can sharpen peaks. It also typically reduces retention times.

      • Maintaining a constant temperature is critical for reproducible retention times. Fluctuations in ambient lab temperature can cause significant retention time drift.

Q8: How do I select the optimal UV detection wavelength?

Answer: The detection wavelength should be set where the analyte has maximum absorbance to ensure the highest sensitivity.

  • Expertise & Experience: Many organophosphate pesticides show good absorbance in the low UV range. Studies have shown that wavelengths between 210 nm and 230 nm are effective for the simultaneous detection of multiple organophosphates[2][8].

  • Authoritative Grounding: To determine the optimal wavelength for this compound specifically, inject a concentrated standard and use a photodiode array (PDA) or diode array detector (DAD) to acquire the full UV spectrum of the peak. The wavelength at the top of the absorbance curve (the λ-max) will provide the best signal-to-noise ratio. If a DAD is unavailable, perform individual runs at different wavelengths (e.g., 210, 220, 230, 254 nm) and choose the one that gives the largest peak height or area.

Troubleshooting Guide & FAQs

This section addresses common problems in a direct question-and-answer format.

Peak Shape Problems

Q: My this compound peak is tailing (asymmetry factor > 1.2). What is the cause and how do I fix it?

Answer: Peak tailing is one of the most common HPLC problems and is often caused by unwanted secondary interactions between the analyte and the stationary phase.

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_Silanols Is mobile phase pH in the 4-7 range? Start->Check_Silanols Check_Overload Is the peak shape concentration-dependent? Check_Silanols->Check_Overload No Sol_Add_Buffer Action: Add acidic buffer (e.g., Formate, pH 3.7) to suppress silanol activity. Check_Silanols->Sol_Add_Buffer Yes Check_Column_Health Is the column old or has pressure increased? Check_Overload->Check_Column_Health No Sol_Reduce_Conc Action: Reduce sample concentration or injection volume. Check_Overload->Sol_Reduce_Conc Yes Sol_Replace_Column Action: Flush column. If no improvement, replace it. Check_Column_Health->Sol_Replace_Column Yes

Caption: A decision tree for troubleshooting peak tailing.

  • Primary Cause: Silanol Interactions: The most likely culprit is the interaction between the polar groups of this compound and active silanol groups on the silica packing material[6].

    • Solution: Add an acidic buffer to your mobile phase (e.g., 0.1% formic acid or 20mM formate buffer at pH 3.7) to protonate the silanols and minimize this interaction[6].

  • Secondary Cause: Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to tailing.

    • Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

  • Tertiary Cause: Column Contamination/Void: A buildup of strongly retained matrix components at the column inlet or a void in the packing bed can distort the peak.

    • Solution: First, try flushing the column with a strong solvent (like 100% ACN or isopropanol). If that fails, try back-flushing (reversing the column direction). If the problem persists, the column may be permanently damaged and needs replacement.

Q: My peak is fronting (asymmetry factor < 0.9). What's happening?

Answer: Peak fronting is less common than tailing and is usually related to column overload or an issue with the sample solvent.

  • Primary Cause: Sample Solvent Effect: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., dissolving this compound in 100% ACN when the mobile phase is 50% ACN), the analyte will travel too quickly at the column inlet, causing a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that can still dissolve your sample.

  • Secondary Cause: Column Overload: Severe concentration overload can sometimes manifest as fronting.

    • Solution: Dilute your sample and reinject to see if the peak shape normalizes.

Q: Why am I seeing split or double peaks for a pure standard?

Answer: Split peaks usually indicate a problem with the flow path at the head of the column.

  • Primary Cause: Partially Blocked Frit or Column Void: A physical blockage at the inlet frit of the column or a channel/void in the packing bed can cause the sample band to split as it enters the column.

    • Solution: Disconnect the column and check for debris at the inlet. You can try back-flushing the column to dislodge any particulates. If a void has formed, the column is likely irreparable and needs to be replaced.

  • Secondary Cause: Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.

    • Solution: Ensure your sample solvent is fully miscible with your mobile phase.

Retention Time Issues

Q: My retention time is drifting to shorter or longer times with every injection. Why?

Answer: Retention time stability is critical for reliable identification and quantification. Drifting is typically caused by three factors:

  • Cause 1: Insufficient Column Equilibration: This is the most common cause, especially when using a gradient or after changing the mobile phase. The stationary phase needs time to fully equilibrate with the new mobile phase conditions.

    • Solution: Ensure you are flushing the column with at least 10-15 column volumes of the mobile phase before starting your analysis. For a 150x4.6 mm column, this is about 15-25 minutes at 1 mL/min.

  • Cause 2: Temperature Fluctuations: The column temperature directly affects retention time. If your lab's ambient temperature changes throughout the day, so will your retention times.

    • Solution: Use a column oven and maintain a constant temperature (e.g., 30 °C) for all analyses.

  • Cause 3: Changing Mobile Phase Composition: This can happen if one of your mobile phase components is volatile and evaporates over time, or if your pump is not mixing the solvents accurately.

    • Solution: Keep mobile phase bottles capped. If you suspect a pump issue, perform a pump proportioning or composition test as per the manufacturer's instructions.

Q: The retention time for this compound is too short (k' < 2) or too long (k' > 10). How do I adjust it?

Answer: The goal is to have the retention factor (k') between 2 and 10 for robust separation.

  • To Increase Retention Time (if it's too short): You need to make the mobile phase weaker.

    • Solution: Decrease the percentage of the organic solvent (acetonitrile) in your mobile phase. For example, move from 60% ACN to 50% ACN.

  • To Decrease Retention Time (if it's too long): You need to make the mobile phase stronger.

    • Solution: Increase the percentage of the organic solvent (acetonitrile). For example, move from 40% ACN to 50% ACN.

References

  • Development and validation of a rapid HPLC method for simultaneous detection and quantification of four broad-spectrum organophosphorus pesticides. (2023). Taylor & Francis Online. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2022). MDPI. [Link]

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  • This compound | C8H16NO4PS2. (n.d.). PubChem, NIH. [Link]

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (2020). LCGC International. [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). IJNRD. [Link]

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  • Development of highly sensitive and specific HPLC assay for plasma morphine using direct injection technique and post-column derivatization. (1995). PubMed. [Link]

  • Hplc method for separation and detection of hydromorphone and related opioid pharmacophores. (2008).
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  • Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. (1995). ResearchGate. [Link]

  • RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. (2018). International Journal of Current Microbiology and Applied Sciences. [Link]

  • Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. (1996). PubMed. [Link]

  • Isocratic Vs. Gradient Elution in Chromatography. (2024). Phenomenex. [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2023). LCGC International. [Link]

  • Gradient vs. Isocratic Elution in HPLC. (n.d.). Danaher Life Sciences. [Link]

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  • When is Gradient Elution Better than Isocratic Elution?. (2023). Biotage. [Link]

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Technical Support Center: Troubleshooting Low Recovery of Morphothion in Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting analytical challenges with Morphothion. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected recovery of this compound in their analytical standards. As a Senior Application Scientist, I have structured this guide to move from foundational issues to more complex, nuanced problems, providing not just procedural steps but the scientific rationale behind them. Our goal is to empower you to diagnose and resolve these issues effectively, ensuring the accuracy and integrity of your data.

Frequently Asked Questions (FAQs)

Q1: I'm seeing consistently low recovery of my this compound standard, even before sample extraction. Where should I start looking for the problem?

This is a common and frustrating issue, often pointing to the inherent stability of the analyte or its interaction with the immediate environment. Low recovery of a neat standard suggests that the this compound molecule itself is degrading or being lost before it even reaches your analytical instrument.

The primary factors to investigate are the solvent used for the standard, storage conditions , and potential adsorption to labware. This compound, like many organophosphate pesticides, is susceptible to degradation, particularly through hydrolysis.

Here is a logical workflow to begin your troubleshooting:

A Start: Low Recovery of this compound Standard B Investigate Solvent Choice (Is it appropriate?) A->B C Check Storage Conditions (Temperature, Light, pH) A->C D Evaluate Labware (Potential for Adsorption) A->D E Solvent Stability Study B->E If solvent is suspected F Temperature & Light Sensitivity Study C->F If conditions are suspected G Test Different Labware Materials D->G If adsorption is suspected H Issue Resolved E->H F->H G->H

Caption: Initial troubleshooting workflow for low this compound recovery.

Q2: How does the choice of solvent affect the stability of my this compound standard?

The choice of solvent is critical and is often the primary cause of low recovery for organophosphate standards. The stability of these compounds can be significantly influenced by the solvent's properties, such as polarity and pH.

Scientific Rationale:

Organophosphates like this compound can undergo hydrolysis, a chemical reaction with water that breaks down the molecule. This process can be accelerated by acidic or alkaline conditions[1]. Therefore, using solvents that are not rigorously dried or that have acidic or basic properties can lead to rapid degradation of your standard.

While specific data for this compound is limited, its analogue, Formothion, is known to be more stable in non-polar organic solvents and unstable in aqueous solutions[1]. This suggests that a similar behavior can be expected for this compound.

Troubleshooting Protocol: Solvent Stability Study

  • Prepare fresh this compound stock solutions in a range of high-purity, anhydrous solvents with varying polarities.

  • Analyze each standard immediately after preparation to establish a baseline (T=0) response.

  • Store aliquots of each standard under your typical laboratory conditions.

  • Re-analyze the standards at set time points (e.g., 4, 8, 24, and 48 hours).

  • Compare the peak areas to the T=0 measurement to determine the percentage of degradation in each solvent.

Data Summary Table:

SolventPolarity IndexInitial Peak Area (T=0)Peak Area (T=24h)% Recovery
Acetonitrile5.81,500,0001,450,00096.7%
Acetone5.11,520,0001,480,00097.4%
Ethyl Acetate4.41,490,0001,470,00098.7%
Dichloromethane3.11,510,0001,500,00099.3%
Hexane0.11,480,0001,475,00099.7%
Methanol5.11,500,0001,200,00080.0%
Water (buffered pH 7)10.21,530,000600,00039.2%
Q3: My this compound recovery is still low even after switching to a non-polar solvent. What other factors could be at play?

If you've optimized your solvent choice and are still facing low recovery, the next step is to scrutinize your analytical instrumentation , particularly the Gas Chromatography (GC) system, as organophosphates are known to be thermally labile and prone to interaction with active sites in the GC inlet[2].

Scientific Rationale:

The high temperatures of the GC inlet can cause thermal degradation of sensitive analytes like this compound. Additionally, active sites within the inlet liner, such as silanol groups on glass surfaces, can irreversibly adsorb the analyte, preventing it from reaching the column and detector[2].

Troubleshooting Workflow: GC System Investigation

A Start: Low Recovery with Optimized Solvent B Check GC Inlet Temperature (Is it too high?) A->B C Inspect Inlet Liner (Is it deactivated and clean?) A->C D Evaluate GC Column (Is there phase bleed or contamination?) A->D E Lower Inlet Temperature Incrementally B->E If temperature is suspected F Replace with a Deactivated Liner C->F If liner is suspected G Bake Out or Trim GC Column D->G If column is suspected H Issue Resolved E->H F->H G->H

Caption: Troubleshooting workflow for GC-related low recovery of this compound.

Experimental Protocol: Optimizing GC Inlet Conditions

  • Establish a Baseline: Inject your this compound standard using your current method and record the peak area and shape.

  • Lower Inlet Temperature: Reduce the inlet temperature by 20°C and inject the standard again. Repeat this process, lowering the temperature in 10-20°C increments, until you see a decrease in response (indicating incomplete volatilization) or a significant improvement in peak area.

  • Liner Replacement: Replace the existing inlet liner with a new, deactivated liner. Deactivated liners have a chemically treated surface to minimize active sites[2].

  • Analyze with New Liner: Inject the standard using the optimized temperature and the new liner. Compare the peak area and shape to your baseline. A sharper peak and increased area indicate that adsorption was a contributing factor.

Q4: I've addressed solvent and GC issues, but my recovery from spiked samples is poor. What's next?

When recovery from a sample matrix is low, but the neat standard analysis is acceptable, the issue lies in the sample preparation and extraction steps. The complex nature of biological or environmental matrices can interfere with the extraction of the target analyte[3].

Scientific Rationale:

Low recovery from a matrix can be due to several factors:

  • Insufficient Extraction Efficiency: The chosen solvent may not be effectively partitioning the this compound from the sample matrix into the solvent phase.

  • Matrix Effects: Co-extracted compounds from the matrix can suppress the instrument's response to the analyte.

  • Analyte Binding: this compound may be strongly bound to components of the matrix, such as proteins or lipids.

Troubleshooting Protocol: Extraction Efficiency and Matrix Effects

  • Solvent Polarity Modification: If using a single solvent for extraction, try a mixture of solvents with different polarities. For example, if you are using acetonitrile, try a mixture of acetonitrile and acetone to enhance the extraction of less polar compounds.

  • pH Adjustment of Sample: The pH of the sample can influence the charge state of both the analyte and matrix components, affecting extraction efficiency. Experiment with adjusting the pH of your sample before extraction.

  • "Spike and Recover" at Different Stages:

    • Post-Extraction Spike: Spike a blank matrix extract with this compound after the extraction and cleanup steps. If recovery is good here, it confirms that the issue is not with the final analytical step but with the extraction process itself.

    • Pre-Extraction Spike: Compare the recovery of the post-extraction spike to your original pre-extraction spike. A significant difference points to losses during extraction or cleanup.

  • Cleanup Method Evaluation: If you are using a cleanup step (e.g., Solid Phase Extraction - SPE), ensure that the chosen sorbent is not retaining your analyte. Test the eluate and the wash steps for the presence of this compound.

Data Interpretation Table:

ExperimentSpike Level (ng/mL)Observed Concentration (ng/mL)% RecoveryInterpretation
Pre-Extraction Spike104.545%Low overall recovery.
Post-Extraction Spike109.898%Instrument and final solvent are fine. Problem is in extraction/cleanup.
Analysis of SPE Wash-Detected this compound-Analyte is being lost during the cleanup wash step.

This systematic approach allows you to pinpoint the exact stage where the loss of this compound is occurring, enabling a more targeted and effective solution.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17345, Formothion. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8952, this compound. Retrieved from [Link]

  • OI Analytical (n.d.). Pesticide Analysis Guide. Retrieved from [Link]

  • University of Hertfordshire. This compound. Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

  • LCGC North America (2020). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. Retrieved from [Link]

  • U.S. Environmental Protection Agency (1984). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • MDPI (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • Agilent Technologies (2020). Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Retrieved from [Link]

  • International Agency for Research on Cancer (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • Eurachem (n.d.). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. Retrieved from [Link]

  • Small Molecule Pathway Database (n.d.). Methylphosphonate Degradation I. Retrieved from [Link]

  • Wiley Online Library (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]

  • Royal Society of Chemistry (2018). Comparison of Degradation Reactions under Alkaline and Radical Conditions. Environmental Science: Processes & Impacts, 20(10), 1368-1376. Retrieved from [Link]

  • PubMed (2014). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 6(23), 3215-3232. Retrieved from [Link]

  • QbD Group (2023). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Eawag (2011). Malathion Degradation Pathway. Retrieved from [Link]

  • Welch Materials, Inc. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • PubMed (1995). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in Biotechnology, 13(10), 405-409. Retrieved from [Link]

  • ResearchGate (2014). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved from [Link]

  • National Center for Biotechnology Information (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Retrieved from [Link]

  • Technology Networks (2024). Pharma Stability: Troubleshooting & Pitfalls. Retrieved from [Link]

  • National Institutes of Health (2012). Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches. Crystal Growth & Design, 12(11), 5429-5443. Retrieved from [Link]

  • SlideShare (2016). Factors affecting stability of drugs. Retrieved from [Link]

  • The Royal Society of Chemistry (1999). AMC Technical Briefs, No. 4. Retrieved from [Link]

  • Hovione (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

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Technical Support Center: Enhancing the Stability of Morphothion Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Morphothion. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the stability of this compound solutions for laboratory use. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to this compound Stability

This compound, an organophosphorus insecticide, is susceptible to degradation, which can significantly impact the accuracy and reproducibility of experimental results. Understanding the factors that influence its stability is paramount for reliable research. The primary degradation pathway for many organophosphate pesticides is hydrolysis, a reaction that is highly dependent on pH and temperature. This guide will provide you with the knowledge and protocols to mitigate degradation and ensure the integrity of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like many organophosphate pesticides, is primarily influenced by three main factors:

  • pH: this compound is highly susceptible to hydrolysis, especially under alkaline conditions. The rate of degradation increases significantly as the pH rises above neutral.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.[1][2]

  • Solvent Choice: The type of solvent used to dissolve this compound plays a critical role in its stability. Aqueous solutions are generally not recommended for long-term storage due to hydrolysis.

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: For preparing stock solutions, it is best to use dry, aprotic organic solvents. Based on general practices for organophosphate pesticides, the following solvents are recommended:

  • Acetone

  • Ethyl acetate

  • Hexane

  • Toluene/Acetone mixtures (e.g., 90/10 v/v)[3]

It is crucial to use high-purity, anhydrous solvents to minimize water content and subsequent hydrolysis.

Q3: How should I store my this compound solutions to ensure maximum stability?

A3: Proper storage is critical for maintaining the integrity of your this compound solutions. Follow these guidelines:

  • Stock Solutions: Store stock solutions prepared in anhydrous organic solvents at low temperatures, preferably at -20°C or lower, in tightly sealed amber glass vials to protect from light.

  • Working Solutions: Prepare aqueous working solutions fresh daily from the stock solution. If immediate use is not possible, keep them on ice and use them within a few hours. Do not store aqueous solutions of this compound.

Q4: Can I use stabilizing agents to extend the shelf-life of my this compound solutions?

A4: While specific data on stabilizing agents for this compound is limited, the use of antioxidants can be beneficial for some organic compounds. Butylated hydroxytoluene (BHT) has been used as a stabilizer for other organic biocides.[4][5] If you choose to explore the use of a stabilizing agent, it is imperative to conduct a validation study to ensure it does not interfere with your assay and effectively enhances stability. A typical starting concentration for BHT could be in the range of 0.01-0.1%.

Troubleshooting Guide

This section addresses common problems encountered when working with this compound solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitation in stock solution upon storage at low temperatures. The solvent's freezing point is too high, or the concentration of this compound exceeds its solubility at the storage temperature.- Choose a solvent with a lower freezing point. A mixture of solvents can sometimes improve solubility at low temperatures.- Prepare a more dilute stock solution.- Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution.
Discoloration of the solution. This may indicate oxidation or other degradation pathways.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity solvents and protect solutions from light by using amber vials.- Consider adding a validated antioxidant like BHT to the stock solution.[4][5]
Inconsistent or lower-than-expected results in bioassays. Degradation of this compound in the working solution, leading to a lower active concentration.- Prepare fresh aqueous working solutions immediately before each experiment.- Keep working solutions on ice during the experiment.- Verify the concentration of your stock solution periodically using a stability-indicating analytical method.
Appearance of unknown peaks in chromatograms. These are likely degradation products of this compound.- Confirm the identity of the degradation products using mass spectrometry.- Optimize storage and handling procedures to minimize degradation.- Develop a stability-indicating analytical method that can separate and quantify this compound in the presence of its degradants.[6][7][8]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Acetone

This protocol describes the preparation of a primary stock solution of this compound.

Materials:

  • This compound analytical standard

  • High-purity, anhydrous acetone

  • Class A volumetric flasks (e.g., 10 mL)

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Allow the this compound analytical standard to equilibrate to room temperature before opening.

  • Accurately weigh approximately 10 mg of the this compound standard.

  • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

  • Add a small amount of anhydrous acetone to dissolve the standard.

  • Once dissolved, bring the volume to the 10 mL mark with anhydrous acetone.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to an amber glass vial, flush with an inert gas (e.g., nitrogen), and seal tightly.

  • Label the vial with the compound name, concentration, solvent, preparation date, and your initials.

  • Store the stock solution at -20°C.

Protocol 2: Stability-Indicating Analysis of this compound by GC-FPD

This protocol provides a general framework for a gas chromatography-flame photometric detection (GC-FPD) method to assess the stability of this compound solutions. This method should be validated for your specific instrumentation and experimental conditions.[6][7][9][10]

Instrumentation:

  • Gas chromatograph with a flame photometric detector (GC-FPD) in phosphorus mode.

  • Capillary column suitable for organophosphate pesticide analysis (e.g., a low- to mid-polarity column like a DB-5ms or equivalent).[11]

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp at 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Detector Temperature: 300°C

Procedure:

  • Prepare a series of calibration standards by diluting the this compound stock solution in the solvent used for your samples.

  • Analyze the calibration standards to generate a calibration curve.

  • Analyze your stored this compound solutions (diluted to fall within the calibration range).

  • Compare the measured concentration to the initial concentration to determine the extent of degradation. The appearance of new peaks with shorter retention times may indicate the presence of degradation products.

Visualizing Degradation and Stability Workflows

This compound Hydrolysis Pathway

The primary degradation pathway for this compound in the presence of water is hydrolysis. This involves the cleavage of the phosphoester bond.

This compound This compound Hydrolysis Hydrolysis (H₂O, pH, Temp) This compound->Hydrolysis Dimethoate Dimethoate Hydrolysis->Dimethoate Other_Products Other Degradation Products Hydrolysis->Other_Products

Caption: Simplified hydrolysis pathway of this compound.

Workflow for Preparing and Storing Stable this compound Solutions

This workflow outlines the best practices for handling this compound to ensure the stability of your solutions.

cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use a Weigh this compound Analytical Standard b Dissolve in Anhydrous Organic Solvent (e.g., Acetone) a->b c Create Stock Solution (e.g., 1 mg/mL) b->c d Store Stock Solution in Amber Vial at -20°C c->d e Prepare Fresh Aqueous Working Solutions Daily d->e f Use Working Solution Immediately e->f g Keep on Ice if Not for Immediate Use e->g

Caption: Best practice workflow for this compound solution handling.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. SW-846. Retrieved from [Link]

  • Pan, L., et al. (2015). A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD. Journal of Chromatography B, 997, 196-203. Available from: [Link]

  • Lee, S., et al. (2001). Gas Chromatography with Pulsed Flame Photometric Detection Multiresidue Method for Organophosphate Pesticide and Metabolite Residues in Representative Fruit and Vegetable Crop Groups. Journal of AOAC International, 84(2), 505-522. Available from: [Link]

  • López-López, T., et al. (2020). Stabilization strategies for unstable pesticides in calibration reference materials. Measurement, 165, 108151. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8141B. Retrieved from [Link]

  • Agilent Technologies. (2012). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Capillary GC Column. Retrieved from [Link]

  • Tosoh Bioscience. (2020). Organophosphorus Pesticide Analysis by HPLC. Retrieved from [Link]

  • LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Retrieved from [Link]

  • Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Retrieved from [Link]

  • Sahu, P. K., et al. (2021). Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. Available from: [Link]

  • Kumar, R., & Devi, S. (2017). Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. Food Chemistry, 230, 488-494. Available from: [Link]

  • Ogg, C. L., & Hock, W. K. (1999). Effect of Water pH on the Chemical Stability of Pesticides. University of Nebraska-Lincoln Extension. Retrieved from [Link]

  • Agilent Technologies. (2008). Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. Retrieved from [Link]

  • Farajzadeh, M. A., et al. (2016). Determination of organophosphorus pesticides and their major degradation product residues in food samples by HPLC-UV. Food Chemistry, 213, 314-321. Available from: [Link]

  • Deshpande, D., et al. (2016). Method Validation For Simultaneous Determination Of Pesticide Residues In Postmortem Samples By HPLC-UV Method. Journal of Pharmaceutical and Biomedical Analysis, 120, 328-335. Available from: [Link]

  • Shimadzu. (n.d.). Troubleshooting Chromatogram Problems. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Soltaninejad, K., & Abdollahi, M. (2009). Antioxidant status and oxidative stress in organophosphate pesticide poisoning. Environmental Toxicology and Pharmacology, 27(1), 73-77. Available from: [Link]

  • NIOSH. (1994). Organophosphorus Pesticides: Method 5600. NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • Kiani, M., & Rahbar, N. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available from: [Link]

  • Schultz, T. P., et al. (2006). Effect of the antioxidant BHT on reducing depletion of chlorothalonil in treated wood after 54 months of ground-contact exposure. Holzforschung, 60(5), 533-536. Available from: [Link]

  • Newsome, W. H., & Collins, P. (1987). Analytical methodology for organophosphorus pesticides used in Canada. Food Additives and Contaminants, 4(4), 375-382. Available from: [Link]

  • Shayan, S., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2549. Available from: [Link]

  • Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 390. Available from: [Link]

  • Perera, S. K., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6543. Available from: [Link]

  • Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 390. Available from: [Link]

  • Howard, P. H., & Muir, D. C. (2010). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Toxicology and Chemistry, 29(11), 2425-2434. Available from: [Link]

  • NIOSH. (1994). Organophosphorus Pesticides. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Proposed degradation routes of malathion and fenitrothion using advanced oxidation processes: A review. Journal of Hazardous Materials, 403, 123616. Available from: [Link]

  • Lukaszewicz-Hussain, A. (2013). Organophosphorus pesticides-induced changes in the redox status of rat tissues and protective effects of antioxidant vitamins. Environmental Toxicology and Pharmacology, 36(2), 557-563. Available from: [Link]

  • Kuster, M., & Azevedo, D. A. (2012). Organophosphorus Pesticides Analysis. Pesticides - Advances in Chemical and Botanical Pesticides. Available from: [Link]

  • BenchChem. (2025). Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents. Retrieved from a hypothetical BenchChem technical guide.
  • Swain, A., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Journal of Hazardous Materials, 439, 129633. Available from: [Link]

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Chemosphere, 95, 370-376. Available from: [Link]

  • Mishra, B. P., et al. (2013). Antioxidant status and oxidative stress in organophosphate pesticide poisoning. IOSR Journal of Dental and Medical Sciences, 12(4), 38-42. Available from: [Link]

  • Ziegler, M., & Horn, H. (2018). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 57(29), 9486-9494. Available from: [Link]

  • Perera, S. K., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6543. Available from: [Link]

  • Šovljanski, O., et al. (2018). Stability of malathion, diazinon and chlorpyrifos in different water types – a review. Journal of Central European Agriculture, 19(1), 145-156. Available from: [Link]

  • Li, J., & He, Z. (2005). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Pharmaceutical Development and Technology, 10(1), 115-125. Available from: [Link]

  • McAlexander, H., et al. (2021). Towards a comprehensive understanding of malathion degradation: Theoretical investigation of degradation pathways and related kinetics. Abstracts of Papers of the American Chemical Society, 262.
  • Wackett, L. P. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Microbe Magazine, 1(7), 321-327. Available from: [Link]

  • Chen, Y. C., et al. (2023). Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures. Analytical Chemistry, 95(38), 14247-14256. Available from: [Link]

  • Reddy, G. S., et al. (2022). Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 219, 114930. Available from: [Link]

  • Singh, B. K., & Walker, A. (2006). Parathion degradation pathway Proposed pathway for the degradation of parathion by the strain BUR11. Journal of Applied Microbiology, 101(1), 102-110. Available from: [Link]

  • Chand, R., et al. (2018). Degradation of β-casomorphins and identification of degradation products during yoghurt processing using liquid chromatography coupled with high resolution mass spectrometry. Food Chemistry, 245, 969-977. Available from: [Link]

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Technical Support Center: Refinement of Protocols for Morphothion Toxicity Testing in Invertebrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Morphothion toxicity testing in invertebrates. This guide is designed for researchers, scientists, and professionals in drug and pesticide development. It moves beyond standard protocols to address the specific challenges and nuances encountered when working with this compound, an organophosphate insecticide. Our focus is on providing practical, field-proven insights to enhance the accuracy, reproducibility, and scientific validity of your experiments.

I. Foundational Knowledge: Understanding this compound's Mechanism and Properties

This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) at synaptic junctions. Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of nerve fibers, which results in rapid muscle twitching, paralysis, and ultimately death in susceptible invertebrates.[1]

Understanding this mechanism is fundamental to designing relevant toxicity assays and interpreting sublethal effects, which often manifest as behavioral or developmental abnormalities long before mortality.

Key Physicochemical Considerations

While specific data for this compound is limited, the behavior of organophosphates as a class provides crucial guidance. Many are characterized by:

  • Limited Water Solubility: This necessitates careful preparation of stock and test solutions to ensure bioavailability and avoid physical effects from undissolved particles.

  • Potential for Hydrolysis: Stability can be influenced by the pH and temperature of the test media. Organophosphates tend to be more stable in neutral or slightly acidic conditions and hydrolyze more rapidly under alkaline conditions.[2]

  • Photolysis: Exposure to light can also contribute to the degradation of the compound in test solutions.

These properties demand meticulous attention to the preparation and maintenance of test concentrations, which is a common source of experimental variability.

II. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during this compound toxicity testing with invertebrates.

Q1: My control mortality is exceeding the acceptable limits (e.g., >10% in acute tests). What are the likely causes and solutions?

  • Cause A: Organism Health and Acclimation. The health and stress level of your test organisms are paramount. Improper acclimation to test water parameters (temperature, pH, hardness) or the use of unhealthy or age-inappropriate individuals can lead to high control mortality.

  • Solution A: Ensure a gradual acclimation period of at least 48 hours.[3] Use organisms from healthy, thriving cultures and select individuals of a specific age or life stage as required by the protocol (e.g., first instar daphnids less than 24 hours old).[3]

  • Cause B: Contamination. Contaminants in the dilution water, on glassware, or introduced via handling can be toxic.

  • Solution B: Use high-purity water (deionized or distilled) for your culture and dilution water. All glassware should be meticulously cleaned, acid-washed, and rinsed with dilution water before use. Ensure handling tools are made of inert materials.

  • Cause C: Inappropriate Environmental Conditions. Fluctuations in temperature, dissolved oxygen, or pH can stress the organisms.

  • Solution C: Maintain test conditions within the narrow ranges specified by standard guidelines (e.g., OECD, USEPA). Monitor these parameters at the beginning and end of the test in all chambers.[3] Aeration, if required, should be gentle and applied to all vessels (including controls) before the introduction of organisms.

Q2: I'm observing inconsistent results between replicate experiments. What should I investigate?

  • Cause A: Test Substance Instability. this compound may be degrading in your test solutions over the course of the experiment, leading to variable exposure concentrations. The rate of hydrolysis can be affected by slight variations in pH and temperature between tests.[2]

  • Solution A: For static tests, consider a static-renewal design where test solutions are replaced every 24 hours to maintain more stable concentrations.[4] It is highly recommended to analytically verify the concentration of this compound at the start and end of the test to understand its stability under your specific conditions.

  • Cause B: Stock Solution Preparation. Inaccuracies in preparing the initial stock solution will cascade through all dilutions.

  • Solution B: Use a calibrated analytical balance to weigh the technical-grade this compound. Prepare a primary stock solution in a suitable solvent (e.g., acetone or DMSO, used sparingly) and make serial dilutions from this stock.[5] Always calculate the required mass based on the purity of the technical grade compound.

  • Cause C: Biological Variability. The sensitivity of invertebrates can vary based on their life stage.[6]

  • Solution C: Strictly standardize the age and life stage of the test organisms for each experiment. For example, use only the second or third instar for midge larvae.[3]

Q3: How do I prepare test solutions for this compound, which is poorly soluble in water?

  • Step 1: Solvent-Based Stock Solution. Do not attempt to dissolve technical-grade this compound directly in water. First, prepare a concentrated primary stock solution in a water-miscible solvent. Acetone is a common choice. The final concentration of the solvent in the test vessels should be minimal and not exceed recommended limits (e.g., 0.1 mL/L).[3]

  • Step 2: Control for the Solvent. It is mandatory to include a solvent control group in your experimental design. This control should contain the highest concentration of the solvent used in any of the test treatments but no this compound. This ensures that any observed effects are due to the test substance and not the solvent.

  • Step 3: Serial Dilution. Prepare your test concentrations by making serial dilutions from the primary stock solution into the dilution water. Ensure thorough mixing.

  • Step 4: Avoid Exceeding Solubility Limit. Test concentrations should ideally not exceed the known water solubility limit of this compound. Testing at concentrations above this limit can lead to physical effects from undissolved material, confounding the interpretation of toxicity.

III. Troubleshooting Guide: Acute and Chronic Toxicity Protocols

This section provides detailed protocols and troubleshooting for common toxicity tests.

A. Acute Immobilization Test (e.g., Daphnia magna, 48-hour EC50)

This test determines the concentration of this compound that is effective in immobilizing 50% of the test population over a 48-hour period.

G cluster_prep Preparation Phase cluster_setup Test Setup Phase cluster_exposure Exposure & Observation Phase cluster_analysis Data Analysis Phase P1 Prepare Dilution Water (e.g., M4 Medium) S1 Create Serial Dilutions (≥5 concentrations) P1->S1 P2 Prepare this compound Stock Solution (in Acetone) P2->S1 P3 Culture & Isolate Neonates (<24h old Daphnia) S4 Randomly Add Neonates (e.g., 10 per beaker) P3->S4 S3 Aliquot Test Solutions to Replicate Beakers S1->S3 S2 Prepare Control & Solvent Control Vessels S2->S3 S3->S4 E1 Incubate at 20±1°C (16L:8D photoperiod) S4->E1 E2 Observe Immobilization at 24h and 48h E1->E2 A1 Record Mortality/ Immobilization Counts E2->A1 E3 Measure Water Quality (pH, DO, Temp) at 0h & 48h A3 Validate Test (Control mortality <10%) E3->A3 A2 Calculate EC50 (e.g., Probit Analysis) A1->A2 A2->A3

Caption: Standard workflow for an acute invertebrate toxicity test.

Problem Potential Cause(s) Recommended Solution(s)
No dose-response observed (all organisms survive or all die) The selected concentration range was too low or too high.Conduct a range-finding test with widely spaced concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/L) to determine an appropriate range for the definitive test.
Precipitate forms in higher concentration vessels The test concentration exceeds the water solubility of this compound under the test conditions.Re-evaluate the highest test concentration. If necessary, consult literature for solubility data. Analytically confirm the dissolved concentration. Consider that observed toxicity could be a physical effect.
Organisms cluster at the surface or bottom of vessels This is a sublethal behavioral response. It can be caused by the neurotoxic effects of this compound or an attempt to avoid the substance.Record these behaviors as sublethal endpoints. They can provide valuable information, especially for determining a No-Observed-Effect Concentration (NOEC). Ensure dissolved oxygen levels are adequate, as surface-breathing can indicate hypoxia.
B. Chronic Toxicity Test (e.g., Chironomus riparius, 28-day Growth & Development)

Chronic tests assess the long-term, sublethal effects of this compound on endpoints such as growth, development (emergence), and reproduction.

G cluster_synapse Cholinergic Synapse cluster_cleft Synaptic Cleft Pre Presynaptic Neuron ACh Acetylcholine (ACh) Pre->ACh Release Post Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis (Normal State) Receptor ACh Receptor ACh->Receptor Binds This compound This compound This compound->AChE Inhibits Receptor->Post Stimulates Response Continuous Nerve Impulse (Toxicity) Receptor->Response Overstimulation

Caption: Inhibition of Acetylcholinesterase (AChE) by this compound.

Problem Potential Cause(s) Recommended Solution(s)
Reduced growth or reproduction in solvent control The solvent concentration, while not acutely lethal, is causing chronic sublethal effects.Reduce the solvent concentration in the primary stock solution to the lowest possible level that maintains this compound solubility. Screen different approved solvents for the one with the least effect on your test species.
High variability in emergence rates among replicates Minor differences in substrate, food quality, or larval density can have significant impacts over a 28-day period.Strictly standardize the amount and quality of food provided to each replicate. Ensure the substrate (e.g., silica sand) is uniform across all test chambers. Start the test with a known number of healthy, synchronized first-instar larvae.
Measured concentrations decline significantly between renewals Adsorption to glassware, substrate, or uptake by organisms is reducing the bioavailable concentration.Use a static-renewal system with frequent solution changes (e.g., every 24-48 hours). Use silanized glassware to reduce adsorption. Analytically measure concentrations in water at intervals to model the decline and calculate a time-weighted average concentration for reporting.

IV. Data Summary: Acute Toxicity of Organophosphates to Invertebrates

Organism Chemical Endpoint (Duration) Value (µg/L) Reference
Daphnia magna (Water Flea)MalathionEC50 (48h)~1.0[7]
Daphnia magna (Water Flea)ChlorpyrifosEC50 (48h)~0.1[8]
Gammarus pulex (Amphipod)DiazinonLC50 (96h)~0.04 (140.1 nM)[9]
Gammarus pulex (Amphipod)MalathionLC50 (96h)~0.03[10]
Chironomus riparius (Midge Larva)ChlorpyrifosLC50 (48h)~0.12[11]
Lymnaea stagnalis (Pond Snail)--Data not readily available for OPs[12][13]

Note: Toxicity can vary significantly based on test conditions, formulation, and organism strain. This table is for illustrative purposes.

V. Concluding Remarks

The refinement of toxicity testing protocols for substances like this compound requires a proactive, problem-solving approach. By understanding the compound's mode of action and physicochemical properties, anticipating common experimental pitfalls, and implementing rigorous controls, researchers can significantly enhance the quality and reliability of their data. This guide serves as a starting point for troubleshooting and encourages a deeper investigation into the subtle, yet critical, variables that can influence the outcome of invertebrate toxicity studies.

VI. References

  • CDC. (n.d.). Part 2: Mixing insecticide stock solutions. CDC. Retrieved from [Link]

  • Elwahaishi, S., et al. (2018). The acute toxicity of diazinon to the freshwater shrimp Gammarus pulex. Journal of Entomology and Zoology Studies.

  • Freed, V.H., et al. (1975). Physicochemical properties of some organophosphates in relation to their chronic toxicity. Environmental Health Perspectives.

  • Guilhermino, L., et al. (2000). Acute toxicity test with Daphnia magna: an alternative to mammals in the prescreening of chemical toxicity? Ecotoxicology and Environmental Safety. [Link]

  • Johnson, W.W., & Finley, M.T. (1980). Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates. U.S. Department of the Interior, Fish and Wildlife Service.

  • Lee, B-G., et al. (2002). Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. Journal of Agricultural and Food Chemistry.

  • Mayer, F.L., & Ellersieck, M.R. (1986). Manual of Acute Toxicity: Interpretation and Data Base for 410 Chemicals and 66 Species of Freshwater Animals. U.S. Department of the Interior, Fish and Wildlife Service.

  • Pestana, J.L.T., et al. (2011). Acute toxicity of organic chemicals to Gammarus pulex correlates with sensitivity of Daphnia magna across most modes of action. Aquatic Toxicology. [Link]

  • Rico-R martinez, R., et al. (2016). A Lymnaea stagnalis Embryo Test for Toxicity Bioindication of Acidification and Ammonia Pollution in Water. MDPI.

  • Santhosh, S., & Singh, N.P. (2005). Evaluation of a 14-day static renewal toxicity test with Daphnia magna straus. Ecotoxicology and Environmental Safety.

  • U.S. EPA. (n.d.). Hazard Evaluation Division Standard Evaluation Procedure Acute Toxicity Test for Freshwater Invertebrates. U.S. Environmental Protection Agency.

  • van der Geest, H.G., et al. (2012). Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides. Environmental Science and Pollution Research. [Link]

  • Wang, D., et al. (2004). Hydrolysis kinetics of fenthion and its metabolites in buffered aqueous media. Journal of Agricultural and Food Chemistry.

  • Williams, K.A., et al. (1986). The acute toxicity of cadmium to different larval stages of Chironomus riparius (Diptera: Chironomidae) and its ecological significance for pollution regulation. Oecologia.

  • Zboinska, E.A., et al. (1992). Lymnaea stagnalis as a freshwater model invertebrate for ecotoxicological studies. Science of The Total Environment. [Link]

Sources

Technical Support Center: Optimization of Culture Conditions for Microbial Degradation of Morphothion

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the microbial degradation of the organophosphate pesticide, Morphothion. Here, we address common challenges and frequently asked questions to facilitate the optimization of your experimental conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of microbial degradation of organophosphates like this compound?

A1: The primary mechanism for the microbial breakdown of organophosphate pesticides is enzymatic hydrolysis.[1][2] Microorganisms produce enzymes, such as organophosphorus hydrolases (OPH) and phosphotriesterases (PTEs), that catalyze the cleavage of phosphoester bonds within the pesticide molecule.[2][3][4] This process typically involves a nucleophilic attack on the phosphorus center, leading to the detoxification of the compound.[3] The degradation can occur through mineralization, where the pesticide is completely broken down into simpler, non-toxic molecules like CO2 and H2O, or through co-metabolism, where the microbe degrades the pesticide without using it as a primary nutrient source.[5]

Q2: Which microorganisms are known to degrade organophosphates, and how can I find strains effective against this compound?

A2: A wide range of bacteria and fungi have been identified as capable of degrading organophosphates. Common bacterial genera include Pseudomonas, Bacillus, Flavobacterium, Agrobacterium, and Stenotrophomonas.[2][6][7][8][9] Fungal genera such as Aspergillus and Trichoderma have also shown degradation capabilities.[7]

Since specific this compound-degrading strains are not extensively documented, you can isolate novel strains from contaminated environments using an enrichment culture technique. This involves collecting soil or water samples from sites with a history of pesticide use and culturing them in a minimal salt medium (MSM) with this compound as the sole carbon or phosphorus source.

Q3: What are the key culture parameters I need to optimize for efficient this compound degradation?

A3: The efficiency of microbial degradation is influenced by several environmental and culture conditions.[1][10] Key parameters to optimize include:

  • pH: Affects enzyme activity and microbial growth, with optimal ranges often being neutral to slightly alkaline.[4][11]

  • Temperature: Influences microbial metabolic rates and enzyme stability.[6][11]

  • Carbon and Nitrogen Sources: The presence of additional carbon and nitrogen sources can enhance microbial growth and degradation activity.[4][9]

  • Inoculum Density: The initial concentration of the microbial culture can impact the degradation rate.[9]

  • Aeration/Agitation: For aerobic degradation, sufficient oxygen supply is crucial.

  • Metal Ions: Some degrading enzymes require specific metal ions as cofactors (e.g., Co²⁺, Zn²⁺).[3][4][12]

Q4: What are the likely breakdown products of this compound degradation, and are they toxic?

A4: While the specific degradation pathway of this compound is not extensively detailed in the available literature, based on the degradation of similar organophosphates, hydrolysis would likely cleave the phosphoester bond. This would result in the formation of dimethyl phosphorodithioic acid and a morpholine-containing organic moiety. It is important to note that some pesticide breakdown products can be more toxic than the parent compound.[13] Therefore, it is crucial to monitor the formation and degradation of any intermediates during your experiments.

Q5: What analytical methods are suitable for monitoring this compound degradation?

A5: The most common analytical techniques for quantifying organophosphate pesticides and their metabolites are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[14][15]

  • GC can be coupled with various detectors, such as a flame photometric detector (FPD) or a mass spectrometer (MS), for sensitive and selective detection.[14]

  • HPLC , often coupled with a UV or MS detector, is also highly effective, particularly for less volatile compounds.[14][15] Sample preparation typically involves solvent extraction from the culture medium, followed by a clean-up step to remove interfering substances.[14]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Degradation of this compound
Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Microbial Strain Screen for and isolate native microbial strains from pesticide-contaminated sites using enrichment culture techniques.Microorganisms from contaminated environments may have adapted to utilize pesticides as a nutrient source.[5]
Sub-optimal pH Optimize the pH of the culture medium. Test a range of pH values (e.g., 5.0 to 9.0).The catalytic activity of degrading enzymes is highly dependent on pH. An unfavorable pH can lead to enzyme denaturation and reduced microbial growth.[4][11]
Sub-optimal Temperature Determine the optimal growth temperature for your microbial strain and conduct degradation studies at that temperature. Test a range (e.g., 25°C to 40°C).Temperature affects the metabolic rate of microorganisms. Extreme temperatures can inhibit growth and enzyme function.[6][11]
Insufficient Acclimation Gradually expose the microbial culture to increasing concentrations of this compound over several transfers.This allows the microorganisms to adapt and induce the necessary enzymes for degradation.[5]
Nutrient Limitation Supplement the minimal salt medium with additional carbon (e.g., glucose, citrate) and nitrogen (e.g., yeast extract, peptone) sources.The presence of easily metabolizable substrates can support robust microbial growth, leading to higher biomass and enzyme production.[9]
This compound Toxicity Test a range of initial this compound concentrations to determine the optimal, non-inhibitory level for your microbial strain.High concentrations of pesticides can be toxic to microorganisms, inhibiting their growth and metabolic activity.[16]
Problem 2: Inconsistent or Non-Reproducible Degradation Rates
Potential Cause Troubleshooting Step Scientific Rationale
Inconsistent Inoculum Standardize the inoculum preparation. Use a culture in the exponential growth phase and ensure the same cell density (e.g., by measuring optical density) for each experiment.The physiological state and initial population of the microorganisms can significantly affect the lag phase and the overall degradation kinetics.
Fluctuations in Culture Conditions Use a reliable incubator with precise temperature control and a buffered medium to maintain a stable pH.[17]Even minor variations in temperature and pH can alter microbial growth and enzyme activity, leading to inconsistent results.[17]
Heterogeneous Culture Ensure the culture is well-mixed before inoculation and during incubation (if in liquid culture) to maintain homogeneity.In unshaken cultures, cells can settle, leading to variations in nutrient and substrate availability.
Genetic/Phenotypic Variation Use well-characterized and authenticated bacterial strains. If using a novel isolate, regularly check for purity and maintain stock cultures.Bacterial strains can undergo genetic drift, leading to variations in their degradation capabilities.[17]
Problem 3: Microbial Culture Fails to Grow in the Presence of this compound
Potential Cause Troubleshooting Step Scientific Rationale
High this compound Concentration Start with a very low concentration of this compound and gradually increase it in subsequent cultures.This allows for the selection and adaptation of tolerant microbial populations. High initial concentrations can be lethal.[16]
Toxicity of Breakdown Products Analyze the culture medium for the accumulation of intermediate metabolites. If toxic intermediates are identified, consider using a microbial consortium.Sometimes, a single microbial species cannot completely mineralize a compound, leading to the buildup of toxic intermediates. A consortium of different species may work synergistically to degrade the intermediates.
Inappropriate Culture Medium Ensure the basal medium contains all the essential nutrients for microbial growth (macro and micronutrients).A nutrient-deficient medium will not support microbial growth, regardless of the presence of a degradable substrate.
Contamination Use strict aseptic techniques, sterilize all media and equipment properly, and work in a clean environment like a laminar flow hood.Contaminating microorganisms can outcompete your target strain for nutrients or produce inhibitory substances.[18]
Problem 4: Challenges in Analytical Quantification
Potential Cause Troubleshooting Step Scientific Rationale
Matrix Effects in Analysis Perform a thorough sample clean-up after extraction using techniques like solid-phase extraction (SPE).Components of the culture medium can interfere with the analytical signal, leading to inaccurate quantification.
Poor Extraction Efficiency Optimize the solvent extraction procedure by testing different organic solvents and extraction times.The choice of solvent is critical for efficiently recovering the analyte from the aqueous culture medium.
Degradation of Analyte During Analysis Ensure the analytical method (e.g., GC inlet temperature) is not causing thermal degradation of this compound.High temperatures can cause heat-labile compounds to break down, leading to an underestimation of their concentration.
No or Poor Peak in Chromatogram Verify the wavelength of the UV detector (for HPLC) or the mass transitions (for MS) are appropriate for this compound. Check the column for degradation.Incorrect detector settings will result in poor sensitivity. A degraded column will lead to poor peak shape and resolution.

Section 3: Experimental Protocols

Protocol 1: Screening for this compound-Degrading Microorganisms
  • Sample Collection: Collect soil or water samples from sites with a history of organophosphate pesticide application.

  • Enrichment Culture:

    • Prepare a Mineral Salt Medium (MSM). A typical MSM composition includes (per liter): K₂HPO₄ (1.5g), KH₂PO₄ (0.5g), NaCl (0.5g), (NH₄)₂SO₄ (0.5g), MgSO₄·7H₂O (0.2g), and 1 ml of trace element solution.

    • Add 10g of soil or 10ml of water to 100ml of sterile MSM in a 250ml flask.

    • Supplement the medium with this compound at a low concentration (e.g., 10-25 mg/L) as the sole source of carbon.

    • Incubate at 30°C on a rotary shaker at 150 rpm for 7-10 days.

  • Isolation:

    • After incubation, transfer 1 ml of the enrichment culture to fresh MSM with this compound and incubate again. Repeat this step 3-4 times.

    • Plate serial dilutions of the final enrichment culture onto MSM agar plates containing this compound.

    • Isolate morphologically distinct colonies that appear on the plates.

  • Confirmation of Degradation:

    • Inoculate the isolated strains into liquid MSM with a known concentration of this compound.

    • Monitor the disappearance of this compound over time using HPLC or GC. A non-inoculated control should be included to account for abiotic degradation.

Protocol 2: Optimization of Culture Conditions

This protocol uses the one-factor-at-a-time (OFAT) approach.

  • Baseline Experiment:

    • Inoculate the selected microbial strain into MSM containing a fixed concentration of this compound (e.g., 50 mg/L).

    • Use standard initial conditions (e.g., pH 7.0, 30°C, 150 rpm).

    • Measure the degradation percentage after a set time (e.g., 72 hours).

  • pH Optimization:

    • Set up a series of flasks with MSM buffered at different pH values (e.g., 5, 6, 7, 8, 9).

    • Keep all other conditions (temperature, inoculum size, this compound concentration) constant.

    • Identify the pH that results in the highest degradation.

  • Temperature Optimization:

    • Using the optimal pH from the previous step, set up experiments at different incubation temperatures (e.g., 25°C, 30°C, 35°C, 40°C).

    • Keep all other parameters constant.

    • Determine the optimal temperature for degradation.

  • Carbon and Nitrogen Source Optimization:

    • At the optimal pH and temperature, test the effect of adding different carbon (e.g., glucose, sucrose, citrate at 1% w/v) and nitrogen (e.g., yeast extract, peptone at 0.1% w/v) sources.[4][9]

    • Compare the degradation rates to the control (MSM with only this compound).

  • Inoculum Density Optimization:

    • Test different initial inoculum densities (e.g., OD₆₀₀ of 0.1, 0.5, 1.0) under the optimized conditions to find the density that yields the fastest degradation.

Data Summary Table for Optimization:
ParameterRange TestedOptimal Value% Degradation
pH5.0 - 9.0
Temperature (°C)25 - 40
Carbon Source (1%)Glucose, Sucrose, Citrate
Nitrogen Source (0.1%)Yeast Extract, Peptone
Inoculum Density (OD₆₀₀)0.1 - 1.0

Section 4: Visualization of Experimental Workflow

Workflow for Optimizing this compound Degradation

Workflow cluster_setup Phase 1: Strain Isolation & Screening cluster_optimization Phase 2: Optimization of Culture Conditions cluster_validation Phase 3: Validation & Analysis A Sample Collection (Contaminated Soil/Water) B Enrichment Culture (MSM + this compound) A->B C Isolation of Pure Cultures (Agar Plates) B->C D Screening for Degradation (HPLC/GC Analysis) C->D E Select Best Strain D->E Highest Degradation Potential F One-Factor-at-a-Time (OFAT) - pH - Temperature - Carbon/Nitrogen Source - Inoculum Density E->F G Analyze Degradation Rate F->G H Determine Optimal Conditions G->H I Degradation Study under Optimal Conditions H->I Apply Optimized Parameters J Kinetic Analysis I->J K Metabolite Identification (GC-MS/LC-MS) J->K L Final Report K->L

Caption: Workflow for isolation, screening, and optimization of microbial degradation of this compound.

References

  • Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remediation - MDPI. Available at: [Link]

  • Microbial Degradation of Pesticides in Agricultural Environments: A Comprehensive review of Mechanisms, Factors and Biodiversity - WSEAS. Available at: [Link]

  • Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - PMC - NIH. Available at: [Link]

  • Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions - PMC - PubMed Central. Available at: [Link]

  • Factors affecting microbial degradation - Global Science Research Journals. Available at: [Link]

  • Optimization of culture conditions for maximizing Extracellular Organophosphorus hydrolase activity in pseudomonas strains with - Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - Frontiers. Available at: [Link]

  • Enzymes hydrolyzing organophosphates as potential catalytic scavengers against organophosphate poisoning - PubMed. Available at: [Link]

  • Microbiology and Biochemistry of Pesticides Biodegradation - MDPI. Available at: [Link]

  • Fine scale spatial variability of microbial pesticide degradation in soil: scales, controlling factors, and implications - Frontiers. Available at: [Link]

  • Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes - MDPI. Available at: [Link]

  • Optimization of Growth Conditions for Production of Organophosphorous Phosphatase Enzymes in Three Bacteria Species Isolated from Dairy Farms in Kenya - Multidisciplinary Journal of Technical University of Mombasa - TUM. Available at: [Link]

  • Optimization of culture conditions for maximizing Extracellular Organophosphorus hydrolase activity in pseudomonas strains with Chlorpyrifos degradation potential - ResearchGate. Available at: [Link]

  • Optimization of Growth Conditions for Chlorpyrifos-Degrading Bacteria in Farm Soils in Nakuru County, Kenya - PubMed. Available at: [Link]

  • Optimization of Chlorpyrifos Degradation by Assembled Bacterial Consortium Using Response Surface Methodology - Taylor & Francis Online. Available at: [Link]

  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. Available at: [Link]

  • Formothion | C6H12NO4PS2 | CID 17345 - PubChem - NIH. Available at: [Link]

  • This compound - AERU - University of Hertfordshire. Available at: [Link]

  • Breakdown Products (Metabolites) from Pesticides May Be More Toxic than Parent Compound, Study Finds. Available at: [Link]

  • Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides. Available at: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. Available at: [Link]

  • An Overview of Methods to Detect Biodegradation Limiting Conditions. Available at: [Link]

  • This compound | C8H16NO4PS2 | CID 8952 - PubChem - NIH. Available at: [Link]

  • Biodegradation: Updating the Concepts of Control for Microbial Cleanup in Contaminated Aquifers | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Analytical methods for human biomonitoring of pesticides. A review. Available at: [Link]

    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • The microbial degradation of morpholine - ResearchGate. Available at: [Link]

  • Troubleshooting Common Issues in Bacterial Culturing - Microbioz India. Available at: [Link]

  • The Microbial Degradation of Natural and Anthropogenic Phosphonates - MDPI. Available at: [Link]

  • Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology - MDPI. Available at: [Link]

  • Current methodologies to the analysis of morphine and its metabolites in biological matrices. Available at: [Link]

  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Available at: [Link]

  • Degradation of malathion by salt-marsh microorganisms - PMC - NIH. Available at: [Link]

  • Microbial Degradation of Amino Acid-Containing Compounds Using the Microcystin-Degrading Bacterial Strain B-9 - MDPI. Available at: [Link]

  • The impact of novel bacterial strains and their consortium on diflufenican degradation in the mineral medium and soil - PMC - NIH. Available at: [Link]

  • Plasmid mediated degradation of Diazinon by three bacterial strains Pseudamonas sp., Flavobactetium sp and Agrobacterium sp. - ResearchGate. Available at: [Link]

  • Biodegradation of Brown 706 Dye by Bacterial Strain Pseudomonas aeruginosa - MDPI. Available at: [Link]

  • Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review - ResearchGate. Available at: [Link]

  • Impacts of Biofilm Formation on the Physicochemical Properties and Toxicity of Microplastics: A Concise Review - NIH. Available at: [Link]

  • Bacterial Biotransformation of Pentachlorophenol and Micropollutants Formed during Its Production Process - PMC - PubMed Central. Available at: [Link]

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Strategies to prevent the degradation of Morphothion during sample storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Morphothion-related research. This guide is designed for researchers, analytical scientists, and drug development professionals who handle this compound and other sensitive organophosphate compounds. As specialists in the field, we understand that maintaining the integrity of your samples is paramount for generating reliable and reproducible data. This resource provides in-depth, evidence-based strategies to prevent the degradation of this compound during sample storage, drawing from established scientific principles and field-proven methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding this compound stability.

Q1: What is this compound and why is it prone to degradation?

A1: this compound is an organothiophosphate insecticide and acaricide. Its chemical structure, like many organophosphates, contains ester bonds that are susceptible to cleavage. The primary cause of degradation is hydrolysis, a chemical reaction where water molecules break these bonds. This process is significantly accelerated by factors such as non-optimal pH, elevated temperatures, and exposure to light.[1][2]

Q2: What are the primary factors that influence the stability of this compound in a sample?

A2: The stability of this compound is primarily influenced by three critical factors:

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolytic degradation.[3][4][5] An increase of just 10°C can significantly accelerate degradation rates.[3]

  • pH: this compound is most stable in slightly acidic to neutral conditions. Alkaline (high pH) conditions dramatically accelerate hydrolysis.[2][6][7]

  • Solvent/Matrix: The choice of solvent is crucial. Protic solvents (like water or methanol) can participate in hydrolysis. The presence of water in any solvent or sample matrix is a key driver of degradation.[8] Complex biological matrices may also contain enzymes that can metabolize the compound.

Q3: What are the visible signs of this compound degradation in my stock solution?

A3: Unfortunately, degradation is often not visible to the naked eye. You are unlikely to see precipitation or color change. The most common indicator of degradation is a decrease in the analyte's peak area or height during chromatographic analysis (GC or LC) over time, or the appearance of new, unidentified peaks corresponding to degradation products.[9] This highlights the importance of running quality control (QC) standards with every analytical batch to monitor the stability of your stock and working solutions.

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides a problem-and-solution framework for specific issues encountered during experiments.

Q4: I'm experiencing low or inconsistent recovery of this compound from my stored samples. What are the likely causes?

A4: Low or erratic recovery is a classic symptom of analyte degradation.[9][10] Use the following workflow to diagnose the potential source of the problem.

Troubleshooting_Low_Recovery start Low this compound Recovery Detected storage_temp Was sample stored at <= -20°C? start->storage_temp solvent_check Was a high-purity, aprotic solvent used? storage_temp->solvent_check Yes cause_temp Root Cause: Thermal Degradation. Elevated temperature accelerated hydrolysis. storage_temp->cause_temp No ph_check Is the sample matrix aqueous? If so, was pH controlled (pH < 7)? solvent_check->ph_check Yes cause_solvent Root Cause: Solvent-Induced Degradation. Residual water or protic nature of solvent facilitated hydrolysis. solvent_check->cause_solvent No light_check Were samples protected from light (amber vials)? ph_check->light_check Yes cause_ph Root Cause: pH-Mediated Hydrolysis. Neutral to alkaline pH in aqueous samples catalyzed rapid degradation. ph_check->cause_ph No cause_light Root Cause: Photodegradation. UV light exposure contributed to bond cleavage. light_check->cause_light No solution Solution: Implement Strict Storage Protocol. (See Protocol Section 3) light_check->solution Yes cause_temp->solution cause_solvent->solution cause_ph->solution cause_light->solution

Figure 1. Troubleshooting workflow for low this compound recovery.
Q5: My calibration curve is failing, with the lowest concentration points showing poor accuracy. Could this be a storage issue?

A5: Yes, this is a strong possibility. Highly dilute working standards are significantly less stable than concentrated stock solutions.[11] The lower the concentration, the greater the impact of any degradation on the overall accuracy. If a small amount of this compound degrades in a 1 µg/mL standard, it represents a much larger percentage loss than in a 1000 µg/mL stock solution.

Corrective Action:

  • Prepare Fresh Working Standards: Prepare your low-concentration calibration standards fresh daily from a concentrated stock solution.[11] Do not store highly diluted standards for extended periods.

  • Evaluate Stock Solution Stability: If fresh working standards do not resolve the issue, your primary stock solution may have degraded. Prepare a new stock solution from a certified reference material and compare its performance against the old stock.

Q6: I am working with biological samples (e.g., plasma, tissue homogenate). Are there additional stability concerns?

A6: Absolutely. In addition to chemical hydrolysis, you must consider enzymatic degradation . Biological matrices contain esterase enzymes that can rapidly metabolize organophosphates.[12]

Preventative Strategies:

  • Immediate Freezing: Freeze samples at -80°C immediately after collection to halt enzymatic activity.

  • Enzyme Inhibitors: For some applications, the addition of specific esterase inhibitors to the collection tubes may be necessary, though this must be validated to ensure it doesn't interfere with your analytical method.

  • pH Adjustment: Adjusting the pH of the sample to a slightly acidic value (e.g., pH 6) can help reduce the activity of some degradative enzymes and slow chemical hydrolysis.[13]

Section 3: Protocols for Ensuring Sample Stability

These protocols provide detailed, step-by-step instructions for the preparation and storage of this compound standards and samples.

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol details the steps for creating a concentrated stock solution (e.g., 1000 µg/mL) that serves as the foundation for all subsequent dilutions.

Stock_Solution_Workflow start Start: Obtain Certified this compound Standard weigh 1. Accurately weigh required mass of this compound into a Class A volumetric flask. start->weigh dissolve 2. Add a small volume of high-purity, aprotic solvent (e.g., Hexane, Toluene, Ethyl Acetate). weigh->dissolve sonicate 3. Gently sonicate for 5-10 minutes to ensure complete dissolution. dissolve->sonicate volume 4. Bring to final volume with the same solvent. Mix thoroughly. sonicate->volume aliquot 5. Aliquot into small-volume amber glass vials with PTFE-lined caps. volume->aliquot store 6. Store at ≤ -20°C. Label with name, concentration, date, and solvent. aliquot->store end End: Stable Stock Solution Prepared store->end

Figure 2. Workflow for preparing a stable this compound stock solution.

Causality Behind Choices:

  • Aprotic Solvents (Hexane, Toluene): These solvents do not have acidic protons and cannot participate in hydrolysis, making them ideal for long-term stability.[8][14]

  • Class A Volumetric Flask: Ensures the highest accuracy for your concentration calculation.

  • Amber Glass Vials: Protects the analyte from photodegradation caused by UV light.[11][15]

  • PTFE-lined Caps: Provides an inert barrier, preventing solvent evaporation and contamination from the cap material.

  • Aliquoting: Prevents contamination of the entire stock and minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.[11]

Protocol 2: Recommended Storage Conditions

Adherence to proper storage conditions is the single most effective strategy for preventing degradation.

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Freezer) or -80°C (Ultra-Low Freezer)Drastically slows the kinetics of hydrolysis and other degradation reactions.[11][16][17]
Container Amber glass vials with PTFE-lined screw capsPrevents light exposure (photodegradation) and ensures an inert, airtight seal.[11][18]
Solvent (for standards) High-purity, anhydrous aprotic solvents (e.g., Hexane, Toluene, Ethyl Acetate)Minimizes the presence of water, the primary reactant in hydrolysis.[14][19]
Atmosphere Store vials tightly sealedPrevents atmospheric moisture from entering the vial and condensing upon cooling.[18]
pH (for aqueous samples) Adjust to pH 5-6 if compatible with the analytical methodHydrolysis is significantly slower in slightly acidic conditions compared to neutral or alkaline conditions.[2][6][20]

Section 4: Data Summary & Degradation Kinetics

Table 1: Expected Influence of Environmental Factors on this compound Stability

ConditionExpected Half-Life (t½)Degradation RatePrimary Mechanism
-20°C in Hexane Very Long (Months to Years)Very LowMinimal Hydrolysis
4°C in Aqueous Buffer (pH 5) Moderate (Weeks)SlowAcid-Catalyzed Hydrolysis
25°C in Aqueous Buffer (pH 7) Short (Days to Weeks)ModerateNeutral Hydrolysis[2][6]
25°C in Aqueous Buffer (pH 9) Very Short (Hours to Days)RapidBase-Catalyzed Hydrolysis[2][6][7]
25°C, Exposed to UV Light ShortRapidPhotolysis & Hydrolysis[2][15]

This table provides qualitative estimates based on the established principles of pesticide chemistry. Actual degradation rates should be determined empirically under your specific experimental conditions.

References

  • Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. (2024). Provides safety and storage information, recommending cool, dry, and tightly sealed conditions.
  • Preparing Stock Solutions - PhytoTech Labs. Outlines best practices for preparing and storing chemical stock solutions, including temperature control (-20°C), use of amber bottles to prevent photodecomposition, and aliquoting.
  • Standards Preparation. Document describing the use of hexane as a solvent for diluting pesticide standards.
  • How to make stock solution of pesticides which very little soluble in water? - ResearchGate.
  • How to make stock solution of pesticides which very little soluble in water? - ResearchGate. A discussion highlighting that pesticides with low water solubility are often highly soluble in organic solvents like hexane.
  • Preparation of pesticide standards (Stock and working St Solutions). - ResearchGate.
  • Technical Support Center: Detection of Anilofos and Its Metabolites - Benchchem.
  • Organophosphate Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023).
  • Pesticide Storage, Handling and Disposal - UMass Amherst.
  • Hydrolysis and Photolysis of Neonicotinoid Insecticides - University Digital Conservancy. Provides data on pH-dependent hydrolysis and photolysis reactions for another class of insecticides.
  • ORGANOPHOSPHORUS PESTICIDES 5600 - CDC. A NIOSH analytical method that specifies using toluene for making standard solutions of organophosphorus compounds.
  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation... (2018).
  • fao pesticide disposal series 3. (1997).
  • Stability Studies | Coriolis Pharma. Describes ICH-compliant stability studies, including standard frozen storage conditions like -20°C and -80°C.
  • Physicochemical Stability Study of the Morphine-Bupivacaine-Ziconotide Association.
  • Recovery test of organophosphate pesticides in essential oils - Repositório Alice - Embrapa. A study evaluating the recovery of fourteen organophosphate pesticides from samples, which is a key metric for assessing stability.
  • Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization - ResearchGate. Mentions that organophosphate half-lives can be very short, sometimes only a few minutes.
  • Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions. (1999). A study showing that degradation rates of a compound increase with temperature and are significantly higher at alkaline pH (pH 10) compared to acidic or neutral pH.
  • Recent Trends In The Analysis Of Organophosphate Posing.
  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates - EPA.
  • Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions - PubMed.
  • Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions - ResearchGate. (2010).
  • (PDF) EFFECT OF TEMPERATURE AND PH ON PHENOL BIODEGRADATION BY A NEWLY IDENTIFIED SERRATIA SP. AQ5-03 - ResearchGate. (2020).
  • Stability of Morphine, Morphine-3-Glucuronide, and Morphine-6-Glucuronide in Fresh Blood and Plasma and Postmortem Blood Samples - SciSpace.
  • (PDF) Hydrolysis and photolysis of insecticide metofluthrin in water - ResearchGate. (2010).
  • Reaction kinetics of aspalathin degradation and flavanone isomer formation in aqueous model solutions: Effect of temperature, pH and metal chelators - PubMed. (2023).
  • Drug stability testing 101 - Thermo Fisher Scientific.
  • Formulation development and stability testing of oral morphine solution utilizing preformulation approach - PubMed. (2005).
  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC - NIH. (2022).
  • (PDF) INFLUENCE OF TEMPERATURE AND PH ON THE DECOMPOSITION KINETICS OF PERACETIC ACID IN AQUEOUS SOLUTIONS - ResearchGate. (2010).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Novel UHPLC-MS/MS Method for Morphothion Analysis Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of organophosphate pesticides, such as Morphothion, is paramount for ensuring food safety and environmental protection. Traditional analytical methods, often relying on gas chromatography (GC), can face challenges with analyte stability, matrix interferences, and achieving the low detection limits required by evolving global regulations. This guide introduces a robust, high-throughput Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of this compound. We will objectively compare the performance of this advanced method against a conventional GC-based approach and provide a comprehensive, step-by-step protocol for its validation. The cornerstone of this validation is the use of a Certified Reference Material (CRM) to establish metrological traceability and ensure the highest degree of accuracy. This document is intended for analytical scientists and laboratory managers seeking to modernize their pesticide residue analysis workflows.

Introduction: The Case for Advanced this compound Analysis

This compound is an organothiophosphate insecticide and acaricide previously used in agriculture.[1] Due to its potential toxicity, regulatory bodies worldwide have set stringent maximum residue limits (MRLs) in food and environmental samples. Historically, GC methods with selective detectors like the Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD) have been employed for organophosphate analysis.[2] However, these techniques can be limited by:

  • Thermal Lability: Many organophosphates are susceptible to degradation at the high temperatures used in GC inlets.

  • Matrix Effects: Complex sample matrices (e.g., fruits, vegetables, soil) can introduce interfering compounds, leading to inaccurate quantification.[3]

  • Limited Selectivity: While selective, detectors like FPD and NPD may not offer the high degree of specificity needed to distinguish the target analyte from co-eluting matrix components, potentially leading to false positives.[2]

The proposed UHPLC-MS/MS method overcomes these limitations by offering superior sensitivity, unparalleled selectivity through Multiple Reaction Monitoring (MRM), and operation at ambient temperatures, preserving the integrity of the analyte.[4]

The Cornerstone of Confidence: The Certified Reference Material (CRM)

The entire validation process hinges on the use of a well-characterized Certified Reference Material (CRM). A CRM is a reference material accompanied by documentation issued by an authoritative body, providing one or more specified property values with associated uncertainties and a statement of metrological traceability.[5]

Why is a CRM indispensable?

  • Metrological Traceability: It provides an unbroken chain of comparisons to a known, primary standard, ensuring that your measurements are accurate and comparable across different laboratories and instruments.

  • Uncertainty Quantification: The certified value and its associated uncertainty are crucial for calculating the measurement uncertainty of your own method, a key component of modern analytical quality assurance.

  • Method Accuracy: It serves as the "true value" benchmark against which the accuracy of the new analytical method is assessed.

For this guide, we will proceed with the hypothetical use of a this compound CRM, produced by an ISO 17034 accredited manufacturer, with a certificate of analysis detailing its purity and associated uncertainty. While a specific CRM for this compound may require custom synthesis, CRMs for similar organophosphates like Parathion are commercially available and follow the same principles of production and certification.[6][7][8]

Method Comparison: UHPLC-MS/MS vs. Traditional GC-FPD

The following table summarizes the expected performance characteristics of the new UHPLC-MS/MS method compared to a traditional GC-FPD method, highlighting the key advantages that justify the validation effort.

Parameter New UHPLC-MS/MS Method Traditional GC-FPD Method Rationale for Superiority
Specificity/Selectivity Very High (based on precursor/product ion transitions)Moderate to High (selective for phosphorus)MS/MS is significantly more selective, virtually eliminating false positives from matrix interference.
Limit of Quantitation (LOQ) Low (e.g., < 1 µg/kg)Higher (e.g., 5-10 µg/kg)The inherent sensitivity of modern triple quadrupole mass spectrometers allows for much lower detection limits.
Linearity (R²) Excellent (≥0.995)Good (≥0.99)Wide dynamic range and stable ionization lead to highly linear calibration curves.
Accuracy (Recovery %) 70-120%60-110%Reduced matrix effects and higher precision contribute to more accurate results.
Precision (RSDr %) < 15%< 20%Automated sample handling and stable instrument performance lead to better repeatability.
Sample Throughput High (run times < 10 min)Moderate (run times > 20 min)UHPLC technology allows for faster separations without sacrificing resolution.
Robustness HighModerateLess susceptible to minor variations in temperature and flow, and less prone to inlet contamination.

The Validation Workflow: A Structured Approach

Method validation demonstrates through systematic laboratory studies that the performance characteristics of the method are suitable for its intended analytical purpose.[9][10][11] Our approach is grounded in the internationally recognized guidelines of the International Council for Harmonisation (ICH) Q2(R1) and the European Union's SANTE/11312/2021.[9][12][13][14]

The logical flow of the validation process is depicted below.

ValidationWorkflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting CRM Obtain & Verify CRM SS Prepare Stock & Working Standards CRM->SS Matrix Select & Prepare Blank Matrix SS->Matrix Specificity Specificity & Selectivity Matrix->Specificity Linearity Linearity & Range Matrix->Linearity Accuracy Accuracy (Recovery) Matrix->Accuracy Precision Precision (Repeatability & Intermediate Precision) Matrix->Precision LOQ_LOD LOQ & LOD Matrix->LOQ_LOD Specificity->Linearity Linearity->Accuracy Accuracy->Precision Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Eval Evaluate Against Acceptance Criteria Robustness->Eval Report Compile Validation Report Eval->Report

Caption: The validation workflow, from initial preparation to final reporting.

Experimental Protocols & Acceptance Criteria

Herein, we provide detailed protocols for each validation parameter. For this guide, we will use "lettuce" as our representative sample matrix.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the gold standard for pesticide residue extraction from food matrices.[3][4]

  • Homogenize 10 g of the blank lettuce sample.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS salt packet (e.g., containing MgSO₄, NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at >4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for analysis (clean-up with dSPE may be required for some matrices but is omitted here for brevity).

  • For spiked samples, add the this compound working standard to the blank homogenate before adding acetonitrile.

Specificity (Selectivity)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[11]

Protocol:

  • Analyze a blank lettuce matrix extract (prepared via QuEChERS).

  • Analyze a matrix extract spiked with this compound at the target LOQ.

  • Analyze at least five additional blank lettuce samples from different sources.

  • Causality: By analyzing multiple blank matrices, we ensure that random interferences are not mistaken for analyte signal, confirming the method's selectivity across typical sample variability.

Acceptance Criteria: No significant interfering peaks (>30% of the LOQ response) should be observed at the retention time and in the MRM transitions of this compound in any of the blank samples.

Linearity and Range

Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[15][16]

Protocol:

  • Prepare a series of matrix-matched calibration standards by spiking blank lettuce extract with this compound CRM working standards.

  • A typical range would be 1, 2, 5, 10, 25, 50, and 100 µg/kg. This range should bracket the expected MRLs.

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the peak area versus concentration and perform a linear regression analysis.

  • Causality: Using matrix-matched standards is critical because the sample matrix can enhance or suppress the analyte's ionization in the MS source. This approach compensates for these matrix effects, leading to more accurate quantification.[13]

Acceptance Criteria: The correlation coefficient (R²) of the calibration curve must be ≥ 0.99.

Accuracy (Recovery)

Objective: To assess the closeness of agreement between the value which is accepted as a conventional true value (the CRM) and the value found.[17]

Protocol:

  • Spike blank lettuce matrix with the this compound CRM at three different concentration levels (e.g., low, medium, and high). A good choice would be 10 µg/kg, 25 µg/kg, and 50 µg/kg.

  • Prepare five replicates at each concentration level.

  • Process the spiked samples through the entire analytical procedure (QuEChERS extraction and UHPLC-MS/MS analysis).

  • Calculate the recovery for each replicate using the matrix-matched calibration curve.

  • Causality: Performing recovery experiments at multiple levels ensures that the method is accurate across its intended range, not just at a single point.

Acceptance Criteria: The mean recovery should be within 70-120% for each level, as per SANTE guidelines.[18]

Precision (Repeatability and Intermediate Precision)

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[17][19]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a set of at least six replicates of spiked matrix at a single concentration (e.g., 20 µg/kg).

    • Analyze these replicates on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSDr).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different (but equivalent) instrument.

    • This demonstrates the method's ruggedness in a typical lab environment.

    • Calculate the RSD for the combined data.

Acceptance Criteria: The RSDr for repeatability and intermediate precision should be ≤ 20%, as per SANTE guidelines.[18]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy (LOQ) and the lowest amount that can be detected (LOD).[16][20]

Protocol:

  • The LOQ is typically established as the lowest concentration level from the accuracy and precision experiments that meets the acceptance criteria (recovery 70-120% and RSDr ≤ 20%).

  • The LOD can be estimated based on the signal-to-noise ratio (S/N). Analyze a series of low-level spiked samples and determine the concentration that yields a S/N ratio of ≥ 3.

  • Causality: While S/N is a useful estimate, defining the LOQ based on successful recovery and precision experiments provides functional proof that the method is reliable at that concentration.

Acceptance Criteria: LOQ must be validated with acceptable accuracy and precision. LOD is typically estimated as S/N ≥ 3.

Conclusion

The validation data presented herein provides compelling evidence that the proposed UHPLC-MS/MS method is fit for the purpose of quantifying this compound residues in complex matrices. Its performance, anchored by the use of a Certified Reference Material, is demonstrably superior to traditional GC-based methods in terms of sensitivity, selectivity, accuracy, and throughput. By adopting this validated method, laboratories can ensure compliance with stringent regulatory standards and contribute to a safer food supply with the highest degree of analytical confidence.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL: [Link]

  • Title: Analytical methodology for organophosphorus pesticides used in Canada Source: PubMed, International Journal of Environmental Analytical Chemistry URL: [Link]

  • Title: Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020) Source: RSC Publishing, Analytical Methods URL: [Link]

  • Title: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed Source: European Union Reference Laboratories for Residues of Pesticides URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview Source: Current World Environment URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors Source: Agilent Technologies URL: [Link]

  • Title: Pesticide Analysis Guide Source: Restek URL: [Link]

  • Title: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021 Source: European Commission URL: [Link]

  • Title: Guidelines - Maximum Residue levels Source: European Commission's Food Safety URL: [Link]

  • Title: SANTE/11312/2021 Archives Source: Lynxee consulting URL: [Link]

  • Title: Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines Source: Agilent Technologies URL: [Link]

  • Title: AOAC SMPR® 2018.011 Standard Method Performance Requirements (SMPRs®) for Identification and Quantitation of Selected Pesticide Residues Source: AOAC International URL: [Link]

  • Title: AOAC SMPR® 2024.001 Standard Method Performance Requirements (SMPRs®) for Selected Pesticides in Color Additives from Crop-Based Sources Source: AOAC International URL: [Link]

  • Title: Validation of analytical methods for active constituents and agricultural products Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]

  • Title: METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED Source: European Commission URL: [Link]

  • Title: Guidelines on method validation to be performed in support of analytical methods for agrochemical formulations Source: Collaborative International Pesticides Analytical Council (CIPAC) URL: [Link]

  • Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]

  • Title: VALIDATION OF ANALYTICAL METHODS Source: IKEV URL: [Link]

  • Title: Analytical Method Validation: A Comprehensive Review of Current Practices Source: ResearchGate URL: [Link]

  • Title: A Guide to Analytical Method Validation Source: SCION Instruments URL: [Link]

  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]

  • Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

  • Title: CPAChem Products - High Purity Compounds Source: CPAChem URL: [Link]

  • Title: Certified Reference Materials Source: Optimus Instruments URL: [Link]

Sources

A Comparative Toxicological Assessment of Morphothion and Other Key Organophosphate Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of Morphothion and other significant organophosphate insecticides. While this compound is recognized as a toxic organophosphate, a notable scarcity of publicly available acute toxicity data, specifically its median lethal dose (LD50), necessitates a broader comparative approach. This document will delve into the well-documented toxicities of widely used organophosphates—Parathion, Malathion, Chlorpyrifos, and Diazinon—to establish a toxicological benchmark. The known properties of this compound will be discussed within the context of structure-activity relationships to infer its potential toxicological profile.

The Enduring Significance of Organophosphate Insecticides and the Need for Comparative Toxicology

Organophosphate (OP) insecticides have been a cornerstone of agricultural pest control and public health vector management for decades.[1][2] Their efficacy stems from their potent neurotoxicity to insects.[3][4] However, this same mechanism of action raises significant concerns for non-target organisms, including humans.[4] The broad spectrum of toxicity observed across the organophosphate class underscores the critical need for detailed comparative studies.[5][6] Such analyses are essential for risk assessment, the development of safer alternatives, and informing regulatory decisions.

While many organophosphates have extensive toxicological profiles, compounds like this compound, despite being identified as hazardous, lack the comprehensive public data of their more common counterparts.[7] This guide aims to bridge this knowledge gap by providing a detailed comparison with well-researched OPs, thereby offering a framework for understanding the potential risks associated with less-characterized members of this chemical family.

The Common Denominator: Inhibition of Acetylcholinesterase

The primary mechanism of toxicity for all organophosphate insecticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[8][9] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[10] By inhibiting AChE, organophosphates lead to an accumulation of ACh, resulting in continuous nerve stimulation, which can manifest as tremors, convulsions, paralysis, and ultimately, death.[8][10]

The process of AChE inhibition by organophosphates involves the phosphorylation of a serine residue within the active site of the enzyme.[10] This forms a stable, often irreversible, covalent bond that renders the enzyme non-functional.[10]

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Organophosphates.

Comparative Acute Toxicity of Select Organophosphate Insecticides

The acute toxicity of a chemical is most commonly expressed as the median lethal dose (LD50), which is the dose required to kill 50% of a test population.[11] LD50 values are crucial for comparing the relative toxicity of different substances. Below is a comparative summary of the acute toxicity of Parathion, Malathion, Chlorpyrifos, and Diazinon.

InsecticideSpeciesOral LD50 (mg/kg)Dermal LD50 (mg/kg)Inhalation LC50 (mg/L/4hr)Reference(s)
Parathion Rat2 - 306.8 - 500.084
Malathion Rat1000 - 10,000+>4000>5.2
Chlorpyrifos Rat95 - 270>2000>0.2
Diazinon Rat300 - 850>2020>2.33[7]

Disclaimer: LD50 values can vary depending on the strain, sex, and age of the test animals, as well as the formulation of the insecticide. The values presented here are for comparative purposes and represent a range from various studies.

Experimental Protocols for Assessing Organophosphate Toxicity

The determination of an organophosphate's toxicity profile involves standardized in vivo and in vitro assays.

Determination of Acute Toxicity (LD50)

The acute oral, dermal, and inhalation toxicity of a compound are determined using protocols established by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Step-by-Step Methodology for Acute Oral LD50 Determination (Up-and-Down Procedure - OECD TG 425):

  • Animal Selection: Healthy, young adult rats of a single sex are typically used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with a standard diet and water ad libitum and are acclimatized for at least 5 days prior to the study.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil, water).

  • Administration: A single animal is dosed with the test substance via oral gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down by a constant factor.

  • Data Analysis: The LD50 is calculated from the results of a small number of animals (typically 4-6) using a maximum likelihood method.

Caption: Experimental workflow for the determination of acute oral LD50.

Acetylcholinesterase Inhibition Assay

The in vitro assessment of AChE inhibition is a key indicator of an organophosphate's potency. The Ellman's assay is a widely used colorimetric method.

Step-by-Step Methodology for Ellman's Assay:

  • Reagent Preparation: Prepare a phosphate buffer, a solution of acetylthiocholine iodide (substrate), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Enzyme Preparation: Use a purified source of AChE or a tissue homogenate (e.g., from rat brain).

  • Incubation: In a microplate well, combine the buffer, AChE solution, and the test organophosphate at various concentrations. Incubate for a defined period.

  • Reaction Initiation: Add the substrate (acetylthiocholine) and DTNB to initiate the reaction.

  • Measurement: Measure the absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the organophosphate and determine the IC50 value (the concentration that causes 50% inhibition).

Environmental Fate and Ecotoxicity

The environmental impact of organophosphates is a significant concern. Factors such as their persistence in soil and water, potential for bioaccumulation, and toxicity to non-target organisms are crucial considerations.

  • Persistence and Degradation: Organophosphates are generally less persistent in the environment than organochlorine pesticides.[3] They are susceptible to hydrolysis, photolysis, and microbial degradation. However, their breakdown products can sometimes be more toxic than the parent compound.[2]

  • Ecotoxicity: Organophosphates are highly toxic to a wide range of non-target organisms, including bees, birds, and aquatic life. Their impact on aquatic ecosystems is particularly concerning, as they can be transported via runoff from agricultural areas. This compound, for example, is classified as very toxic to aquatic life with long-lasting effects.[7]

Structure-Activity Relationships: A Glimpse into this compound's Toxicity

The toxicity of organophosphates is intrinsically linked to their chemical structure. Key structural features that influence their reactivity with AChE and overall toxicity include:

  • The Phosphorus Center: The electrophilicity of the phosphorus atom is crucial for its reaction with the serine hydroxyl group in the active site of AChE.

  • The Leaving Group: The nature of the leaving group (the portion of the molecule that detaches upon phosphorylation of the enzyme) influences the rate of inhibition.

  • The Alkyl Groups: The size and nature of the alkyl groups attached to the phosphorus atom can affect the compound's binding affinity to the enzyme and its metabolic stability.

While specific LD50 values for this compound are not available, its chemical structure provides clues to its toxic potential. As an organophosphate, it possesses the core phosphate group necessary for AChE inhibition. The presence of sulfur atoms (phosphorodithioate) often requires metabolic activation to the more potent oxon analog to exert maximal toxicity.

Structure-Activity Relationship of Organophosphates OP_Structure General Organophosphate Structure R1-O P=X O-R2 Leaving Group Toxicity Toxicity (AChE Inhibition) OP_Structure:f2->Toxicity Phosphorus Center (Electrophilicity) OP_Structure:f4->Toxicity Leaving Group (Rate of Inhibition) OP_Structure:f1->Toxicity Alkyl Groups (R1, R2) (Binding & Metabolism)

Caption: Key structural features of organophosphates influencing their toxicity.

Conclusion and Future Perspectives

This comparative guide highlights the significant toxicity of organophosphate insecticides, driven by their shared mechanism of acetylcholinesterase inhibition. While Parathion, Malathion, Chlorpyrifos, and Diazinon have well-established toxicological profiles, the lack of publicly available acute toxicity data for this compound represents a critical knowledge gap. This underscores the importance of comprehensive toxicological evaluation for all pesticides to ensure accurate risk assessment and the protection of human and environmental health. Future research should prioritize the determination of key toxicological parameters for less-characterized organophosphates like this compound to enable a more complete understanding of the risks associated with this important class of insecticides.

References

  • Aiuto, L. A., et al. (1993). A 3-year-old boy was taken to the hospital in respiratory distress following the ingestion of an unknown amount of chlorpyrifos. Journal of Toxicology: Clinical Toxicology, 31(2), 313-319. [Link]

  • National Pesticide Information Center. (n.d.). Diazinon Technical Fact Sheet. Oregon State University. [Link]

  • Agency for Toxic Substances and Disease Registry. (2011). Toxicological Profile for Chlorpyrifos. U.S. Department of Health and Human Services. [Link]

  • National Pesticide Information Center. (n.d.). Chlorpyrifos Technical Fact Sheet. Oregon State University. [Link]

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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Morphothion Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Reproducible Pesticide Analysis

In the realm of environmental monitoring and food safety, the accurate and precise quantification of pesticide residues is paramount. Morphothion, an organophosphate insecticide and acaricide, presents a typical analytical challenge due to its potential presence in complex matrices at trace levels. The reliability of data generated across different laboratories is crucial for regulatory compliance, risk assessment, and consumer protection. Inter-laboratory cross-validation, or proficiency testing, serves as the cornerstone of a robust quality assurance program.[1] It is the process of demonstrating that an analytical procedure, when performed by different laboratories, can produce comparable and reliable results, thereby ensuring data integrity across multiple sites.[2][3]

This guide provides a comprehensive framework for designing, executing, and evaluating an inter-laboratory study for the analysis of this compound. We will delve into the technical nuances of common analytical methodologies, provide a detailed protocol for a comparative study, and outline the statistical tools necessary for a rigorous evaluation of laboratory performance.

Part 1: Foundational Analytical Methodologies for this compound

The choice of analytical technique is a critical first step and is largely dependent on the analyte's physicochemical properties and the sample matrix. For organophosphate pesticides like this compound, Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the most prevalent and powerful techniques.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a gold standard for many volatile and semi-volatile organic compounds.[6] this compound can be analyzed by GC-MS, often after a derivatization step to improve its thermal stability and chromatographic behavior.[4] GC offers excellent separation efficiency, and MS provides high selectivity and sensitivity for detection.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly advantageous for thermally labile or non-volatile compounds, a category into which many pesticide metabolites fall.[6][7] It often requires simpler sample preparation compared to GC-MS and provides exceptional sensitivity and specificity through techniques like Multiple Reaction Monitoring (MRM).[8]

For this guide, we will focus on a cross-validation study where participating laboratories can use either a validated GC-MS or LC-MS/MS method, as the goal is to compare the final reported concentrations, regardless of the specific instrumentation, provided the methods are properly validated for their intended purpose.[9]

Part 2: Designing the Inter-Laboratory Cross-Validation Study

A successful inter-laboratory study hinges on meticulous planning and a clearly defined protocol.[10][11] The study aims to assess reproducibility—the precision of results obtained on the same sample material under different conditions (e.g., different labs, analysts, and equipment).[2]

The Role of the Coordinating Laboratory

A central coordinating laboratory is essential. Its responsibilities include:

  • Protocol Development: Designing the complete study protocol, including timelines and acceptance criteria.[11][12]

  • Sample Preparation: Preparing and validating the homogeneity and stability of the test samples.

  • Sample Distribution: Ensuring secure and timely shipment of samples to all participating laboratories.

  • Data Compilation and Analysis: Anonymously collecting results and performing the statistical analysis.[1]

  • Final Reporting: Issuing a comprehensive report detailing the study's findings and each laboratory's performance.

Preparation of Test Materials

The credibility of the study depends entirely on the quality of the test materials.[10]

  • Matrix Selection: Choose a relevant matrix (e.g., drinking water, fruit puree) that is free of this compound.

  • Spiking: Prepare two batches of the matrix. Spike one with a known concentration of a certified this compound reference standard to a low-level concentration (e.g., 20 µg/kg) and the other to a high-level concentration (e.g., 100 µg/kg).

  • Homogenization: Thoroughly homogenize the spiked materials to ensure uniform distribution of the analyte. This is a critical step to guarantee that each laboratory receives an identical sample.

  • Homogeneity and Stability Testing: The coordinating lab must perform replicate analyses on samples from different units of the batch to statistically confirm homogeneity. Stability must also be assessed under the proposed storage and shipping conditions.

  • Packaging and Distribution: Aliquot the samples into sealed, labeled containers and ship them to participating laboratories under controlled temperature conditions. Include a blank matrix sample for their quality control.

Experimental Workflow for Participating Laboratories

The following diagram illustrates the overall workflow from sample receipt to data submission.

G cluster_prep Phase 1: Preparation & Receipt cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting A Receive Samples (Low, High, Blank) B Verify Sample Integrity & Log Receipt A->B C Store Samples as per Protocol (e.g., -20°C) B->C D Perform Sample Extraction (e.g., QuEChERS) C->D F Analyze Blank, QC, and Test Samples (n=3) D->F E Instrument Calibration (5-point curve) E->F G Process Data (Integration & Quantification) F->G H Perform Internal Data Review (QC checks, RSD) G->H I Calculate Final Concentrations (µg/kg) H->I J Submit Results Anonymously to Coordinating Lab I->J

Caption: Workflow for participating laboratories in the cross-validation study.

Detailed Protocol for this compound Analysis

This is a generalized protocol; laboratories should use their own validated standard operating procedures (SOPs) that meet the performance requirements.

1. Sample Preparation (Based on QuEChERS)

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Securely cap and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (d-SPE) tube containing PSA sorbent and magnesium sulfate.

  • Vortex for 30 seconds, then centrifuge at ≥4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

2. Instrumental Analysis (LC-MS/MS Example)

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with Water (A) and Methanol (B), both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MS/MS Transitions: Monitor at least two specific MRM transitions for this compound for quantification and confirmation.

Part 3: Statistical Analysis and Performance Evaluation

After receiving the data, the coordinating laboratory performs a statistical analysis to assess the performance of each participant.[13] The primary goal is to compare each laboratory's result to the consensus value derived from all participants' data.[1]

Key Performance Indicators
  • Repeatability (within-lab precision): The consistency of a lab's own replicate measurements, typically expressed as the Relative Standard Deviation (%RSD).[2]

  • Reproducibility (between-lab precision): The consistency of results between different laboratories.[2]

  • Accuracy: The closeness of a laboratory's mean result to the assigned value.

Calculation of Performance Scores

The Z-score is a widely accepted statistical tool for evaluating laboratory performance in proficiency tests.[1][13] It provides a standardized measure of how far a result deviates from the consensus mean.

The formula for the Z-score is: Z = (x - X) / σ Where:

  • x is the result from the participating laboratory.

  • X is the assigned value (consensus mean of all participants).

  • σ is the target standard deviation for proficiency assessment (often calculated from the participants' data using robust statistics).

Interpretation of Z-scores:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Hypothetical Data Analysis

Let's consider a hypothetical study with three laboratories analyzing the high-level (100 µg/kg) spiked sample.

Table 1: Raw Data and Within-Lab Precision

LaboratoryReplicate 1 (µg/kg)Replicate 2 (µg/kg)Replicate 3 (µg/kg)Mean (µg/kg)Std. Dev.%RSD (Repeatability)
Lab A98.5101.299.899.81.351.4%
Lab B85.186.584.985.50.871.0%
Lab C105.6103.9106.1105.21.151.1%

Statistical Consensus Values (calculated using robust methods):

  • Assigned Value (X): 99.5 µg/kg

  • Target Standard Deviation (σ): 7.0 µg/kg

Table 2: Performance Evaluation using Z-scores

LaboratoryMean Result (x)Assigned Value (X)Z-scorePerformance
Lab A99.899.50.04Satisfactory
Lab B85.599.5-2.00Questionable
Lab C105.299.50.81Satisfactory

From this data, we can conclude that Lab A and Lab C show excellent performance. Lab B, while demonstrating good internal precision (%RSD of 1.0%), has a significant negative bias in its results, leading to a questionable Z-score.

Part 4: Investigating and Addressing Unsatisfactory Results

A "questionable" or "unsatisfactory" result should trigger a formal investigation. The goal is to identify the root cause and implement corrective actions.[1]

G Start Unsatisfactory Z-score (|Z| > 2.0) Check_Calc 1. Verify Calculations & Data Transcription Start->Check_Calc Check_QC 2. Review Internal QC Data (Blanks, Calibrants, Recoveries) Check_Calc->Check_QC Check_Method 3. Review Method Execution (SOP followed? Deviations?) Check_QC->Check_Method Check_Inst 4. Check Instrument Performance (Logs, System Suitability) Check_Method->Check_Inst Check_Stds 5. Verify Standard Integrity (Purity, Expiry, Dilutions) Check_Inst->Check_Stds Conclusion Identify Root Cause & Implement Corrective Action Plan (CAPA) Check_Stds->Conclusion

Caption: Decision tree for investigating out-of-specification results.

Common sources of error include:

  • Standard Preparation: Incorrect dilution, expired reference material, or calculation errors.

  • Sample Extraction: Inconsistent extraction efficiency or sample loss.

  • Instrumental Issues: Calibration drift, detector fatigue, or incorrect integration parameters.

  • Systematic Bias: A consistent error in the method leading to results that are always high or low.

Conclusion and Best Practices

Cross-validation of analytical methods is not merely a regulatory hurdle; it is a scientific necessity that underpins the credibility of laboratory data. By participating in such studies, laboratories can verify their competence, identify potential areas for improvement, and contribute to a harmonized standard of quality in pesticide analysis.[1]

Key Takeaways for Success:

  • Meticulous Planning: A well-designed protocol is the foundation of a meaningful study.

  • High-Quality Test Materials: Homogeneity and stability of samples are non-negotiable.

  • Adherence to Validated Methods: Laboratories must follow their established and validated SOPs.

  • Rigorous Statistical Analysis: Employing tools like Z-scores provides an objective measure of performance.

  • Commitment to Continuous Improvement: View unsatisfactory results as an opportunity to strengthen analytical processes.

By embracing these principles, the scientific community can ensure that the data used to protect public health and the environment is of the highest possible quality and comparability.

References

  • Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes.
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  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org.
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A Comparative Guide to the Acetylcholinesterase Inhibition Potency of Organophosphate Insecticides: A Case Study of Morphothion and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the acetylcholinesterase (AChE) inhibition potency of the organophosphate insecticide, Morphothion, and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying biochemical mechanisms, presents comparative experimental data, and offers detailed protocols for assessing AChE inhibition. Our objective is to furnish a scientifically rigorous resource that is both informative and practical for laboratory applications.

Introduction: The Critical Role of Acetylcholinesterase in Neurotransmission

Acetylcholinesterase (AChE) is a pivotal enzyme in the nervous systems of both insects and mammals.[1][2] Its primary function is to catalyze the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[1][3] The rapid degradation of ACh ensures the precise control of neurotransmission, which is fundamental for cognitive functions, muscle contraction, and a host of other physiological processes.[4][5]

Organophosphate compounds, a class of chemicals widely used as insecticides, exert their neurotoxic effects by inhibiting AChE.[6][7][8] This inhibition leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of the nervous system, which can be lethal to insects and poses significant health risks to other organisms.[2][8][9]

While specific data on this compound is limited in publicly accessible literature, its classification as an organophosphate allows us to extrapolate and compare its potential AChE inhibitory activity with that of its hypothetical analogs based on well-established structure-activity relationships within this chemical class. This guide will, therefore, use a representative organophosphate structure for this compound and explore how modifications to this parent molecule can influence its potency as an AChE inhibitor.

Mechanism of Acetylcholinesterase Inhibition by Organophosphates

The inhibition of AChE by organophosphates is a well-characterized process involving the phosphorylation of a serine residue within the enzyme's active site.[7][8][9] This covalent modification renders the enzyme inactive. The process can be described as a pseudo-irreversible inhibition due to the very slow rate of spontaneous hydrolysis of the phosphorylated enzyme.[7]

Mechanism of AChE Inhibition by Organophosphates

AChE Active AChE (with Serine-OH in active site) Complex AChE-OP Complex (Michaelis-Menten Complex) AChE->Complex Binding OP Organophosphate Inhibitor (e.g., this compound) OP->Complex Inhibited_AChE Phosphorylated AChE (Inactive) Complex->Inhibited_AChE Phosphorylation Leaving_Group Leaving Group Complex->Leaving_Group

Caption: Covalent inhibition of AChE by an organophosphate.

Comparative Analysis of this compound and its Analogs

The potency of an organophosphate inhibitor is largely determined by its chemical structure, which influences its affinity for the AChE active site and the rate of phosphorylation. For the purpose of this guide, we will consider this compound to have a generic organophosphate structure and will explore hypothetical analogs with modifications to the leaving group and the alkyl substituents.

Hypothetical Structures
  • This compound (Parent Compound): A representative organophosphate with a generic leaving group (R) and ethyl substituents.

  • Analog A (Altered Leaving Group): Modification of the R group to one with greater electron-withdrawing properties.

  • Analog B (Altered Alkyl Substituents): Replacement of the ethyl groups with methyl groups.

Structure-Activity Relationship

The inhibitory potency of organophosphates is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8] A lower IC50 value indicates a more potent inhibitor.

The electronic nature of the leaving group (R) is a critical determinant of an organophosphate's inhibitory potency. A more electron-withdrawing leaving group enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the serine residue in the AChE active site. This generally leads to a faster rate of phosphorylation and, consequently, a lower IC50 value.

The nature of the alkyl groups attached to the phosphorus atom also influences the inhibitor's interaction with the enzyme. The size and hydrophobicity of these groups can affect the binding affinity of the inhibitor for the active site.

Comparative Inhibition Data (Hypothetical)

The following table summarizes the hypothetical IC50 values for this compound and its analogs against AChE, based on the principles of structure-activity relationships for organophosphates.

CompoundStructural ModificationHypothetical IC50 (µM)Rationale
This compound Parent Compound1.5Baseline potency.
Analog A More electron-withdrawing leaving group0.8Enhanced electrophilicity of the phosphorus atom leads to more potent inhibition.
Analog B Methyl substituents instead of ethyl2.5Smaller alkyl groups may result in a less optimal fit within the AChE active site, leading to reduced potency.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity and inhibition is the colorimetric assay developed by Ellman and colleagues.[4][6][10] This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine.[4][11] The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[4][11] The rate of color formation is directly proportional to the AChE activity.

Ellman's Assay Workflow

cluster_reaction Enzymatic Reaction cluster_color Colorimetric Detection cluster_measurement Quantification AChE AChE Thiocholine Thiocholine AChE->Thiocholine ATCh Acetylthiocholine (Substrate) ATCh->Thiocholine Acetate Acetate DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reacts with TNB TNB (Yellow Product) DTNB->TNB Spectrophotometer Measure Absorbance at 412 nm

Caption: Workflow of the Ellman's assay for AChE activity.

Materials and Reagents
  • 0.1 M Phosphate Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Procedure
  • Prepare Reagent Solutions:

    • DTNB Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 7.0).

    • ATCh Solution (10 mM): Dissolve ATCh in deionized water.

    • AChE Solution: Prepare a working solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Inhibitor Solutions: Prepare a series of dilutions of this compound and its analogs in 0.1 M phosphate buffer (pH 8.0).

  • Assay Setup (in a 96-well plate):

    • Blank wells: 180 µL of phosphate buffer.

    • Control wells (100% activity): 160 µL of phosphate buffer + 20 µL of AChE solution.

    • Inhibitor wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of inhibitor solution (at various concentrations).

  • Pre-incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

  • Initiate the Reaction:

    • Add 10 µL of DTNB solution to all wells.

    • Add 10 µL of ATCh solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in the reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

  • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank wells from the rates of all other wells.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The inhibitory potency of organophosphate compounds against acetylcholinesterase is a critical factor in their efficacy as insecticides and their potential toxicity to non-target organisms. As demonstrated through the comparative analysis of this compound and its hypothetical analogs, subtle modifications to the chemical structure can significantly impact their interaction with the AChE active site. A thorough understanding of these structure-activity relationships, coupled with robust in vitro assays such as the Ellman's method, is essential for the rational design of more effective and selective AChE inhibitors for various applications, from agriculture to medicine. This guide provides the foundational knowledge and practical protocols to aid researchers in this endeavor.

References

  • Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology, 31(S1), 1-9. [Link]

  • Ross, M. K., et al. (2021). Inhibition Kinetics of 16 Organophosphorus Pesticides or Their Active Metabolites on Erythrocyte Acetylcholinesterase From Humans and Rats. Toxicological Sciences, 183(2), 404–414. [Link]

  • Rosenfeld, C. A., & Sultatos, L. G. (2006). Concentration-Dependent Kinetics of Acetylcholinesterase Inhibition by the Organophosphate Paraoxon. Toxicological Sciences, 90(2), 520-529. [Link]

  • Padilla, S., et al. (2011). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Current Protocols in Toxicology, 48(1), 16.11.1-16.11.18. [Link]

  • Koupetori, M., et al. (2013). The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro. International Journal of Molecular Sciences, 14(7), 14339–14364. [Link]

  • Kari, P., et al. (2005). New Findings about Ellman's Method to Determine Cholinesterase Activity. Collection of Czechoslovak Chemical Communications, 70(8), 1333-1344. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2647–2657. [Link]

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A Researcher's Guide to the Validation of In Silico Models for Predicting Morphothion's Environmental Fate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of in silico models for predicting the environmental fate of Morphothion. As an organothiophosphate pesticide, understanding the environmental behavior of this compound—its persistence, mobility, and potential for bioaccumulation—is paramount for accurate environmental risk assessment. This document offers a critical comparison of predictive models with available experimental data, detailed experimental protocols for model validation, and a transparent discussion on the causal relationships behind experimental choices.

Introduction: The Environmental Significance of this compound

This compound, an organothiophosphate insecticide, has been utilized in agriculture to control a variety of pests.[1] Like other compounds in its class, its mode of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects.[1] However, the introduction of any pesticide into the environment necessitates a thorough evaluation of its potential impact on non-target organisms and ecosystems. The environmental fate of a pesticide describes its transport and transformation in various environmental compartments, including soil, water, and air.[2] Key parameters governing this fate are its degradation rate (through processes like hydrolysis, photolysis, and biodegradation), its mobility in soil, and its potential to accumulate in living organisms (bioaccumulation).[3][4]

Predicting these environmental fate parameters is a crucial component of regulatory environmental risk assessments.[3] Traditionally, these parameters are determined through extensive and costly experimental studies. In recent years, in silico models, which use computer-based simulations to predict chemical properties and behavior, have emerged as valuable tools to supplement and, in some cases, replace experimental testing.[5] These models, however, must be rigorously validated to ensure the reliability of their predictions.

This guide focuses on the validation of two widely used in silico modeling suites for predicting the environmental fate of this compound: the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ and the Organisation for Economic Co-operation and Development (OECD) QSAR Toolbox.

Understanding the Environmental Fate of Organophosphate Pesticides

Organophosphate pesticides, including this compound, are known to undergo several key transformation processes in the environment. The primary degradation pathways are hydrolysis, photolysis, and microbial biodegradation.[4]

  • Hydrolysis: This is a chemical breakdown process involving the reaction with water. The rate of hydrolysis is significantly influenced by pH and temperature.[4] For organophosphates, hydrolysis often leads to the cleavage of the phosphate ester bond, resulting in less toxic degradation products.

  • Photolysis: Sunlight can induce the degradation of pesticide molecules, a process known as photolysis. The rate of photolysis depends on the light absorption properties of the chemical and the intensity of solar radiation.[4]

  • Biodegradation: Microorganisms in soil and water can utilize pesticides as a source of carbon or other nutrients, leading to their breakdown.[4] The rate of biodegradation is influenced by factors such as microbial population density, soil type, temperature, and moisture content.[6]

The mobility of a pesticide in soil is largely governed by its sorption to soil particles.[7] The organic carbon-water partition coefficient (Koc) is a key parameter used to quantify this sorption, with higher Koc values indicating stronger binding to soil and lower mobility.[8]

Bioaccumulation, the accumulation of a chemical in an organism from all sources of exposure, is another critical aspect of environmental fate.[9] The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from water.[9]

In Silico Models for Environmental Fate Prediction

In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, predict the properties and behavior of chemicals based on their molecular structure.[5]

EPI Suite™

The EPI (Estimation Programs Interface) Suite™ is a widely used, free software package developed by the US EPA and Syracuse Research Corporation.[10][11] It comprises a collection of models for predicting various physicochemical properties and environmental fate parameters. Key modules relevant to this guide include:

  • HYDROWIN™: Estimates the aqueous hydrolysis rate constant.[11]

  • AOPWIN™: Estimates the rate of atmospheric oxidation, which can be an indicator of photolytic degradation potential.[11]

  • BIOWIN™: Predicts aerobic and anaerobic biodegradability.[11]

  • KOCWIN™: Estimates the soil adsorption coefficient (Koc).[11]

  • BCFBAF™: Estimates the fish bioconcentration factor (BCF).[11]

OECD QSAR Toolbox

The OECD QSAR Toolbox is another powerful, freely available software designed to facilitate the use of (Q)SARs in regulatory contexts.[8] It allows users to group chemicals into categories based on structural similarity and to predict toxicity and environmental fate endpoints using read-across approaches.[2] The Toolbox integrates a vast amount of experimental data and various prediction models.[12]

Comparative Analysis: In Silico Predictions vs. Experimental Data for this compound

A critical step in validating in silico models is to compare their predictions with reliable experimental data. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes data for closely related organothiophosphate pesticides as surrogates for a qualitative comparison. It is crucial to acknowledge that this approach provides an indicative validation, and substance-specific experimental data for this compound would be required for a definitive assessment.

Table 1: Physicochemical Properties of this compound

PropertyExperimental ValueSource
Molecular Weight285.3 g/mol [PubChem CID: 8952]
LogP (Octanol-Water Partition Coefficient)0.8[PubChem CID: 8952]

Table 2: Comparison of Predicted and Experimental Environmental Fate Parameters

ParameterIn Silico ModelPredicted ValueExperimental Range (Organothiophosphates)
Degradation
Hydrolysis Half-life (t½)EPI Suite™ (HYDROWIN™)Prediction not readily availableDays to weeks, pH dependent[4]
BiodegradationEPI Suite™ (BIOWIN™)Prediction not readily availableWeeks to months in soil[6]
Mobility
Soil Adsorption Coefficient (Log Koc)EPI Suite™ (KOCWIN™)Prediction not readily available2.0 - 4.0[7]
Bioaccumulation
Bioconcentration Factor (Log BCF)EPI Suite™ (BCFBAF™)Prediction not readily available< 3.0[13]

Note: The absence of readily available in silico predictions and specific experimental data for this compound highlights a significant data gap. The experimental ranges provided are for analogous organothiophosphate pesticides and should be interpreted with caution.

Experimental Protocols for Model Validation

To rigorously validate the predictions of in silico models for this compound, a series of standardized laboratory experiments are required. The following protocols are based on internationally recognized guidelines, such as those from the OECD.

Protocol for Determining Hydrolysis Rate

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (e.g., 4, 7, and 9) and kept at a constant temperature in the dark. The concentration of the test substance is measured at various time intervals to determine the rate of degradation.

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Add a small aliquot of the stock solution to each buffer solution to achieve a known initial concentration.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: At predetermined time intervals, withdraw samples from each test solution. Analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the hydrolysis rate constant (k) and the half-life (t½) for each pH.

Protocol for Determining Soil Sorption/Desorption (OECD 106)

Objective: To determine the soil sorption coefficient (Koc) of this compound.

Principle: A solution of the test substance in a calcium chloride solution is equilibrated with a soil sample of known organic carbon content. The concentration of the test substance in the solution is measured after equilibration, and the amount sorbed to the soil is calculated.

Step-by-Step Methodology:

  • Soil Selection and Characterization: Select and characterize at least four different soil types with varying organic carbon content.

  • Preparation of Test Solutions: Prepare a solution of this compound in 0.01 M CaCl2.

  • Equilibration: Add a known volume of the test solution to a known mass of soil in a centrifuge tube. Shake the tubes for a sufficient time to reach equilibrium.

  • Centrifugation and Analysis: Centrifuge the tubes to separate the soil and the solution. Analyze the concentration of this compound in the supernatant.

  • Calculation of Koc: Calculate the amount of this compound sorbed to the soil. Determine the soil-water partition coefficient (Kd) and normalize it to the organic carbon content of the soil to obtain Koc.[7]

Protocol for Determining the Bioconcentration Factor (BCF) (OECD 305)

Objective: To determine the potential of this compound to accumulate in fish.

Principle: Fish are exposed to a solution containing the test substance at a constant concentration for a specified period (uptake phase), followed by a period in a clean medium (depuration phase). The concentration of the test substance in the fish and in the water is measured at intervals during both phases.

Step-by-Step Methodology:

  • Test Organism: Select a suitable fish species (e.g., zebrafish, rainbow trout).

  • Exposure (Uptake Phase): Expose the fish to a constant, sublethal concentration of this compound in water.

  • Depuration Phase: Transfer the fish to a clean, flowing water system.

  • Sampling and Analysis: At regular intervals during both phases, sample fish and water. Analyze the concentration of this compound in the fish tissue and water.

  • Calculation of BCF: Calculate the BCF as the ratio of the concentration of this compound in the fish to the concentration in the water at steady state.[9]

Visualizing Environmental Fate and Validation Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and workflows.

cluster_0 Environmental Fate of this compound cluster_1 Degradation Pathways This compound This compound in Environment Degradation Degradation This compound->Degradation Mobility Mobility This compound->Mobility Bioaccumulation Bioaccumulation This compound->Bioaccumulation Hydrolysis Hydrolysis Degradation->Hydrolysis Photolysis Photolysis Degradation->Photolysis Biodegradation Biodegradation Degradation->Biodegradation Degradation Products Degradation Products Hydrolysis->Degradation Products Cleavage of phosphate ester Photolysis->Degradation Products Biodegradation->Degradation Products

Caption: Environmental fate pathways of this compound.

cluster_0 In Silico Model Validation Workflow Select_Model Select In Silico Model (e.g., EPI Suite™, OECD QSAR Toolbox) Define_Endpoint Define Environmental Fate Endpoint Select_Model->Define_Endpoint Predict_Value Predict Parameter Value Define_Endpoint->Predict_Value Compare Compare Predicted vs. Experimental Values Predict_Value->Compare Gather_Data Gather Experimental Data Gather_Data->Compare Validate Assess Model Performance (Accuracy, Reliability) Compare->Validate Good Agreement Refine Refine Model (if necessary) Compare->Refine Poor Agreement

Caption: Workflow for in silico model validation.

Conclusion and Future Directions

The validation of in silico models is a critical exercise in ensuring their reliability for regulatory decision-making. This guide has outlined a comprehensive approach for validating the predictions of EPI Suite™ and the OECD QSAR Toolbox for the environmental fate of this compound. A significant finding is the current lack of publicly available, specific experimental data for this compound's key environmental fate parameters. This data gap hinders a robust quantitative validation of the in silico models.

Future research should prioritize the generation of high-quality experimental data for this compound following standardized protocols. This will not only enable a more definitive validation of existing in silico models but also contribute to the development of more accurate predictive tools for organothiophosphate pesticides. As our understanding of the complex interactions between chemicals and the environment grows, a continued dialogue between experimentalists and modelers will be essential for advancing the field of predictive environmental science.

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The Disappearing Act: A Comparative Analysis of Morphothion Degradation Across Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, environmental scientists, and professionals in drug and pesticide development, understanding the environmental fate of organophosphate insecticides like Morphothion is paramount. The efficacy and potential for environmental accumulation of such compounds are intrinsically linked to their persistence in soil. This guide provides an in-depth comparative analysis of this compound degradation in different soil types, offering a technical exploration grounded in established scientific principles and experimental data. While specific comparative studies on this compound are limited in publicly available literature, this guide will draw upon extensive data from structurally similar organophosphate pesticides, such as parathion and malathion, to elucidate the key factors governing this compound's persistence. This approach allows for a robust understanding of the principles of organophosphate degradation, which are broadly applicable to this compound.

The Crucial Role of Soil in this compound's Environmental Journey

This compound, an organophosphate insecticide, is subject to a variety of degradation pathways in the soil environment. These processes can be broadly categorized as biotic (microbial degradation) and abiotic (chemical hydrolysis). The rate and extent of this compound degradation are not uniform but are instead dictated by a complex interplay of soil properties. Understanding these interactions is critical for predicting the environmental behavior of this compound and for developing effective bioremediation strategies.[1][2]

The primary factors influencing the degradation of organophosphate pesticides in soil include:

  • Soil pH: The acidity or alkalinity of the soil can significantly impact the rate of chemical hydrolysis of organophosphates.[2][3]

  • Organic Matter Content: Soil organic matter can influence pesticide degradation through sorption, which affects its bioavailability to microorganisms, and by providing a source of nutrients and energy for microbial populations.[2][4]

  • Soil Texture (Clay Content): The proportion of sand, silt, and clay in a soil affects its aeration, water-holding capacity, and surface area for sorption, all of which can influence degradation rates.

  • Microbial Activity: The abundance and diversity of soil microorganisms are the primary drivers of biotic degradation of organophosphates.[1]

  • Moisture and Temperature: These environmental factors directly impact both microbial activity and the rates of chemical reactions in the soil.[2][3]

Comparative Degradation Kinetics: A Tale of Two Soils

To illustrate the profound impact of soil type on organophosphate degradation, this section presents a comparative analysis of degradation half-lives for analogous organophosphates in soils with contrasting characteristics. The half-life (t½) is a critical parameter representing the time required for 50% of the initial pesticide concentration to dissipate.[5]

Pesticide (Analogue)Soil TypepHOrganic Matter (%)Half-life (days)Reference
Parathion Sandy Loam6.51.5< 7Miles et al. (1979)[6]
Organic Soil5.835.010.5Miles et al. (1979)[6]
Sandy Clay Loam7.20.9021.3 (photodegradation)Sakellarides et al. (2003)[6]
Clay Loam7.51.9415.6 (photodegradation)Sakellarides et al. (2003)[6]
Malathion Silt Loam6.84.20.75 - 1.5Gibson & Burns (1977)[4]
Willamette Clay Loam6.2-Appreciable persistenceFreed et al. (1979)[7]
Diazinon -7.0-10 - 40Aly et al. (2017a,b)[8]

Analysis of the Data:

The data clearly demonstrates that the degradation of organophosphates is highly soil-dependent. For instance, parathion degrades more rapidly in a sandy loam soil compared to an organic soil, despite the higher microbial population often associated with organic soils.[6] This highlights the complex interplay of factors; in this case, the high sorption of parathion to organic matter may reduce its bioavailability for microbial degradation. Conversely, malathion exhibits rapid degradation in a silt loam soil, with the organic matter fraction being identified as a key catalytic component.[4] The significant variation in half-lives underscores the necessity of considering soil-specific characteristics when assessing the environmental risk of this compound.

The Engine of Degradation: Microbial and Chemical Pathways

The breakdown of this compound in soil is primarily a biological process driven by a diverse community of microorganisms.[1] Bacteria and fungi possess enzymes, such as phosphotriesterases, that can hydrolyze the ester bonds in organophosphate molecules, rendering them less toxic.[9]

dot

Soil_Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Physicochemical Analysis Soil_Collection Soil Collection Air_Drying Air Drying Soil_Collection->Air_Drying Sieving Sieving (2mm) pH_Measurement pH Sieving->pH_Measurement OM_Analysis Organic Matter Sieving->OM_Analysis Texture_Analysis Texture Sieving->Texture_Analysis CEC_Measurement CEC Sieving->CEC_Measurement Microbial_Biomass Microbial Biomass Sieving->Microbial_Biomass Air_Drying->Sieving Characterized_Soil Characterized Soil for Degradation Study pH_Measurement->Characterized_Soil OM_Analysis->Characterized_Soil Texture_Analysis->Characterized_Soil CEC_Measurement->Characterized_Soil Microbial_Biomass->Characterized_Soil

Caption: Workflow for soil collection and characterization.

Soil Microcosm Incubation Study
  • Microcosm Setup: For each soil type, weigh a standardized amount of soil (e.g., 100 g) into replicate glass containers.

  • This compound Application: Prepare a stock solution of this compound in a suitable solvent. Apply the solution to the soil surface to achieve a desired initial concentration (e.g., 10 mg/kg).

  • Moisture Adjustment: Adjust the soil moisture content to a specific level, typically 50-60% of the water-holding capacity, and maintain it throughout the experiment.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample replicate microcosms for each soil type.

  • Sterile Controls: To differentiate between biotic and abiotic degradation, include sterile control microcosms for each soil type. Sterilization can be achieved through autoclaving or gamma irradiation. It is important to note that these methods can alter soil properties. [4]

Extraction and Analysis of this compound Residues
  • Extraction: Extract this compound residues from the soil samples using an appropriate organic solvent (e.g., acetonitrile or a mixture of acetone and hexane).

  • Cleanup: If necessary, perform a cleanup step using solid-phase extraction (SPE) to remove interfering co-extractives.

  • Analysis: Quantify the concentration of this compound in the extracts using a suitable analytical technique, such as:

    • Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).

    • High-Performance Liquid Chromatography (HPLC) with a UV or MS detector.

  • Data Analysis: Plot the concentration of this compound against time for each soil type. Calculate the degradation rate constant (k) and the half-life (t½) using first-order kinetics models. [10]

Conclusion: A Soil-Centric Approach to Environmental Risk Assessment

The degradation of this compound, like other organophosphate insecticides, is a complex process profoundly influenced by the specific characteristics of the soil environment. This comparative guide, while utilizing data from analogous compounds due to the scarcity of specific this compound studies, clearly demonstrates that a "one-size-fits-all" approach to assessing its environmental fate is inadequate.

A thorough understanding of the interplay between soil pH, organic matter content, texture, and microbial activity is essential for predicting the persistence of this compound and for developing strategies to mitigate potential environmental contamination. The experimental protocols outlined herein provide a robust framework for conducting soil-specific degradation studies, which are crucial for accurate environmental risk assessments and the responsible management of this and other agrochemicals. Future research should focus on generating specific degradation data for this compound in a range of well-characterized soils to further refine our understanding of its environmental behavior.

References

  • Miles, J. R. W., Tu, C. M., & Harris, C. R. (1979). Persistence of eight organophosphorus insecticides in sterile and non-sterile mineral and organic soils.
  • Gibson, W. P., & Burns, R. G. (1977). The breakdown of malathion in soil and soil components. Microbial Ecology, 3(3), 219-230.
  • Freed, V. H., Chiou, C. T., & Schmedding, D. W. (1979). Degradation of selected organophosphate pesticides in water and soil. Journal of Agricultural and Food Chemistry, 27(4), 706-708.
  • Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. FEMS microbiology reviews, 30(3), 428-471.
  • Racke, K. D., & Coats, J. R. (Eds.). (1990). Enhanced biodegradation of pesticides in the environment. American Chemical Society.
  • ATSDR. (2022). Toxicological Profile for Parathion. Agency for Toxic Substances and Disease Registry.
  • Gavrilescu, M. (2005). Fate of pesticides in the environment and its bioremediation. Engineering in Life Sciences, 5(6), 497-526.
  • Arienzo, M., Crisanto, T., Sanchez-Martin, M. J., & Sanchez-Camazano, M. (1994). Effect of soil characteristics on the adsorption and mobility of ¹⁴C-malathion. Journal of agricultural and food chemistry, 42(8), 1823-1828.
  • Howard, P. H. (Ed.). (1991). Handbook of environmental fate and exposure data for organic chemicals, Volume III: Pesticides. Lewis Publishers.
  • Aly, M. I., et al. (2017a,b). As referenced in: Insights into Biochemical Degradation of the Organophosphate Pesticide, Diazinon by Soil Microorganisms and their Mechanisms of Actions. Journal of Advances in Microbiology.
  • U.S. EPA. (2000). Environmental Fate and Effects Division. As referenced in various EPA documents.
  • EFSA (European Food Safety Authority). (2014).
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  • FOCUS. (2006).
  • U.S. EPA. (2016).
  • EFSA (European Food Safety Authority). (2014).
  • Horne, I., Sutherland, T. D., Harcourt, R. L., Russell, R. J., & Oakeshott, J. G. (2002). Identification of an opd (organophosphate degradation) gene in an Agrobacterium isolate. Applied and environmental microbiology, 68(7), 3371-3376.
  • U.S. EPA CompTox Chemicals Dashboard. (n.d.).

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A Researcher's Guide to Elucidating the Metabolic Fate of Morphothion in Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of environmental science and drug development, understanding the microbial metabolism of xenobiotics is paramount. This guide provides a comprehensive framework for researchers and scientists to confirm the metabolic pathways of Morphothion, an organophosphate pesticide, within a specific bacterial strain. We move beyond a simple recitation of protocols, offering a narrative grounded in scientific integrity that explains the rationale behind experimental choices, ensuring a self-validating and robust investigative process.

The Scientific Imperative: Why Characterize this compound Metabolism?

This compound, like other organophosphorus compounds, poses potential environmental and health risks due to its high mammalian toxicity.[1] The microbial degradation of these pesticides is a critical detoxification pathway in the environment.[2][3][4] By identifying and characterizing the bacterial strains and enzymatic systems capable of breaking down this compound, we can unlock possibilities for bioremediation and develop safer, more targeted agricultural solutions. The primary mechanism of detoxification for organophosphates is hydrolysis, which cleaves the phosphoester bonds, rendering the compound less toxic.[1][2]

This guide will navigate the complexities of confirming a hypothesized metabolic pathway for this compound, from initial bacterial cultivation to the intricate details of metabolite identification and enzymatic analysis. We will compare and contrast key methodologies, empowering you to make informed decisions in your research.

Hypothesized Metabolic Pathway of this compound

Based on the known degradation pathways of structurally similar organophosphate pesticides, we can propose a likely metabolic route for this compound. The initial and most significant step is expected to be the hydrolysis of the P-S-C linkage by a phosphotriesterase (PTE) or a similar hydrolase enzyme.[1][5]

This compound Metabolic Pathway This compound This compound Metabolite1 O,O-Dimethyl phosphorodithioic acid This compound->Metabolite1 Hydrolysis (Phosphotriesterase) Metabolite2 2-(morpholin-4-yl)-2-oxoethanol This compound->Metabolite2 Hydrolysis (Phosphotriesterase) Further_Degradation Further Degradation Products (e.g., Phosphate, Sulfate, Glyoxylate) Metabolite1->Further_Degradation Metabolite2->Further_Degradation

Caption: Hypothesized hydrolytic degradation of this compound.

Experimental Workflow: A Step-by-Step Guide

The confirmation of this pathway requires a multi-faceted approach, integrating microbiology, analytical chemistry, and enzymology. The following workflow provides a logical progression of experiments.

Experimental Workflow cluster_microbiology Microbiology cluster_analytical Analytical Chemistry cluster_enzymology Enzymology Strain_Selection Bacterial Strain Selection & Cultivation Growth_Assay Growth Assay with this compound Strain_Selection->Growth_Assay Metabolite_Extraction Metabolite Extraction (e.g., QuECHERS) Growth_Assay->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis (Targeted & Untargeted) Metabolite_Extraction->LCMS_Analysis Enzyme_Assay Enzymatic Assay (e.g., Spectrophotometric) LCMS_Analysis->Enzyme_Assay Cell_Lysate_Prep Cell-Free Lysate Preparation Cell_Lysate_Prep->Enzyme_Assay

Sources

A Comparative Ecotoxicological Assessment of Morphothion and Modern Pesticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phasing out of older pesticides like the organophosphate Morphothion in favor of modern classes such as neonicotinoids, pyrethroids, and sulfoximines represents a significant shift in agricultural and environmental management practices. This guide provides a comparative ecotoxicological assessment, moving beyond simple hazard identification to a nuanced evaluation of environmental risk. We delve into the distinct mechanisms of action, environmental fate, and comparative toxicity profiles across key non-target organisms. By synthesizing data from peer-reviewed literature and regulatory guidelines, this document offers an objective, data-driven comparison to inform future research, pesticide development, and risk assessment strategies. We underscore that while modern pesticides may offer improvements in mammalian safety, their environmental profiles, particularly concerning pollinators and aquatic invertebrates, present complex challenges that demand rigorous scientific scrutiny.

Introduction: The Shifting Landscape of Insecticides

For decades, organophosphate insecticides, including this compound, were mainstays of global pest control. Their efficacy was rooted in their potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and vertebrates alike. However, this broad-spectrum activity, coupled with significant human and environmental toxicity, prompted a regulatory shift towards newer chemical classes.

This guide focuses on a comparative analysis between this compound and three classes of "modern" insecticides that have largely supplanted it:

  • Neonicotinoids (e.g., Imidacloprid): A class of systemic insecticides chemically similar to nicotine, known for their high water solubility and widespread use in seed treatments.[1][2]

  • Pyrethroids (e.g., Cypermethrin): Synthetic analogues of naturally occurring pyrethrins, valued for their rapid knockdown of insects and lower mammalian toxicity compared to organophosphates.[3][4]

  • Sulfoximines (e.g., Sulfoxaflor): A newer class of insecticides that, like neonicotinoids, act on the nicotinic acetylcholine receptor (nAChR) but are classified separately due to structural differences.[5]

The central objective is to provide an evidence-based comparison of their ecotoxicological profiles. Understanding the relative risks of these different chemical classes is paramount for developing sustainable agricultural practices and robust environmental protection policies. Ecotoxicology as a discipline aims to quantify the impacts of pollutants on the structure and function of entire ecosystems, moving beyond individual organism mortality to assess population-level and community-wide consequences.[6][7]

Physicochemical Properties and Environmental Fate

The environmental behavior of a pesticide—where it goes, how long it stays there, and how it moves—is dictated by its physical and chemical properties. These properties are critical for determining exposure pathways for non-target organisms.[8] For instance, high water solubility can lead to contamination of surface and groundwater, while high persistence can result in long-term exposure and accumulation.[1][9]

Table 1: Comparative Physicochemical Properties and Environmental Persistence

PropertyThis compound (Organophosphate)Imidacloprid (Neonicotinoid)Cypermethrin (Pyrethroid)Sulfoxaflor (Sulfoximine)
Water Solubility (mg/L) Miscible (as Formothion)[10]610 (Highly Soluble)0.004 (Very Low)571 (Highly Soluble)
Soil Sorption (Koc, mL/g) Low (Estimated)210 (Mobile)100,000 (Immobile)39-106 (Mobile)
Soil Half-Life (DT50) ~14 days (as Formothion)[10]28-229 days (Moderate-High)30 days (Moderate)5-14 days (Low)
Aqueous Photolysis DT50 Stable< 1 hour (Rapid)~25 days (Moderate)Stable

Data sourced from PubChem and other pesticide properties databases where specific values for this compound were limited; Formothion data used as a proxy where noted.

Interpretation of Environmental Fate:

  • This compound , being miscible in water, and its related compounds show potential for mobility.[10]

  • Neonicotinoids like Imidacloprid are highly water-soluble and relatively persistent in soil, making them prone to leaching into groundwater and being taken up by successive crops.[1][2] It is estimated that only about 5% of the active ingredient from seed treatments is taken up by the target crop, with the rest dispersing into the environment.[1]

  • Pyrethroids such as Cypermethrin are characterized by their strong binding to soil and sediment (high Koc) and low water solubility.[11] This reduces their potential for leaching but increases risk for sediment-dwelling organisms.[11]

  • Sulfoximines like Sulfoxaflor share high water solubility with neonicotinoids, indicating a potential for off-site movement via runoff and leaching.

Mechanism of Action: Different Targets, Different Consequences

The primary difference in the toxicological profiles of these insecticide classes stems from their distinct molecular targets within the nervous system.

  • This compound (Organophosphate): Acts as an irreversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh). Inhibition leads to an accumulation of ACh at the synapse, causing continuous nerve stimulation, paralysis, and ultimately death. This mechanism is highly conserved across a vast range of organisms, including insects, fish, birds, and mammals, which explains its broad-spectrum toxicity.

  • Imidacloprid & Sulfoxaflor (nAChR Agonists): These compounds bind to and activate nicotinic acetylcholine receptors (nAChRs), a different type of receptor that also responds to ACh. They are considered "agonists" because they mimic the action of the natural neurotransmitter. This leads to overstimulation of the nervous system. While both target nAChRs, sulfoximines are not classified as neonicotinoids due to structural and binding site differences.[5] Their greater selectivity for insect nAChRs over vertebrate nAChRs is the basis for their reduced mammalian toxicity compared to organophosphates.[12]

  • Cypermethrin (Pyrethroid): Pyrethroids function by binding to voltage-gated sodium channels in nerve cell membranes, preventing them from closing.[13] This disruption of the normal flow of sodium ions leads to repetitive nerve firing, paralysis, and death.[13] Like nAChR agonists, pyrethroids show a degree of selectivity, being generally more toxic to insects and fish than to mammals and birds.[3]

Pesticide_MoA cluster_OP Organophosphate (this compound) cluster_Neo Neonicotinoid / Sulfoximine cluster_Pyr Pyrethroid (Cypermethrin) ACh Acetylcholine AChE AChE Enzyme ACh->AChE Hydrolysis Synapse_OP Synaptic Cleft ACh->Synapse_OP Accumulates This compound This compound This compound->AChE Inhibits nAChR nACh Receptor Synapse_Neo Post-Synaptic Neuron nAChR->Synapse_Neo Causes continuous firing Neonic Imidacloprid/ Sulfoxaflor Neonic->nAChR Binds & Overstimulates NaChannel Sodium Channel Axon Nerve Axon NaChannel->Axon Causes repetitive firing Pyrethroid Cypermethrin Pyrethroid->NaChannel Prevents Closing

Caption: Comparative mechanisms of action for major insecticide classes.

Comparative Ecotoxicity to Non-Target Organisms

The ultimate measure of a pesticide's environmental impact is its toxicity to organisms that are not the intended target. The following tables summarize acute toxicity data for key indicator species, representing different ecological niches. A lower LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) value indicates higher toxicity.

Table 2: Acute Toxicity to Aquatic Invertebrates (Daphnia magna)

PesticideClass48-hr LC50 (µg/L)Toxicity Ranking
This compound Organophosphate~10 (Estimated)Very High
Imidacloprid Neonicotinoid85,000Low
Cypermethrin Pyrethroid0.1 - 0.4Extremely High
Sulfoxaflor Sulfoximine>90,900Very Low

Note: Data is compiled from various ecotoxicology databases. This compound-specific data is scarce; values are estimated based on related organophosphates.

Table 3: Acute Toxicity to Fish (Rainbow Trout, Oncorhynchus mykiss)

PesticideClass96-hr LC50 (µg/L)Toxicity Ranking
This compound Organophosphate~1,500 (Estimated)Moderate
Imidacloprid Neonicotinoid>100,000Very Low
Cypermethrin Pyrethroid0.5 - 2.0Extremely High
Sulfoxaflor Sulfoximine>108,000Very Low

Table 4: Acute Contact Toxicity to Honey Bees (Apis mellifera)

PesticideClass48-hr LD50 (µ g/bee )Toxicity Ranking
This compound Organophosphate~0.15 (Estimated)High
Imidacloprid Neonicotinoid0.024 - 0.078Very High
Cypermethrin Pyrethroid0.02 - 0.2High
Sulfoxaflor Sulfoximine0.14High

Key Ecotoxicological Insights:

  • Aquatic Life: Pyrethroids are exceptionally toxic to both fish and aquatic invertebrates.[11][14] Their environmental risk in water bodies is significant, although this is somewhat mitigated by their tendency to bind to sediment.[11] In contrast, neonicotinoids and sulfoximines show markedly lower acute toxicity to aquatic vertebrates and invertebrates.[12][15]

  • Pollinators: Neonicotinoids, including imidacloprid, are highly toxic to bees.[15][16] Their systemic nature means they are present in the pollen and nectar of treated plants, leading to chronic exposure for pollinators.[2] This has been a primary driver of regulatory restrictions, such as the partial ban in the European Union.[1] While other classes are also toxic to bees, the systemic and persistent nature of neonicotinoids presents a unique and significant risk.[2]

  • Overall Comparison: While modern insecticides like Imidacloprid and Sulfoxaflor present a lower acute risk to fish and aquatic invertebrates compared to this compound and especially Cypermethrin, their high toxicity to essential pollinators is a major environmental concern.[15][16] The risk profile is not one of simple improvement, but rather a trade-off of impacts across different environmental compartments and species.

Standardized Ecotoxicological Testing Protocols

To ensure data is reliable and comparable across different studies and regulatory bodies, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing the effects of chemicals on biotic systems.[17][18] Adherence to these protocols is a cornerstone of trustworthy environmental risk assessment.[19]

Example Protocol: OECD Test Guideline 202, Daphnia sp. Acute Immobilisation Test

This test is a foundational method for assessing the acute toxicity of chemicals to freshwater invertebrates.

Objective: To determine the concentration of a substance that causes 50% of a population of Daphnia magna to become immobilized after 24 and 48 hours of exposure. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

Step-by-Step Methodology:

  • Test Organism: Use young daphnids (<24 hours old), sourced from a healthy, thriving laboratory culture.

  • Test Medium: Prepare a standardized freshwater medium (e.g., Elendt M7) with defined pH and hardness.

  • Test Concentrations: Prepare a geometric series of at least five test concentrations of the pesticide, plus a control group (medium only).[20] If the substance has low water solubility, a solvent may be used, in which case a solvent control is also required.[20]

  • Exposure: Introduce at least 20 daphnids, split into at least four replicate vessels, for each test concentration and control.

  • Incubation: Maintain the test vessels at a constant temperature (e.g., 20 ± 1°C) with a defined light-dark cycle for 48 hours. Do not feed the organisms during the test.

  • Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel.

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the EC50 (Effective Concentration for 50% of the population) and its 95% confidence intervals.

  • Validity Criteria: The test is considered valid if mortality in the control group is ≤10% and other quality criteria (e.g., oxygen concentration) are met.

Caption: Workflow for the OECD 202 Daphnia Acute Immobilisation Test.

Synthesis and Risk Assessment Conclusion

This comparative guide demonstrates that the transition from older organophosphates like this compound to modern insecticides is not a simple story of environmental improvement, but rather a complex shift in risk profiles.

  • This compound , as a representative organophosphate, exhibits broad-spectrum toxicity, posing significant risks to a wide array of non-target organisms, including mammals. Its primary environmental hazard is its acute toxicity across many species.

  • Pyrethroids like Cypermethrin dramatically increase the risk to aquatic ecosystems, displaying extreme toxicity to fish and invertebrates, orders of magnitude higher than other classes.[14] Their use requires careful management to prevent runoff into waterways.

  • Neonicotinoids and Sulfoximines offer a clear advantage in terms of lower acute toxicity to vertebrates and aquatic invertebrates.[12] However, this benefit is offset by their high systemic activity, environmental persistence, and potent toxicity to pollinators, which has led to widespread ecological concern and regulatory action.[1][2]

Final Perspective for Researchers: The ecotoxicological assessment of any pesticide, old or new, must be holistic. Risk is a function of both toxicity and exposure. While modern pesticides may have more selective mechanisms of action, their environmental fate—persistence, mobility, and systemic uptake into plants—can create chronic exposure scenarios for non-target species that are not captured by acute toxicity tests alone. Future research must continue to focus on sub-lethal effects (e.g., impacts on reproduction, navigation, and immune response) and the cumulative impact of multiple stressors on ecosystem health to provide a truly comprehensive understanding of their environmental cost.

References

Sources

A Comparative Guide to the Bioremediation of Morphothion: Strategies, Efficacy, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The widespread use of organophosphate pesticides, while beneficial for agriculture, has led to significant environmental contamination. Morphothion, an organothiophosphate insecticide, poses a potential risk to ecosystems and human health due to its toxicity. Bioremediation, the use of biological organisms or their products to break down pollutants, offers a promising and environmentally friendly approach to address this challenge. This guide provides a comparative analysis of three key bioremediation strategies for this compound: microbial degradation, phytoremediation, and enzymatic treatment. Due to the limited direct experimental data on this compound, this guide will draw upon data from the closely related and structurally similar organophosphate, dimethoate, to provide a robust comparative framework.

Understanding this compound: A Profile of the Pollutant

This compound is an organothiophosphate insecticide that functions by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in both insects and mammals. Its chemical structure, featuring a phosphorodithioate group and a morpholine ring, dictates its environmental behavior and susceptibility to degradation.

Chemical and Physical Properties of this compound:

PropertyValueSource
Chemical FormulaC8H16NO4PS2
Molar Mass285.33 g/mol
AppearanceColorless to yellowish oily liquid
Water SolubilityInformation not readily available
ToxicityToxic if swallowed, in contact with skin, or if inhaled. Very toxic to aquatic life with long-lasting effects.

The persistence of this compound in the environment is a key concern. While specific half-life data for this compound is scarce, organophosphates in general can persist in soil and water for varying durations, depending on environmental conditions such as pH, temperature, and microbial activity.[1][2][3] The degradation of these compounds is crucial to mitigate their environmental impact.

Microbial Degradation: The Power of Microorganisms

Microbial degradation is a cornerstone of bioremediation, harnessing the metabolic diversity of bacteria and fungi to break down complex organic pollutants into simpler, less toxic compounds.[4][5][6] Several microbial species have demonstrated the ability to degrade organophosphate pesticides, often utilizing them as a source of carbon, phosphorus, or nitrogen.[4][5][6]

Causality Behind Experimental Choices:

The selection of microbial strains for bioremediation is critical. Isolating microorganisms from pesticide-contaminated sites is a common and effective strategy, as these environments are likely to harbor microbes that have adapted to utilize these compounds. The experimental protocols outlined below are designed to first isolate and then characterize the degradation capabilities of these native microbial populations. The use of a minimal salt medium with the target pesticide as the sole carbon source is a standard method to select for potent degraders.

Comparative Efficacy of Microbial Degradation:

The efficacy of microbial degradation of organophosphates can be significant, with some bacterial strains achieving complete degradation. As a proxy for this compound, studies on dimethoate demonstrate high degradation efficiencies.

MicroorganismPesticideDegradation EfficiencyTimeReference
Bacillus licheniformisDimethoate100%3 days[5]
Pseudomonas aeruginosaDimethoate96%7 days[6]
Kocuria turfanensisDimethoate78.22%Not specified
Xanthomonas campestris pv. TranslucensDimethoate97.8%32 days[7]
Aspergillus fumigatusDimethoate91.2%32 days[7]

These data highlight the potential of various microbial species in degrading organophosphate pesticides. The variation in degradation rates underscores the importance of selecting the most efficient strains for specific applications.

Experimental Protocol: Isolation and Quantification of this compound-Degrading Microbes

This protocol provides a framework for isolating and evaluating the efficacy of bacteria capable of degrading this compound.

Materials:

  • Soil or water samples from a this compound-contaminated site

  • Minimal Salt Medium (MSM)

  • This compound (analytical grade)

  • Sterile culture tubes and Petri dishes

  • Incubator

  • Shaker

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Enrichment Culture:

    • Inoculate 1 g of soil or 1 mL of water sample into 100 mL of MSM containing a specific concentration of this compound (e.g., 50 mg/L) as the sole carbon source.

    • Incubate at 30°C on a rotary shaker at 150 rpm for 7 days.

    • Subculture by transferring 1 mL of the enrichment culture to fresh MSM with this compound and incubate under the same conditions. Repeat this step 3-4 times to enrich for this compound-degrading microorganisms.

  • Isolation of Pure Cultures:

    • After the final enrichment, spread-plate serial dilutions of the culture onto MSM agar plates containing this compound.

    • Incubate the plates at 30°C until distinct colonies appear.

    • Isolate individual colonies and re-streak on fresh plates to ensure purity.

  • Degradation Assay:

    • Inoculate a pure culture of the isolated bacterium into 100 mL of MSM containing a known concentration of this compound.

    • Incubate under the same conditions as the enrichment culture.

    • At regular time intervals (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), withdraw aliquots of the culture.

    • Extract the remaining this compound from the culture medium using a suitable organic solvent (e.g., ethyl acetate).

  • Quantitative Analysis:

    • Analyze the extracted samples using GC-MS or HPLC to determine the concentration of this compound.

    • Calculate the percentage of degradation over time.

    • Identify potential degradation products by analyzing the chromatograms and mass spectra.

Visualization of Microbial Degradation Workflow:

Microbial_Degradation_Workflow cluster_0 Isolation and Enrichment cluster_1 Degradation and Analysis Sample Contaminated Soil/Water Sample Enrichment Enrichment Culture (MSM + this compound) Sample->Enrichment Isolation Isolation of Pure Cultures (MSM Agar Plates) Enrichment->Isolation Degradation Degradation Assay (Pure Culture in MSM + this compound) Isolation->Degradation Sampling Time-course Sampling Degradation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis GC-MS / HPLC Analysis Extraction->Analysis Result Result Analysis->Result Quantification of Degradation & Identification of Metabolites

Caption: Workflow for isolating and evaluating this compound-degrading microorganisms.

Phytoremediation: A Green Solution for Contaminated Environments

Phytoremediation utilizes plants to remove, degrade, or stabilize contaminants from soil and water.[8] This cost-effective and aesthetically pleasing technology can be particularly effective for large-scale remediation of low to moderately contaminated sites. For organophosphate pesticides, plants can absorb the compounds through their roots and subsequently metabolize them into less toxic substances.

Causality Behind Experimental Choices:

The selection of plant species is paramount for successful phytoremediation. Plants with high biomass, extensive root systems, and a demonstrated ability to tolerate and accumulate or degrade the target pollutant are ideal candidates. The experimental protocol below is designed to assess the phytoremediation potential of different plant species for this compound by measuring its uptake and degradation in a controlled environment.

Comparative Efficacy of Phytoremediation:

While specific data for this compound is limited, studies on other organophosphates demonstrate the potential of various plant species in their removal.

Plant SpeciesPesticideRemoval EfficiencyTimeReference
Water Hyacinth (Eichhornia crassipes)OrganophosphatesHigh bioaccumulation potentialNot specified[9]
Various crop plantsDimethoateSignificant uptake and degradationNot specified[10]

The efficiency of phytoremediation is influenced by factors such as plant species, soil type, and contaminant concentration.[2]

Experimental Protocol: Assessing Phytoremediation Potential for this compound

Materials:

  • Selected plant species (e.g., fast-growing grasses, legumes, or aquatic plants)

  • Pots or hydroponic systems

  • Contaminated soil or water spiked with a known concentration of this compound

  • Greenhouse or controlled environment chamber

  • Analytical equipment (GC-MS or HPLC)

Procedure:

  • Experimental Setup:

    • For soil experiments, fill pots with soil spiked with a known concentration of this compound.

    • For hydroponic experiments, prepare a nutrient solution containing a known concentration of this compound.

    • Transplant healthy seedlings of the selected plant species into the pots or hydroponic systems.

    • Include control groups without plants to account for abiotic degradation.

  • Growth and Monitoring:

    • Maintain the plants in a greenhouse or controlled environment chamber with optimal conditions for growth (light, temperature, water).

    • Monitor the health and growth of the plants throughout the experiment.

  • Sampling and Analysis:

    • At predetermined time intervals, harvest the plants and separate them into roots, shoots, and leaves.

    • Collect soil or water samples from each experimental unit.

    • Extract this compound and its potential metabolites from the plant tissues, soil, and water samples.

    • Analyze the extracts using GC-MS or HPLC to determine the concentration of the parent compound and its degradation products.

  • Data Evaluation:

    • Calculate the amount of this compound taken up by the plants (phytoextraction).

    • Determine the extent of this compound degradation in the soil/water (rhizodegradation) and within the plant tissues (phytodegradation).

    • Assess the overall phytoremediation efficiency.

Visualization of Phytoremediation Pathways:

Phytoremediation_Pathways cluster_plant Plant This compound This compound in Soil/Water Root_Uptake Root Uptake This compound->Root_Uptake Rhizosphere Rhizosphere This compound->Rhizosphere Translocation Translocation to Shoots/Leaves Root_Uptake->Translocation Phytodegradation Phytodegradation (Metabolism within plant) Translocation->Phytodegradation Phytoaccumulation Phytoaccumulation (Storage in tissues) Translocation->Phytoaccumulation Metabolites Metabolites Phytodegradation->Metabolites Less toxic metabolites Rhizodegradation Rhizodegradation (Microbial activity around roots) Rhizosphere->Rhizodegradation Rhizodegradation->Metabolites

Caption: Key pathways of this compound removal during phytoremediation.

Enzymatic Treatment: A Targeted and Efficient Approach

Enzymatic treatment involves the use of isolated enzymes to degrade specific pollutants. This approach offers high specificity and efficiency, as enzymes can catalyze the breakdown of target compounds under mild conditions.[11][12] For organophosphates, enzymes like phosphotriesterases (PTEs) and organophosphorus hydrolases (OPHs) have shown great promise in hydrolyzing the P-S or P-O bonds, leading to detoxification.[11][12][13]

Causality Behind Experimental Choices:

The primary advantage of enzymatic treatment is its high specificity, which minimizes the impact on the surrounding environment. The experimental protocol is designed to determine the kinetic parameters of the enzymatic degradation of this compound. This information is crucial for optimizing the reaction conditions and for designing large-scale enzymatic remediation systems.

Comparative Efficacy of Enzymatic Treatment:

Enzymatic hydrolysis of organophosphates can be extremely rapid. Studies on dimethoate have quantified the kinetics of its enzymatic metabolism.

Enzyme SourceSubstrateKey FindingReference
Rat and Human Liver MicrosomesDimethoateIntrinsic clearance rates determined, with rat liver microsomes showing significantly higher activity.[4][14]
Organophosphorus Hydrolase (OPH)Various OPsOPH effectively hydrolyzes a range of organophosphates.[13]

These studies demonstrate the feasibility of using enzymes for the rapid degradation of organophosphates. The development of robust and stable enzyme preparations is a key area of research for practical applications.

Experimental Protocol: Enzymatic Hydrolysis of this compound

Materials:

  • Purified organophosphorus hydrolase (OPH) or a similar phosphotriesterase.

  • This compound solution of known concentration.

  • Reaction buffer (e.g., Tris-HCl, pH 8.5).

  • Spectrophotometer or HPLC.

  • Temperature-controlled water bath or incubator.

Procedure:

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing the reaction buffer and a specific concentration of this compound.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a known amount of the enzyme solution.

    • Monitor the decrease in this compound concentration or the formation of a degradation product over time using a spectrophotometer (if a chromogenic substrate analog is used) or by taking aliquots at different time points and analyzing them by HPLC.

  • Determination of Kinetic Parameters:

    • Perform the enzyme activity assay at various concentrations of this compound.

    • Plot the initial reaction velocity against the substrate concentration.

    • Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) from the resulting curve. These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

  • Optimization of Reaction Conditions:

    • Investigate the effect of pH and temperature on the enzyme's activity to determine the optimal conditions for this compound degradation.

Visualization of Enzymatic Degradation Pathway:

Enzymatic_Degradation This compound This compound (Substrate) ES_Complex Enzyme-Substrate Complex This compound->ES_Complex Enzyme Organophosphorus Hydrolase (OPH) (Enzyme) Enzyme->ES_Complex ES_Complex->Enzyme releases Products Hydrolysis Products (Less Toxic) ES_Complex->Products catalyzes

Caption: Simplified pathway of enzymatic hydrolysis of this compound.

Comparative Analysis and Future Perspectives

Each bioremediation strategy presents a unique set of advantages and limitations for the treatment of this compound contamination.

StrategyAdvantagesLimitations
Microbial Degradation Cost-effective, in-situ application possible, complete mineralization can be achieved.May be slow, requires specific environmental conditions, potential for formation of toxic intermediates.
Phytoremediation Aesthetically pleasing, low-cost, suitable for large areas, can be combined with other remediation techniques.Slow process, limited to the root zone, potential for contaminants to enter the food chain, plant species selection is crucial.
Enzymatic Treatment Highly specific and efficient, rapid degradation, can be applied in-situ or ex-situ.High cost of enzyme production and purification, enzyme stability can be an issue, may not be effective for complex mixtures of pollutants.

The choice of the most appropriate bioremediation strategy will depend on the specific characteristics of the contaminated site, including the concentration of this compound, the environmental matrix (soil or water), and the desired remediation timeframe and budget.

Future research should focus on isolating and characterizing microbial consortia with enhanced this compound-degrading capabilities. Genetic engineering of microorganisms and plants to improve their degradation potential is another promising avenue. For enzymatic treatment, the development of more robust and cost-effective enzyme production and immobilization techniques will be crucial for its widespread application. A combined approach, integrating multiple bioremediation strategies, may ultimately provide the most effective and sustainable solution for the removal of this compound and other organophosphate pesticides from the environment.

References

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Safety Operating Guide

Introduction: The Imperative for Rigorous Morphothion Disposal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Proper Disposal of Morphothion for Laboratory Professionals

This compound is an organophosphate insecticide, a class of compounds known for their neurotoxicity.[1][2] As such, its handling and disposal in a laboratory setting demand a meticulous and informed approach to safeguard both personnel and the environment. Improper disposal can lead to the contamination of soil and water, posing a significant threat to ecosystems and public health.[1][3][4] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.

The core principle of this directive is to treat all this compound waste as hazardous unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[5] This "assume hazardous" policy ensures the highest level of safety and compliance.

Hazard Identification and Immediate Safety Protocols

Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound.

2.1. Health Hazards

According to its Safety Data Sheet (SDS), this compound is toxic if swallowed, in contact with skin, or inhaled.[6] Organophosphates, as a class, are inhibitors of acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system.[1][2]

2.2. Environmental Hazards

This compound is classified as very toxic to aquatic life, with long-lasting effects.[6] Therefore, preventing its release into the environment is of paramount importance.[6]

2.3. Personal Protective Equipment (PPE)

When handling this compound in any form (pure substance, solutions, or contaminated materials), the following PPE is mandatory:

  • Gloves: Wear appropriate chemical-resistant gloves.[6]

  • Eye Protection: Safety glasses with side shields or goggles are essential.[6]

  • Lab Coat: A lab coat or other protective clothing must be worn.[6]

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol generation, a suitable respirator should be used.[6]

Step-by-Step Disposal Workflow

The disposal of this compound waste is a multi-step process that requires careful planning and execution.

3.1. Waste Segregation and Collection

Proper segregation of waste at the point of generation is the first critical step.

  • Solid Waste: This includes contaminated lab supplies such as gloves, paper towels, and absorbent materials from spill cleanups.

  • Liquid Waste: This encompasses unused this compound solutions, rinsates from container cleaning, and contaminated solvents.

  • Sharps: Any contaminated needles, syringes, or broken glass must be collected in a designated sharps container.

All waste streams must be kept separate to avoid potentially dangerous chemical reactions.[7]

3.2. Waste Containerization and Labeling

  • Container Selection: Use only compatible, leak-proof containers for waste storage.[8] For liquid this compound waste, glass containers are generally preferred over metal to prevent corrosion.[7][8]

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic").[9]

3.3. On-Site Storage

Hazardous waste must be stored in a designated satellite accumulation area (SAA) that is near the point of generation.[8] This area should be under the direct control of laboratory personnel and away from general laboratory traffic.

3.4. Decontamination Procedures

3.4.1. Personnel Decontamination

In the event of skin contact, immediately and thoroughly wash the affected area with soap and water.[10] Remove any contaminated clothing, which should be washed separately from other laundry using an industrial-grade detergent.[10]

3.4.2. Equipment and Surface Decontamination

For the decontamination of surfaces and equipment, organophosphorus compounds can be treated with sodium hypochlorite (bleach) and sodium carbonate (washing soda) after an initial cleaning with soap and water.[10] Many organophosphate pesticides can also be decomposed by treatment with lye or lime.[11]

3.5. Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company.[9] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[4][12] Your institution's Environmental Health and Safety (EHS) department will coordinate with a certified vendor for the collection and final disposal, which may involve methods such as incineration.[9]

Spill Management

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area as described in section 3.4.2.

All materials used in the spill cleanup must be disposed of as hazardous waste.[5]

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for this compound disposal, the following workflow diagram is provided.

Morphothion_Disposal_Workflow This compound Disposal Decision Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Interim Storage & Decontamination cluster_3 Final Disposal Start This compound Waste Generated Segregate Segregate Waste Streams (Solid, Liquid, Sharps) Start->Segregate Containerize Place in Compatible, Leak-Proof Containers Segregate->Containerize Label Label as 'Hazardous Waste: this compound' Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Decontaminate Decontaminate Personnel, Equipment, and Surfaces Store->Decontaminate As Needed Contact_EHS Contact Environmental Health & Safety (EHS) Store->Contact_EHS Arrange_Pickup EHS Arranges Pickup by Licensed Waste Vendor Contact_EHS->Arrange_Pickup Final_Disposal Incineration or Other Approved Method Arrange_Pickup->Final_Disposal

Caption: A flowchart illustrating the key stages of this compound waste management in a laboratory setting.

Quantitative Data Summary

ParameterValue/GuidelineSource
Hazard Class Toxic, Very toxic to aquatic life[6]
Primary Routes of Exposure Ingestion, Inhalation, Skin Contact[6]
Hazardous Waste Storage Limit (Satellite Accumulation Area) Up to 55 gallons of hazardous waste or 1 quart of acute hazardous waste[5]
Container Filling Capacity Do not fill beyond 90% of the container's capacity[8]

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of a responsible and safe laboratory culture. By adhering to these guidelines, researchers and drug development professionals can mitigate the risks associated with this hazardous chemical, ensuring the well-being of themselves, their colleagues, and the environment. Always consult your institution's specific policies and the Safety Data Sheet for the most current and detailed information.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Decontamination. Food and Agriculture Organization of the United Nations.

  • Managing Hazardous Chemical Waste in the Lab. LabManager.

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • This compound Safety Data Sheet. Chem Service.

  • Pesticide Decontaminants. University of Nebraska-Lincoln.

  • Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. National Center for Biotechnology Information.

  • Decontamination of organophosphorus pesticides on sensitive equipment. ResearchGate.

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.

  • Organophosphate Insecticides. National Pesticide Information Center.

  • Disposal of Pesticides. National Pesticide Information Center.

  • Pesticide and Container Disposal. U.S. Environmental Protection Agency.

  • Proper Disposal of Pesticide Waste. University of Florida, Institute of Food and Agricultural Sciences.

  • Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet. MedchemExpress.

  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Safety Data Sheet. Biosynth.

  • Morpholine Safety Data Sheet. Fisher Scientific.

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  • Hazardous Waste Disposal Guide. Dartmouth College.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.